alpha-Methylstyrene
説明
Structure
3D Structure
特性
IUPAC Name |
prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLMUPLGERFSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10, Array | |
| Record name | ISOPROPENYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9 | |
| Record name | Benzene, (1-methylethenyl)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, (1-methylethenyl)-, homopolymer, syndiotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, (1-methylethenyl)-, tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17112-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly(α-methylstyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, (1-methylethenyl)-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29858-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9025661 | |
| Record name | alpha-Methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor. | |
| Record name | ISOPROPENYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, (1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methyl styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-METHYL STYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/776 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Methyl styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F | |
| Record name | ISOPROPENYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALPHA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-METHYL STYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/776 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Methyl styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F | |
| Record name | ISOPROPENYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Methyl styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALPHA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-METHYL STYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/776 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Methyl styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble | |
| Record name | ISOPROPENYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALPHA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | alpha-Methyl styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91 | |
| Record name | ISOPROPENYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALPHA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-METHYL STYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/776 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | alpha-Methyl styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08 | |
| Record name | ISOPROPENYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-METHYL STYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/776 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg | |
| Record name | ISOPROPENYLBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Methyl styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALPHA-METHYL STYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-METHYL STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | α-METHYL STYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | alpha-Methyl styrene | |
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Impurities |
Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1). | |
| Record name | ALPHA-METHYL STYRENE | |
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Color/Form |
Colorless liquid ... | |
CAS No. |
98-83-9, 25014-31-7 | |
| Record name | ISOPROPENYLBENZENE | |
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| Record name | Benzene, (1-methylethenyl)- | |
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| Record name | 2-PHENYLPROPENE | |
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| Record name | ALPHA-METHYL STYRENE | |
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| Record name | alpha-METHYL STYRENE | |
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| Record name | α-METHYL STYRENE | |
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| Record name | Styrene, alpha-methyl- | |
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Melting Point |
-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F | |
| Record name | ISOPROPENYLBENZENE | |
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| Record name | alpha-METHYL STYRENE | |
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| Record name | alpha-Methyl styrene | |
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Foundational & Exploratory
Alpha-Methylstyrene: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylstyrene (AMS) is an organic compound with the chemical formula C₉H₁₀. It is a colorless, oily liquid with a characteristic sharp, aromatic odor.[1][2] Structurally, it is a derivative of styrene with a methyl group attached to the alpha-carbon of the vinyl group. This seemingly small structural modification imparts unique properties and reactivity to AMS, making it a valuable monomer and intermediate in the chemical industry. This in-depth technical guide provides a comprehensive overview of the fundamental properties and reactivity of this compound, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and professionals in drug development and polymer chemistry.
Fundamental Properties of this compound
The core physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | (Prop-1-en-2-yl)benzene | [3] |
| Synonyms | Isopropenylbenzene, 2-Phenylpropene | [4][5] |
| CAS Number | 98-83-9 | [4][6][7][8][9][10][11][12][13] |
| Chemical Formula | C₉H₁₀ | [3][6][7][8][9][12] |
| Molecular Weight | 118.18 g/mol | [4][6][7][9][13] |
| Appearance | Colorless liquid | [3][4][7][11][14] |
| Odor | Characteristic aromatic odor | [1][2][6][14] |
| Density | 0.91 g/cm³ at 20°C | [3][15][16] |
| Boiling Point | 165 °C (329 °F) | [1][3][4][7][14][15] |
| Melting Point | -23.2 °C (-9.8 °F) | [1][4][13][14][15] |
| Flash Point | 40-54 °C (104-129 °F) | [1][2][4][7][15][16][17][18] |
| Vapor Pressure | 1.9 - 2.1 mmHg at 20°C | [1][11][19][20] |
| Refractive Index | 1.536 - 1.540 at 20°C | [4][7][10][12][14][19][21] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Insoluble (0.1 - 0.12 g/L at 20-25°C) | [2][3][4][11][15][18] |
| Organic Solvents | Miscible with most organic solvents | [15] |
| Soluble in Acetone, Ether, Benzene, Alcohol, Heptane, Chloroform | [4][11][18] |
Reactivity of this compound
The presence of a vinyl group attached to a benzene ring, along with the alpha-methyl group, governs the reactivity of AMS. It readily undergoes addition reactions, particularly polymerization, and is susceptible to oxidation and hydrogenation.
Polymerization
This compound can be polymerized via cationic, anionic, and free-radical mechanisms. However, a key characteristic of AMS polymerization is its low ceiling temperature (Tc), which is the temperature above which the polymer is thermodynamically unstable and depolymerization is favored. For poly(this compound), the ceiling temperature is approximately 61-65°C.[11][22]
Cationic polymerization of AMS can be initiated by Lewis acids (e.g., SnCl₄, AlCl₃) or Brønsted acids.[1][23] The reaction proceeds through a carbocationic intermediate.
Experimental Protocol: Cationic Polymerization of this compound using a Solid Acid Catalyst
This protocol describes a heterogeneous polymerization using Maghnite-Na, a sodium-exchanged montmorillonite clay, as a non-toxic and easily separable catalyst.[4]
Materials:
-
This compound (AMS), freshly distilled
-
Maghnite-Na (solid acid catalyst)
-
Dichloromethane (for extraction)
-
Methanol (for precipitation)
-
Sealed reaction tubes
-
Magnetic stirrer
-
Vacuum oven
Procedure:
-
Prepare a mixture of 16.9 mmol of AMS and 0.3 g of Maghnite-Na in a sealed tube.[4]
-
Stir the mixture using a magnetic stirrer at a controlled temperature (e.g., 0°C).[4]
-
After a defined period (e.g., 6 hours), stop the reaction.
-
Extract the resulting polymer with dichloromethane.[4]
-
Precipitate the polymer by adding the dichloromethane solution to methanol.[4]
-
Wash the precipitated polymer several times with methanol.
-
Dry the polymer at 40°C in a vacuum oven and weigh to determine the yield.[4]
-
The polymer can be further purified by re-dissolving in dichloromethane and re-precipitating in methanol before characterization.[4]
Anionic polymerization of AMS can be initiated by strong bases, such as organolithium compounds (e.g., n-butyllithium) or alkali metal hydrides.[3][6] This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions.[18]
Experimental Protocol: Anionic Polymerization of this compound
This protocol outlines a general procedure for the living anionic polymerization of AMS.
Materials:
-
This compound (AMS), rigorously purified and dried
-
Anhydrous tetrahydrofuran (THF) as solvent
-
n-Butyllithium (n-BuLi) in hexane as initiator
-
Anhydrous methanol (for termination)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add freshly distilled THF to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add the purified AMS monomer to the cooled THF.
-
Slowly add a calculated amount of n-BuLi initiator to the solution. The appearance of a characteristic cherry-red color indicates the formation of the living poly(alpha-methylstyryl) anion.[22]
-
Allow the polymerization to proceed for a desired time.
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution will disappear.[22]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Free-radical polymerization of AMS can be initiated by thermal or photochemical decomposition of initiators like benzoyl peroxide or AIBN. However, due to the low ceiling temperature, high molecular weight homopolymers are difficult to obtain. AMS is often used as a comonomer with other vinyl monomers, such as styrene and acrylonitrile, to modify the properties of the resulting copolymers.[13][20][21][24] The presence of AMS can slow down the polymerization rate.[13][20]
Oxidation
The double bond in this compound is susceptible to oxidation. A notable reaction is the cleavage of the C=C double bond to form acetophenone. This can be achieved using various oxidizing agents. A synergistic catalytic system of N-hydroxyphthalimide (NHPI) and a cobalt complex can be used for the aerobic oxidation of AMS to acetophenone.[8]
Hydrogenation
The double bond of this compound can be readily hydrogenated to form cumene (isopropylbenzene). This reaction is typically carried out using a heterogeneous catalyst, such as palladium on alumina (Pd/Al₂O₃) or a nickel-based catalyst.[9][12][16][25] The hydrogenation is an important industrial process, particularly in the context of the cumene process for phenol and acetone production, where AMS is a byproduct that is often hydrogenated back to cumene and recycled.[12][25]
Experimental Protocol: Hydrogenation of this compound
This protocol provides a general outline for the catalytic hydrogenation of AMS.
Materials:
-
This compound (AMS)
-
Heptane (or another suitable solvent)
-
Palladium on alumina (Pd/Al₂O₃) catalyst
-
Hydrogen gas
-
A suitable reactor (e.g., a stirred tank reactor or a fixed-bed reactor)
Procedure:
-
Prepare a solution of AMS in heptane (e.g., 18 vol%).[16]
-
Introduce the catalyst into the reactor.
-
Heat the reactor to the desired temperature (e.g., 45-50°C) and pressurize with hydrogen to the desired pressure (e.g., 1-40 bar).[16]
-
Feed the AMS solution into the reactor and maintain the reaction conditions.
-
Monitor the reaction progress by analyzing samples for the disappearance of AMS and the formation of cumene using techniques like gas chromatography.
-
Upon completion, cool the reactor, depressurize, and separate the product from the catalyst.
Electrophilic Addition
The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. A classic example is the addition of halogens or hydrogen halides.[26][27][28]
Experimental Protocol: Bromination of this compound
This protocol describes the formation of a bromohydrin from AMS using N-bromosuccinimide (NBS) as a bromine source in the presence of water.[14]
Materials:
-
This compound (AMS)
-
N-Bromosuccinimide (NBS)
-
Acetone (containing a small amount of water)
-
Hexane
-
Anhydrous sodium sulfate
-
Reaction flask with a magnetic stirrer
-
Ice bath
Procedure:
-
In a flask, dissolve 5.9 g (50 mmol) of α-methylstyrene in 5 ml of acetone.[14]
-
Add 1.025 equivalents of NBS to the solution and stir at room temperature until all the NBS has dissolved.
-
Continue stirring the solution for an additional 30 minutes.[14]
-
Remove the acetone by simple distillation at a temperature below 60°C.
-
Add 25 ml of hexane to the residue and dry the solution with anhydrous sodium sulfate.[14]
-
Cool the solution in an ice bath and stir for 15 minutes to precipitate the succinimide byproduct.[14]
-
Filter the solution and wash the solid with a small amount of cold hexane.
-
Remove the hexane from the filtrate by simple distillation to obtain the product.[14]
Industrial Production and Applications
Industrial Production via the Cumene Process
This compound is primarily produced as a byproduct in the cumene process, which is the dominant industrial route for the synthesis of phenol and acetone.[10][11][17][29][30]
The process involves the following key steps:
-
Alkylation: Benzene is alkylated with propylene to produce cumene.
-
Oxidation: Cumene is oxidized with air to form cumene hydroperoxide (CHP). In this step, some side reactions lead to the formation of dimethylbenzyl alcohol (DMBA) and acetophenone.[10]
-
Cleavage: CHP is cleaved in the presence of an acid catalyst (typically sulfuric acid) to yield phenol and acetone.
-
Dehydration: The byproduct DMBA is dehydrated under the acidic conditions of the cleavage step to form this compound.[10]
-
Purification: The product mixture is then separated and purified through a series of distillation columns to isolate phenol, acetone, and this compound.[10]
Caption: Industrial production of this compound via the cumene process.
Applications
The primary application of this compound is as a comonomer in the production of various polymers and resins to enhance their properties, particularly heat resistance.
-
Acrylonitrile-Butadiene-Styrene (ABS) Resins: Incorporating AMS in place of some of the styrene in ABS resins significantly improves their heat stability and impact strength.[2][7][31]
-
Styrene-Acrylonitrile (SAN) Copolymers: Similar to ABS, AMS is used to produce heat-resistant SAN copolymers.[31]
-
Adhesives and Coatings: AMS is used as a raw material for paints and adhesives.[7]
-
Plasticizers: It serves as a chemical intermediate in the manufacture of plasticizers.[30]
The following diagram illustrates the general workflow for the synthesis of heat-resistant ABS resin using this compound.
Caption: Workflow for the synthesis of heat-resistant ABS resin using AMS.
Conclusion
This compound is a versatile and industrially significant chemical with a unique set of properties and reactivity profile. Its role as a key component in high-performance polymers, particularly in enhancing thermal stability, underscores its importance in the materials science sector. This guide has provided a detailed overview of its fundamental characteristics, delved into the mechanisms of its key reactions, and offered practical experimental protocols. The visual representations of its industrial production and application in polymer synthesis further illuminate its journey from a chemical byproduct to a valuable building block. For researchers and professionals in related fields, a thorough understanding of this compound's chemistry is crucial for innovation in polymer design, process optimization, and the development of new materials.
References
- 1. US6649716B2 - Polymerization of this compound - Google Patents [patents.google.com]
- 2. US3594453A - Method of producing this compound resin - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Attack of hydroxyl radicals to α-methyl-styrene sulfonate polymers and cerium-mediated repair via radical cations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. US7101941B2 - Method for anionic polymerization of α-methylstyrene - Google Patents [patents.google.com]
- 7. Alpha Methyl Styrene (AMS) [samechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst - UBC Library Open Collections [open.library.ubc.ca]
- 10. environmentalgenome.org [environmentalgenome.org]
- 11. α-Methylstyrene - Wikipedia [en.wikipedia.org]
- 12. Alpha Methyl Styrene (AMS) Cumene Process | Johnson Matthey [matthey.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry-online.com [chemistry-online.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. EP2822920A1 - Method for producing alpha-methyl styrene from cumene - Google Patents [patents.google.com]
- 18. polymersource.ca [polymersource.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US3036053A - Copolymerization of styrene and this compound - Google Patents [patents.google.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. US7381854B2 - Selective hydrogenation of alpha-methyl-styrene to cumene - Google Patents [patents.google.com]
- 26. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 27. youtube.com [youtube.com]
- 28. purechemistry.org [purechemistry.org]
- 29. Cumene process - Wikipedia [en.wikipedia.org]
- 30. AMS (Alpha Methyl Styrenes) [evonik.com]
- 31. US4874829A - Process for preparing α-methylstyrene-acrylonitrile polymers - Google Patents [patents.google.com]
alpha-Methylstyrene: A Comprehensive Overview for Researchers and Professionals
An In-depth Technical Guide to alpha-Methylstyrene
Introduction
This compound (AMS) is an organic compound with the chemical formula C₉H₁₀. It is a colorless liquid with a characteristic odor.[1] Structurally, it is a derivative of styrene with a methyl group attached to the alpha carbon of the vinyl group. While it shares similarities with styrene in its ability to polymerize, the presence of the methyl group imparts distinct properties, notably influencing the thermal stability of its polymers.[1] This guide provides a detailed examination of this compound, focusing on its chemical and physical properties, synthesis and production, key reactions, and its metabolic fate, making it a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
-
Chemical Name: (Prop-1-en-2-yl)benzene
-
Synonyms: Isopropenylbenzene, 2-Phenylpropene, AMS[2]
-
CAS Number: 98-83-9
-
Chemical Formula: C₉H₁₀
-
Molecular Weight: 118.18 g/mol
The structure of this compound consists of a benzene ring bonded to an isopropenyl group.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | Colorless liquid | [3] |
| Melting Point | -23.2 °C | [3] |
| Boiling Point | 165.38 °C | [3] |
| Density | 0.91 g/cm³ at 20 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ether, benzene, chloroform, acetone, carbon tetrachloride | [3] |
| Vapor Pressure | 1.9 mmHg at 20 °C | [1] |
| Flash Point | 53.9 °C | [3] |
| Refractive Index | 1.5359 at 25 °C | [3] |
Synthesis and Industrial Production
The primary method for the industrial production of this compound is as a byproduct of the cumene process, which is the main industrial route for the synthesis of phenol and acetone.[4][5]
The overall process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved in an acidic medium to yield phenol and acetone. A side reaction in this process is the formation of this compound.[4]
A simplified workflow for the industrial production of this compound is illustrated in the diagram below.
References
An In-depth Technical Guide to the Synthesis of alpha-Methylstyrene as a Byproduct of the Cumene Process
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of alpha-methylstyrene (AMS) as a significant byproduct of the cumene process for phenol and acetone production. The document details the underlying chemical principles, process parameters, experimental methodologies, and pathways involved in the formation and purification of AMS.
Introduction to the Cumene Process
The cumene process, also known as the Hock process, is the dominant industrial method for the synthesis of phenol and acetone.[1] It involves the reaction of benzene and propylene to form cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide (CHP). The subsequent acid-catalyzed cleavage of CHP yields phenol and acetone.[1][2] This process is highly efficient, but it also generates several byproducts, with this compound being one of the most commercially significant.[1][3]
Chemical Principles of this compound Formation
The formation of this compound in the cumene process is not a direct result of the primary reaction pathway but rather stems from side reactions involving dimethylbenzyl alcohol (DMBA).
-
Formation of Dimethylbenzyl Alcohol (DMBA): During the air oxidation of cumene to cumene hydroperoxide, DMBA is formed as the principal side product.[2][4]
-
Dehydration of DMBA: In the acidic environment of the CHP cleavage reactor, DMBA undergoes dehydration to form this compound.[2][4] This reaction is catalyzed by the same strong mineral acids (typically sulfuric acid) used for the primary cleavage reaction.
The overall reaction for the formation of AMS from cumene can be summarized as a two-step process:
-
Oxidation: Cumene is oxidized to form both cumene hydroperoxide and dimethylbenzyl alcohol.
-
Cleavage and Dehydration: In the presence of an acid catalyst, CHP is cleaved to phenol and acetone, while DMBA is dehydrated to this compound.[4]
Process Description and Data
The cumene process can be broadly divided into three main stages: cumene synthesis, cumene oxidation, and CHP cleavage. AMS is primarily formed during the cleavage stage.
3.1. Cumene Synthesis (Alkylation)
Benzene is alkylated with propylene to produce cumene. This is a Friedel-Crafts alkylation reaction.
| Parameter | Value |
| Reactants | Benzene, Propylene |
| Catalyst | Lewis acids (e.g., Phosphoric acid) |
| Temperature | 250 °C |
| Pressure | 30 atm |
| Reference | [1][5] |
3.2. Cumene Oxidation
Cumene is oxidized with air to produce cumene hydroperoxide (CHP). This is a free radical chain reaction.
| Parameter | Value |
| Reactant | Cumene, Air (Oxygen) |
| Temperature | 100 - 113 °C |
| Pressure | 4.4 - 6 atm |
| Final CHP Concentration | 20 - 40 wt% |
| Heat of Reaction | -117 kJ/mol |
| Byproducts | Dimethylbenzyl alcohol (DMBA), Acetophenone |
| Reference | [3][6][7] |
3.3. Cumene Hydroperoxide (CHP) Cleavage
The concentrated CHP stream is cleaved in the presence of an acid catalyst to yield phenol and acetone. It is in this stage that the co-produced DMBA is dehydrated to AMS.
| Parameter | Value |
| Reactant | Cumene Hydroperoxide (CHP), Dimethylbenzyl alcohol (DMBA) |
| Catalyst | Strong mineral acids (e.g., Sulfuric acid), Solid acid catalysts |
| Temperature | 50 - 95 °C |
| Heat of Reaction (Cleavage) | -252 kJ/mol |
| Molar Selectivity to Phenol/Acetone | >99.5% (at <70°C) |
| AMS Yield from Cumene | Can be up to 6% |
| Other Byproducts | Acetophenone, Cumylphenols, AMS dimers |
| Reference | [3][8] |
Experimental Protocols
The following are generalized experimental protocols for the key stages of the cumene process leading to the formation of AMS.
4.1. Protocol for Cumene Oxidation
-
Reactor Setup: A batch or continuous reactor capable of handling elevated temperatures and pressures is used. For laboratory scale, a 250ml glass flask with a magnetic stirrer and a silicone bath for temperature control can be employed.[7]
-
Charging the Reactor: The reactor is charged with purified cumene.
-
Initiation: A radical initiator can be added to start the reaction, although CHP itself can act as an autocatalyst.[9]
-
Oxidation: Air is bubbled through the cumene at a controlled rate. The reaction is typically carried out at a temperature of around 100°C and a pressure of approximately 6 atm to maintain the liquid phase.[3]
-
Monitoring: The reaction is monitored by measuring the concentration of CHP, which is typically allowed to reach 25-40 wt%.[3][6]
-
Work-up: The resulting mixture contains unreacted cumene, CHP, DMBA, and acetophenone.
4.2. Protocol for CHP Cleavage and AMS Formation
-
Reactor Setup: The cleavage is performed in a reactor that allows for efficient heat removal due to the highly exothermic nature of the reaction.[7] A continuous stirred-tank reactor (CSTR) or a plug flow reactor is often used in industrial settings.
-
Catalyst: A strong mineral acid, such as sulfuric acid, is used as the catalyst.[1][8] Alternatively, solid acid catalysts like zeolites (e.g., ZSM-5, Beta) can be used to mitigate corrosion and environmental concerns.[8][9]
-
Reaction: The CHP/DMBA mixture from the oxidation step is fed into the reactor containing the acid catalyst. The temperature is maintained below 95°C, and often below 70°C, to ensure high selectivity towards phenol and acetone and to control the formation of byproducts.[3]
-
Quenching: The reaction is quenched by neutralizing the acid catalyst, for instance, with a sodium hydroxide solution.[3]
-
Product Mixture: The resulting crude product contains phenol, acetone, AMS, unreacted cumene, acetophenone, and other heavier byproducts.
4.3. Protocol for AMS Purification
-
Distillation: The neutralized product mixture is subjected to a series of distillation steps to separate the various components.
-
Acetone and Cumene Removal: Acetone and unreacted cumene are typically removed in the initial distillation columns.[10] The recovered cumene is recycled back to the oxidation reactor.[3][11]
-
AMS and Phenol Separation: The bottoms from the initial distillation, containing phenol, AMS, and heavier byproducts, are fed to another distillation column to separate the cumene/AMS fraction from the phenol.[10]
-
Final Purification: The AMS-rich stream is further purified through additional distillation to achieve high purity AMS (e.g., 99.7%).[3]
Signaling Pathways and Experimental Workflows
5.1. Cumene Process and AMS Formation Pathway
Caption: Overall pathway of the cumene process leading to the formation of this compound.
5.2. Experimental Workflow for AMS Synthesis and Purification
Caption: Step-by-step experimental workflow for the synthesis and purification of AMS.
Conclusion
The synthesis of this compound as a byproduct of the cumene process is a well-established industrial reality. Understanding the reaction mechanisms, process parameters, and purification methodologies is crucial for optimizing its yield and purity. While often considered a byproduct, AMS has significant commercial applications, making its efficient recovery and purification an important aspect of the overall economic viability of the cumene process. Future research may focus on developing more selective catalysts to either enhance or minimize the production of AMS based on market demands, as well as more energy-efficient purification techniques.
References
- 1. Cumene process - Wikipedia [en.wikipedia.org]
- 2. EP2822920A1 - Method for producing alpha-methyl styrene from cumene - Google Patents [patents.google.com]
- 3. environmentalgenome.org [environmentalgenome.org]
- 4. data.epo.org [data.epo.org]
- 5. Cumene_process [chemeurope.com]
- 6. scribd.com [scribd.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US4333801A - Recovery of a cumene/alpha-methylstyrene fraction from a mixture thereof with phenol and water - Google Patents [patents.google.com]
- 11. US5905178A - Removal of α-methyl styrene from cumene - Google Patents [patents.google.com]
Spectroscopic Characterization of alpha-Methylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of alpha-methylstyrene, a versatile organic compound used in the synthesis of polymers and other materials. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, along with detailed experimental protocols for obtaining these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 - 7.21 | m | 5H | Aromatic protons (C₆H₅) |
| 5.35 | s | 1H | Vinylic proton (=CH₂) |
| 5.08 | s | 1H | Vinylic proton (=CH₂) |
| 2.15 | s | 3H | Methyl protons (-CH₃) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.0 | Quaternary aromatic carbon (C-ipso) |
| 141.2 | Quaternary vinylic carbon (>C=) |
| 128.0 | Aromatic carbons (C-ortho, C-meta) |
| 127.3 | Aromatic carbon (C-para) |
| 113.1 | Vinylic carbon (=CH₂) |
| 25.5 | Methyl carbon (-CH₃) |
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and vinylic C-H bonds, as well as its C=C double bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3020 | Medium | Aromatic and Vinylic C-H stretch |
| 2975 - 2850 | Medium | Aliphatic C-H stretch (methyl) |
| 1630 | Strong | C=C stretch (vinylic) |
| 1600, 1490, 1445 | Medium-Strong | C=C stretch (aromatic ring) |
| 900, 890 | Strong | =C-H bend (out-of-plane) |
| 770, 695 | Strong | C-H bend (aromatic, out-of-plane) |
Sample Preparation: Neat liquid film between NaCl plates[2][3][4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the phenyl ring with the double bond in this compound results in characteristic UV absorption.
Table 4: UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| 242 | ~12,000 | Cyclohexane |
λmax: Wavelength of maximum absorbance
Experimental Protocols
The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation :
-
For ¹H NMR, accurately weigh approximately 5-20 mg of this compound.[5] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial.[5][6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[5]
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[6] The final sample height in the tube should be approximately 4-5 cm.[5][6]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[5]
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[5]
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).[7]
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[7]
-
Acquire the NMR spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid) :
-
Obtain two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator.[2] If necessary, clean the plates with a small amount of a volatile solvent like acetone and dry them thoroughly.[2]
-
Using a clean Pasteur pipette, place one to two drops of neat this compound onto the center of one salt plate.[3]
-
Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.[2][3] The liquid should spread evenly.
-
-
Instrument Setup and Data Acquisition :
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the this compound sample. Typically, a scan range of 4000 to 400 cm⁻¹ is used.
-
-
Data Processing and Cleanup :
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to the desiccator.[2]
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation :
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent, such as cyclohexane or ethanol.
-
From the stock solution, prepare a series of dilutions to a final concentration that will result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Use quartz cuvettes for the analysis, as glass and plastic absorb in the UV region.
-
-
Instrument Setup and Data Acquisition :
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[8]
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference holder (for a double-beam instrument) or in the sample holder to record a baseline spectrum.[8][9] The instrument will subtract this baseline from the sample's spectrum.
-
Rinse a second quartz cuvette with a small amount of the sample solution before filling it approximately three-quarters full.
-
Wipe the outside of the cuvette with a lint-free tissue to remove any smudges or droplets.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Acquire the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis :
-
Identify the wavelength of maximum absorbance (λmax).
-
If a series of dilutions were prepared, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its spectroscopic characterization.
Caption: Chemical structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. webassign.net [webassign.net]
- 4. ursinus.edu [ursinus.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. youtube.com [youtube.com]
- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
Theoretical Frontiers in Alpha-Methylstyrene Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylstyrene (AMS) is a unique vinyl monomer distinguished by its relatively low ceiling temperature of approximately 61°C for homopolymerization.[1] This characteristic, stemming from steric hindrance introduced by the α-methyl group, presents both challenges and opportunities in polymer synthesis. Understanding the intricate mechanisms of its polymerization is crucial for controlling polymer properties and designing novel materials with tailored characteristics. This technical guide provides an in-depth exploration of the theoretical and experimental underpinnings of the primary polymerization pathways of AMS: anionic, cationic, and radical polymerization. A brief overview of coordination polymerization is also included, though it is a less common method for this monomer. This document is intended to serve as a comprehensive resource, amalgamating quantitative data, detailed experimental protocols, and visual representations of the core mechanistic pathways.
Thermodynamic Considerations: The Ceiling Temperature
The polymerization of AMS is a reversible process, governed by the Gibbs free energy change (ΔG_p). The relationship between the enthalpy of polymerization (ΔH_p) and the entropy of polymerization (ΔS_p) is described by the following equation:
ΔG_p = ΔH_p - TΔS_p
Polymerization is thermodynamically favorable when ΔG_p is negative. For AMS, the enthalpy of polymerization is negative (exothermic), which favors polymerization. However, the entropy of polymerization is also negative, as the random monomer molecules become ordered in a polymer chain. As the temperature (T) increases, the unfavorable entropic term (-TΔS_p) becomes more significant. The ceiling temperature (T_c) is the temperature at which ΔG_p = 0, and the rate of polymerization equals the rate of depolymerization. Above T_c, depolymerization is favored.
Table 1: Thermodynamic Data for this compound Polymerization
| Parameter | Value | Reference |
| Heat of Polymerization (-ΔH_p) | 8.83 - 10.13 kcal/mol (depending on molecular weight) | |
| Standard Liquid Entropy (S°_liquid) | 243.8 J/mol·K | [2] |
| Entropy of Fusion (ΔfusS) | 47.55 J/mol·K | [3] |
Anionic Polymerization of this compound
Anionic polymerization of AMS is a well-controlled, "living" process, meaning that in the absence of impurities, the propagating anionic chain ends remain active indefinitely. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Mechanism
The anionic polymerization of AMS proceeds via initiation, propagation, and, if desired, termination steps.
-
Initiation : A strong nucleophile, typically an organolithium compound like n-butyllithium (n-BuLi), adds to the double bond of the AMS monomer, creating a carbanionic active center.
-
Propagation : The carbanion at the chain end attacks another monomer molecule, adding it to the growing chain and regenerating the active carbanionic center at the new chain end.
-
Termination : The "living" anionic chains can be intentionally terminated by adding a proton-donating species, such as methanol, to yield a "dead" polymer chain.
Experimental Protocol: Living Anionic Polymerization of AMS
This protocol describes the synthesis of poly(α-methylstyrene) using n-butyllithium as an initiator in tetrahydrofuran (THF).
Materials:
-
This compound (AMS), purified by distillation over CaH₂.
-
Tetrahydrofuran (THF), anhydrous, distilled from sodium/benzophenone ketyl under argon.
-
n-Butyllithium (n-BuLi) in hexane, titrated.
-
Methanol, anhydrous.
-
Argon gas, high purity.
-
Schlenk line and glassware, oven-dried.
Procedure:
-
Apparatus Setup: Assemble the reaction flask and addition funnel under an argon atmosphere using a Schlenk line. All glassware should be rigorously dried to remove any traces of water.
-
Solvent and Monomer Addition: Transfer anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified AMS monomer to the cooled THF.
-
Initiation: Add n-BuLi dropwise to the stirred monomer solution until a faint persistent color is observed, indicating the titration of impurities. Then, add the calculated amount of n-BuLi to achieve the desired molecular weight. The solution will turn a characteristic reddish-orange color, indicating the formation of the living poly(α-methylstyryl) anions.
-
Polymerization: Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours).
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol. The color of the solution will disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the polymer, wash with methanol, and dry under vacuum.
Table 2: Kinetic Parameters for Anionic Polymerization of this compound
| Parameter | Value | Conditions | Reference |
| Apparent Activation Energy (Initiation) | 18,000 calories/mol | Butyllithium in benzene | [4] |
| Apparent Activation Energy (Propagation) | 14,300 calories/mol | Butyllithium in benzene | [4] |
Cationic Polymerization of this compound
Cationic polymerization of AMS is initiated by electrophiles, such as Lewis acids or protonic acids. While generally less controlled than living anionic polymerization, recent advances have led to the development of controlled/living cationic systems.
Mechanism
The cationic polymerization of AMS involves the formation of a carbocationic active center.
-
Initiation : A Lewis acid (e.g., SnCl₄, TiCl₄) or a protonic acid in the presence of a co-initiator (e.g., water) reacts with the AMS monomer to form a carbocation.
-
Propagation : The carbocationic chain end attacks the double bond of another AMS monomer, adding it to the chain and regenerating the carbocation at the new chain end.
-
Chain Transfer : A proton can be transferred from the growing chain to a monomer molecule, terminating the growth of one chain and initiating a new one. This is a common event in cationic polymerization and leads to broader molecular weight distributions.
-
Termination : The propagating carbocation can be terminated by reaction with a nucleophile or by combination with the counter-ion.
Experimental Protocol: Cationic Polymerization of AMS
This protocol describes the cationic polymerization of AMS using tin(IV) chloride (SnCl₄) as an initiator.
Materials:
-
This compound (AMS), unpurified or purified depending on the initiator system.
-
Toluene or cumene, as solvent.
-
Tin(IV) chloride (SnCl₄), as initiator.
-
Methanol, for termination.
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of AMS in the chosen solvent (e.g., 75% by weight AMS in toluene).
-
Initiation: Add the SnCl₄ initiator to the AMS solution. The amount of initiator is typically between 0.10 to 0.40% by weight based on the AMS.[5] The reaction can be carried out at ambient temperature.
-
Polymerization: Allow the polymerization to proceed for a set time (e.g., 3 hours). The reaction may exhibit a mild exotherm.
-
Termination and Isolation: Terminate the reaction by adding methanol. The polymer can then be isolated by precipitation in an excess of a non-solvent like methanol, followed by filtration and drying.
Table 3: Cationic Polymerization of AMS with SnCl₄ Initiator[5]
| Reaction | Initial Temp. (°C) | Exotherm Temp. (°C) | % Polymer | % Oligomer | % Monomer |
| 1 | 24 | 33 | 43.1 | 14.5 | 42.4 |
| 2 | 24 | 34 | 46.1 | 13.9 | 40.0 |
| 3 | 24 | 32 | 41.5 | 14.8 | 43.7 |
| 4 | 24 | 33 | 45.9 | 13.7 | 40.4 |
| 5 | 24 | 33 | 43.6 | 13.8 | 42.6 |
Radical Polymerization of this compound
Radical polymerization of AMS is influenced by its low ceiling temperature. Homopolymerization via a radical mechanism is generally inefficient and results in low molecular weight polymers or oligomers, especially at temperatures approaching or exceeding the ceiling temperature.[3] Copolymerization with other monomers, like styrene, is more common.
Mechanism
The radical polymerization of AMS follows the typical steps of initiation, propagation, and termination.
-
Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals. These radicals then add to the double bond of an AMS monomer to create a monomer radical.
-
Propagation : The monomer radical adds to another AMS monomer, propagating the polymer chain.
-
Chain Transfer : A radical can be transferred from the growing polymer chain to a monomer, solvent, or a dedicated chain transfer agent (CTA). Catalytic chain transfer agents (e.g., cobalt complexes like COBF) are particularly effective in controlling the molecular weight.
-
Termination : Two growing radical chains can terminate by combination or disproportionation.
Experimental Protocol: Radical Copolymerization of Styrene and AMS with a Catalytic Chain Transfer Agent
This protocol is adapted from a study on the copolymerization of styrene (STY) and AMS in the presence of bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF) as a catalytic chain transfer agent.[6]
Materials:
-
Styrene (STY) and this compound (AMS), purified by passing through basic alumina and vacuum distillation.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF), synthesized as per literature methods.
-
Standard Schlenk apparatus.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of AIBN in the desired STY/AMS monomer mixture and a stock solution of COBF in the same monomer mixture.
-
Reaction Mixture Preparation: In sealable ampules, mix aliquots of the AIBN/monomer stock solution and the COBF/monomer stock solution to achieve the desired concentrations.
-
Degassing: Degas the reaction mixtures using a freeze-pump-thaw procedure.
-
Polymerization: Place the sealed ampules in a constant temperature bath to initiate polymerization.
-
Analysis: After a specific time, stop the reaction and analyze the resulting polymer for molecular weight and composition using techniques like gel permeation chromatography (GPC).
Table 4: Chain Transfer Constants for COBF in STY/AMS Copolymerization at 60 °C[6]
| Mole Fraction AMS (f_AMS) | Average Chain Transfer Constant ( |
| 0 | 3.3 x 10² |
| 0.1 | 2.5 x 10³ |
| 0.2 | 4.8 x 10³ |
| 0.5 | 1.1 x 10⁴ |
| 1.0 | 2.5 x 10⁴ |
Coordination Polymerization of this compound
Coordination polymerization of AMS is less common compared to the other methods. Ziegler-Natta and metallocene catalysts, typically used for the polymerization of α-olefins, can also polymerize some vinyl aromatic monomers.
Mechanism
The mechanism of coordination polymerization involves the insertion of the monomer into a metal-carbon bond at the catalyst's active site.
-
Catalyst Activation: The transition metal catalyst is activated by a co-catalyst, typically an organoaluminum compound.
-
Monomer Coordination: The AMS monomer coordinates to the vacant orbital of the transition metal center.
-
Insertion: The coordinated monomer then inserts into the metal-polymer chain bond, thus extending the polymer chain.
The stereochemistry of the resulting polymer (isotactic or syndiotactic) is controlled by the structure of the catalyst.
Experimental Considerations
While specific detailed protocols for the coordination polymerization of AMS are not as readily available as for other methods, the general procedure involves the use of a transition metal catalyst (e.g., a titanocene or zirconocene) activated by a co-catalyst like methylaluminoxane (MAO). The polymerization is typically carried out in an inert solvent under an inert atmosphere. The properties of the resulting polymer are highly dependent on the specific catalyst system and reaction conditions used.
Conclusion
The theoretical and experimental study of this compound polymerization reveals a rich and complex field. The dominant influence of its low ceiling temperature dictates the feasibility and outcome of each polymerization method. Anionic polymerization offers the highest degree of control, enabling the synthesis of well-defined polymers. Cationic polymerization, while traditionally less controlled, is being refined to offer better command over the polymer architecture. Radical polymerization is most effective in copolymerization systems, where the unfavorable thermodynamics of AMS homopolymerization can be overcome. Coordination polymerization remains a more specialized approach for this monomer. A thorough understanding of the kinetics, thermodynamics, and mechanisms of these pathways is paramount for researchers and scientists aiming to harness the unique properties of this compound in the development of advanced materials. Further theoretical investigations, particularly using computational methods like Density Functional Theory (DFT), will continue to provide deeper insights into the transition states and energy barriers of these complex reactions, paving the way for the rational design of novel catalysts and polymer structures.
References
An In-depth Technical Guide on the Thermochemistry and Heat of Polymerization of α-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemistry of α-Methylstyrene (AMS), with a specific focus on its heat of polymerization. Due to significant steric hindrance from the phenyl and methyl groups attached to the same carbon atom, AMS exhibits unique thermodynamic properties, including a notably low ceiling temperature, which dictates the equilibrium between the monomer and polymer.[1] This document details the quantitative thermodynamic data, outlines experimental protocols for measuring the heat of polymerization, and provides visual representations of the underlying chemical processes and experimental workflows. This information is critical for professionals in polymer chemistry and materials science, particularly in applications where precise control over polymerization is essential.
Introduction to the Thermochemistry of α-Methylstyrene Polymerization
The polymerization of α-Methylstyrene is a thermodynamically controlled process significantly influenced by steric hindrance. Unlike many simple vinyl monomers that polymerize readily with a high release of energy, the bulky α-methyl and phenyl groups on the AMS monomer create considerable steric strain in the resulting polymer chain.[1] This steric interference is a primary reason for the relatively low heat of polymerization and the low ceiling temperature observed for this monomer.[1]
The polymerization is a reversible process, and at a specific temperature known as the ceiling temperature (Tc), the rate of polymerization equals the rate of depolymerization.[1] Above this temperature, depolymerization is favored, preventing the formation of high molecular weight polymer.[1] For poly(α-methylstyrene), the ceiling temperature is approximately 61-66°C.[1][2][3] This property makes the study of its thermochemistry crucial for controlling its polymerization and for its application in copolymers.[4]
Quantitative Thermodynamic Data
The heat of polymerization (ΔHₚ) is a critical parameter in understanding the thermodynamics of this process. It is typically determined by measuring the heats of combustion of the monomer and the resulting polymer. The data presented below is derived from bomb calorimetry measurements at 25°C, forming gaseous carbon dioxide and liquid water.
| Parameter | Value | Notes |
| Heat of Combustion of Monomer (liquid) | 1204.87 kcal/mole | At 25°C. |
| Heat of Combustion of Polymer Fraction I (solid) | 1196.04 kcal/C₉H₁₀ unit | Number Average Molecular Weight: 5,400. |
| Heat of Combustion of Polymer Fraction II (solid) | 1195.83 kcal/C₉H₁₀ unit | Number Average Molecular Weight: 3,750. |
| Heat of Combustion of Polymer Fraction III (solid) | 1195.50 kcal/C₉H₁₀ unit | Number Average Molecular Weight: 2,200. |
| Heat of Combustion of Polymer Fraction IV (solid) | 1194.74 kcal/C₉H₁₀ unit | Number Average Molecular Weight: 1,300. |
| Heat of Polymerization to Fraction I | -8.83 kcal/mole | Calculated from heats of combustion. |
| Heat of Polymerization to Fraction II | -9.04 kcal/mole | Calculated from heats of combustion. |
| Heat of Polymerization to Fraction III | -9.37 kcal/mole | Calculated from heats of combustion. |
| Heat of Polymerization to Fraction IV | -10.13 kcal/mole | Calculated from heats of combustion. |
| Ceiling Temperature (Tc) | ~61-66 °C | The temperature at which polymerization and depolymerization rates are equal.[1][2][3] |
Note: The heat of polymerization is observed to decrease with increasing molecular weight, a phenomenon attributed to the end effects of the polymer chains.
Experimental Protocols for Determining Heat of Polymerization
The determination of the heat of polymerization of α-Methylstyrene relies on precise calorimetric measurements. The primary methods employed are bomb calorimetry to determine heats of combustion and differential scanning calorimetry (DSC) to study the thermokinetics of the polymerization reaction.[5]
Bomb Calorimetry for Heats of Combustion
This method involves the complete combustion of a known mass of the monomer or polymer in a high-pressure oxygen environment. The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is measured to calculate the heat of combustion.
Methodology:
-
Sample Preparation: A precise mass of the liquid α-methylstyrene monomer or a solid polymer fraction is placed in a crucible within the bomb calorimeter. The monomer is typically encapsulated in a glass bulb.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water in the calorimeter jacket is monitored with high precision before and after combustion to determine the temperature rise.
-
Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. Corrections are made for the heat of formation of any side products, such as nitric acid from residual nitrogen in the bomb.
-
Heat of Polymerization Calculation: The heat of polymerization (ΔHₚ) is then calculated as the difference between the heat of combustion of the monomer (ΔH_c,monomer) and the heat of combustion of the polymer (ΔH_c,polymer) per monomer unit:
ΔHₚ = ΔH_c,monomer - ΔH_c,polymer
Differential Scanning Calorimetry (DSC) for Polymerization Thermokinetics
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to directly measure the heat evolved during polymerization.[5]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the α-methylstyrene monomer, often with an initiator, is placed in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which can be a dynamic scan (heating at a constant rate) or an isothermal test (holding at a constant temperature).[5][6]
-
Heat Flow Measurement: The DSC instrument measures the differential heat flow between the sample and the reference. An exothermic event, such as polymerization, results in a positive heat flow from the sample.
-
Data Analysis: The heat of polymerization is determined by integrating the area under the exothermic peak in the DSC thermogram. The onset temperature of the peak can provide information about the initiation temperature of the polymerization.[6]
Visualizations
Polymerization-Depolymerization Equilibrium
The polymerization of α-Methylstyrene is a classic example of a reversible reaction that reaches equilibrium. This equilibrium is highly dependent on temperature, governed by the Gibbs free energy change of polymerization (ΔGₚ = ΔHₚ - TΔSₚ). The ceiling temperature (Tc) is the temperature at which ΔGₚ = 0.
Caption: Polymerization-depolymerization equilibrium of α-Methylstyrene.
Experimental Workflow for DSC Measurement
The following diagram illustrates a typical workflow for determining the heat of polymerization using Differential Scanning Calorimetry.
Caption: Workflow for DSC measurement of heat of polymerization.
Conclusion
The thermochemistry of α-Methylstyrene polymerization is dominated by the steric effects of its substituent groups, leading to a low heat of polymerization and a readily accessible ceiling temperature.[1] Understanding these thermodynamic parameters is essential for the successful synthesis and application of polymers and copolymers containing α-Methylstyrene. The experimental protocols outlined, particularly bomb calorimetry and differential scanning calorimetry, provide robust methods for quantifying the energetic changes associated with this polymerization process. The provided data and visualizations serve as a valuable resource for researchers and professionals working in the field of polymer science.
References
- 1. Ceiling temperature - Wikipedia [en.wikipedia.org]
- 2. α-Methylstyrene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Calorimetric evaluation of polymerization thermokinetics of styrene, alpha-methylstyrene and trans-beta-methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elib.spbstu.ru [elib.spbstu.ru]
Quantum Chemical Insights into the Electronic Landscape of alpha-Methylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of alpha-Methylstyrene (α-Methylstyrene), a key industrial monomer and a structural motif of interest in medicinal chemistry. Through a comprehensive review of quantum chemical calculations, this document summarizes critical electronic properties, details the computational methodologies employed, and visualizes the underlying theoretical workflows. The data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in computational chemistry, materials science, and drug design.
Core Electronic Properties of this compound
Quantum chemical calculations offer a powerful lens through which to understand the electronic behavior of molecules. For this compound, these calculations provide key insights into its reactivity, stability, and spectroscopic properties. The following tables summarize the calculated ground-state energy, frontier molecular orbital energies (HOMO and LUMO), the resultant HOMO-LUMO gap, and the dipole moment. These parameters are crucial for predicting chemical behavior and are often the starting point for more advanced computational studies.
A pivotal study by Ramalingam et al. utilized Density Functional Theory (DFT) with the B3LYP and B3PW91 functionals and both 6-31++G(d,p) and 6-311++G(d,p) basis sets to carry out these calculations.[1]
Table 1: Calculated Ground-State Electronic Properties of this compound
| Computational Method | Basis Set | Ground-State Energy (Hartree) |
| HF | 6-311++G(d,p) | -384.33 |
| B3LYP | 6-311++G(d,p) | -386.95 |
| B3PW91 | 6-311++G(d,p) | -386.67 |
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| HF | 6-311++G(d,p) | -8.54 | 1.95 | 10.49 |
| B3LYP | 6-311++G(d,p) | -6.21 | -0.54 | 5.67 |
| B3PW91 | 6-311++G(d,p) | -6.45 | -0.76 | 5.69 |
Table 3: Calculated Dipole Moment of this compound
| Computational Method | Basis Set | Dipole Moment (Debye) |
| HF | 6-311++G(d,p) | 0.59 |
| B3LYP | 6-311++G(d,p) | 0.49 |
| B3PW91 | 6-311++G(d,p) | 0.48 |
Excited State Properties from TD-DFT Calculations
To understand the photophysical properties of this compound, such as its absorption of ultraviolet light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state, and the oscillator strengths, which are indicative of the probability of such a transition occurring.
Table 4: Calculated Electronic Transitions of this compound using TD-B3LYP/6-311++G(d,p)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S1 | 4.95 | 250.48 | 0.0016 |
| S2 | 5.23 | 237.04 | 0.2811 |
| S3 | 6.11 | 202.92 | 0.0000 |
| S4 | 6.22 | 199.33 | 0.3015 |
Experimental and Computational Protocols
The accurate calculation of molecular electronic properties is highly dependent on the chosen computational methodology. The data presented in this guide were primarily derived from studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) as implemented in the Gaussian suite of programs.
Ground-State Calculations
The foundational electronic properties of this compound, such as its ground-state energy, HOMO-LUMO gap, and dipole moment, are typically determined through DFT calculations. A common and robust protocol involves the following steps:
-
Geometry Optimization: The molecular geometry of this compound is first optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are sensitive to the molecular structure. The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely used and reliable choice for organic molecules.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: With the optimized geometry, single-point energy calculations are performed to obtain the ground-state energy, molecular orbital energies (HOMO and LUMO), and the dipole moment.
Excited-State Calculations
The electronic absorption properties are investigated using TD-DFT, which builds upon the ground-state DFT calculation:
-
Ground-State Optimization: A prerequisite for a TD-DFT calculation is a well-optimized ground-state geometry, as described above.
-
TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized ground-state structure. This involves solving the time-dependent Kohn-Sham equations to determine the vertical excitation energies and their corresponding oscillator strengths. The CAM-B3LYP functional is often recommended for TD-DFT calculations as it can provide more accurate descriptions of charge-transfer states compared to standard hybrid functionals.
The following diagram illustrates the general workflow for these quantum chemical calculations:
Logical Relationships in Electronic Structure Analysis
The interpretation of quantum chemical data involves understanding the relationships between different calculated properties and their implications for the molecule's behavior. The following diagram outlines the logical flow from computational inputs to the prediction of molecular characteristics.
References
The Genesis of a Monomer: A Historical Perspective on the Discovery of alpha-Methylstyrene
An in-depth guide for researchers, scientists, and drug development professionals on the foundational synthesis of alpha-methylstyrene, tracing its origins to the pioneering work of Nobel laureate Victor Grignard at the turn of the 20th century.
Introduction
This compound (AMS), a seemingly ubiquitous building block in modern polymer chemistry, boasts a rich history rooted in the fundamental advancements of organic synthesis. While today it is primarily obtained as a co-product of the cumene process for phenol and acetone production, its initial discovery was a direct consequence of one of the most significant breakthroughs in synthetic chemistry: the Grignard reaction. This whitepaper delves into the historical context of the first synthesis of this compound, detailing the key reactions, experimental procedures, and the brilliant minds behind this pivotal discovery.
The Two-Step Pathway to Discovery
The first synthesis of this compound was not a singular event but rather a logical extension of newly discovered synthetic capabilities. The pathway can be dissected into two key experimental stages:
-
The Synthesis of 2-Phenyl-2-propanol: The immediate precursor to this compound, 2-phenyl-2-propanol (also known as dimethyl phenyl carbinol), was first synthesized by the French chemist Victor Grignard. In his groundbreaking 1901 doctoral thesis, "On mixed organomagnesium combinations and their application to the synthesis of alcohols and hydrocarbons," Grignard detailed the reaction of a phenylmagnesium halide with acetone.[1][2] This novel reaction, now universally known as the Grignard reaction, provided a robust method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.
-
The Dehydration of 2-Phenyl-2-propanol: The final step to obtaining this compound is the acid-catalyzed dehydration of 2-phenyl-2-propanol. This type of elimination reaction, where a molecule of water is removed to form an alkene, was a well-established transformation in organic chemistry during that period.[3][4][5] By treating the newly synthesized 2-phenyl-2-propanol with an acid catalyst and heat, early chemists could readily produce isopropenylbenzene, the systematic name for this compound.
Experimental Protocols of the Era
Drawing from historical accounts and the fundamental principles of the reactions involved, the following protocols represent the likely methodologies used in the initial syntheses of 2-phenyl-2-propanol and its subsequent conversion to this compound.
Table 1: Quantitative Data for the Synthesis of 2-Phenyl-2-propanol
| Parameter | Value |
| Reactants | |
| Bromobenzene | 1.0 molar equivalent |
| Magnesium Turnings | 1.1 molar equivalents |
| Anhydrous Diethyl Ether | Sufficient quantity for dissolution |
| Acetone | 1.0 molar equivalent |
| Reaction Conditions | |
| Temperature | Room temperature for Grignard reagent formation; 0°C for reaction with acetone |
| Reaction Time | Several hours |
| Work-up | |
| Quenching Agent | Dilute acid (e.g., H₂SO₄ or HCl) |
| Extraction Solvent | Diethyl ether |
| Product | |
| Yield | Not explicitly stated in early reports, but Grignard reactions are known for good yields. |
| Purity | Likely purified by distillation. |
Detailed Methodology: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction
The synthesis of 2-phenyl-2-propanol, as pioneered by Victor Grignard, would have involved the following steps:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, magnesium turnings were covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether was then added dropwise. The reaction would initiate, often with gentle warming, to form the Grignard reagent, phenylmagnesium bromide.
-
Reaction with Acetone: The solution of phenylmagnesium bromide was then cooled in an ice bath. A solution of acetone in anhydrous diethyl ether was added dropwise with stirring. A vigorous reaction would ensue, leading to the formation of a magnesium alkoxide complex.
-
Hydrolysis and Isolation: The reaction mixture was then carefully poured onto a mixture of ice and a dilute mineral acid (such as sulfuric acid or hydrochloric acid) to hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. The aqueous layer was extracted with diethyl ether, and the combined ether extracts were dried and the solvent evaporated to yield crude 2-phenyl-2-propanol.
-
Purification: The crude product was then purified by distillation under reduced pressure.
Table 2: Quantitative Data for the Dehydration of 2-Phenyl-2-propanol
| Parameter | Value |
| Reactant | |
| 2-Phenyl-2-propanol | 1.0 molar equivalent |
| Catalyst | |
| Acid Catalyst (e.g., H₂SO₄, H₃PO₄, or Iodine) | Catalytic amount |
| Reaction Conditions | |
| Temperature | Heating |
| Product | |
| Yield | Variable depending on conditions and catalyst. |
| Purity | Purified by distillation. |
Detailed Methodology: Dehydration of 2-Phenyl-2-propanol to this compound
The conversion of 2-phenyl-2-propanol to this compound is a classic acid-catalyzed dehydration:
-
Reaction Setup: 2-Phenyl-2-propanol was placed in a distillation flask with a small amount of an acid catalyst, such as a few drops of concentrated sulfuric acid or a crystal of iodine.
-
Dehydration and Distillation: The mixture was heated. As the dehydration reaction proceeded, the lower-boiling this compound would distill from the reaction mixture along with water.
-
Work-up and Purification: The distillate was collected, and the organic layer containing this compound was separated from the aqueous layer. The organic layer was then washed with a dilute base (to remove any acidic impurities), dried over an anhydrous salt (like calcium chloride), and finally purified by fractional distillation to yield pure this compound.
Visualizing the Discovery
The logical progression from the discovery of the Grignard reaction to the synthesis of this compound can be visualized as a clear experimental workflow.
Caption: Experimental workflow for the first synthesis of this compound.
The signaling pathway for the acid-catalyzed dehydration of 2-phenyl-2-propanol follows a well-understood E1 elimination mechanism.
Caption: Signaling pathway for the E1 dehydration of 2-phenyl-2-propanol.
Conclusion
The discovery of this compound was not a serendipitous accident but a testament to the power of rational synthesis. It stands as a direct and early application of Victor Grignard's Nobel Prize-winning work, showcasing how a groundbreaking reaction could be immediately leveraged to create novel chemical entities. While the industrial production of this compound has since evolved, its historical roots in the fundamental principles of organic chemistry serve as a powerful reminder of the enduring legacy of foundational synthetic methods. This historical perspective provides valuable context for researchers and professionals in the field, illustrating the logical progression of scientific discovery and the elegant simplicity of the reactions that first brought this important monomer to light.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties and Constants of alpha-Methylstyrene Monomer
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (AMS). The information is presented in a structured format to facilitate easy access and comparison for research, development, and safety applications.
General and Chemical Properties
This compound, with the chemical formula C₉H₁₀, is a colorless to pale yellow liquid characterized by a distinct aromatic odor.[1] It is an organic compound, specifically a derivative of styrene, and is also known by synonyms such as (1-Methylethenyl)benzene, Isopropenylbenzene, and 2-Phenylpropene.[2][3][4] This monomer is a crucial intermediate in the chemical industry, primarily used in the production of plasticizers, resins, and specialty polymers.[2][5]
Table 1: General and Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (1-Methylethenyl)benzene, Isopropenylbenzene, 2-Phenylpropene |
| CAS Number | 98-83-9 |
| Molecular Formula | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless to pale yellow liquid[1][6] |
| Odor | Characteristic aromatic odor[1][5] |
Physical and Thermodynamic Constants
The physical and thermodynamic properties of this compound are critical for its handling, storage, and application in various chemical processes. These constants have been determined through standardized experimental methods and are summarized below.
Table 2: Core Physical and Thermodynamic Properties
| Property | Value | Temperature (°C) | Pressure |
| Density | 0.906 - 0.91 g/cm³ | 20 | Ambient |
| Boiling Point | 165 - 169 °C | - | 760 mmHg |
| Melting Point | -23 to -24 °C | - | Ambient |
| Flash Point | 45 - 53.9 °C | - | Closed Cup |
| Vapor Pressure | 1.33 - 2.1 mmHg | 20 - 43.2 | - |
| Refractive Index | 1.536 - 1.540 | 20 | - |
| Viscosity | 0.954 mPa·s | 20 | - |
| Autoignition Temp. | 574 °C | - | - |
| Solubility in Water | 0.12 g/L (Insoluble) | 20 | - |
| Solubility (Other) | Miscible with acetone, alcohol, benzene, ether, chloroform, heptane.[7][8] | - | - |
Experimental Protocols for Property Determination
The following section outlines the general methodologies for determining the key physical properties of liquid chemicals like this compound. These protocols are based on standard laboratory practices and ASTM (American Society for Testing and Materials) guidelines.
3.1. Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9]
-
Apparatus: Thiele tube or similar heating bath, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of the liquid sample is placed in the test tube.
-
The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The apparatus is heated gently and evenly.[10]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]
-
3.2. Melting Point Determination
For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since this compound has a very low melting point, this procedure is conducted at sub-ambient temperatures.
-
Apparatus: A melting point apparatus with a cooling stage, a thermometer, and a sealed capillary tube.
-
Procedure:
-
A small, powdered sample of the solidified compound is packed into the capillary tube.[6]
-
The capillary tube is placed in the melting point apparatus.
-
The sample is cooled and then heated slowly (1-2°C per minute) near the expected melting point.[5]
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range.[2]
-
3.3. Density Measurement (Digital Density Meter)
Modern methods for density determination offer high precision and require small sample volumes. ASTM D4052 and D7777 are relevant standards.[11][12]
-
Apparatus: Digital density meter with an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated using fluids of known density (e.g., dry air and pure water).
-
A small volume of the liquid sample (approx. 0.7 mL) is injected into the thermostatted oscillating U-tube.[13]
-
The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.
-
The density is calculated from this frequency change and displayed by the instrument.
-
3.4. Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic property.
-
Apparatus: Abbe refractometer, a light source (typically a sodium D-line at 589 nm), and a temperature-controlled water bath.
-
Procedure:
-
The refractometer prisms are cleaned and a few drops of the liquid sample are applied to the lower prism.[14]
-
The prisms are closed, and the instrument is adjusted to bring the boundary line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[15]
-
3.5. Flash Point Determination (Pensky-Martens Closed Cup)
The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source. ASTM D93 is a standard method.[16]
-
Apparatus: Pensky-Martens closed-cup tester, which includes a heated cup, a stirrer, and an ignition source applicator.
-
Procedure:
-
The sample is placed in the test cup and heated at a slow, constant rate while being stirred.[17]
-
At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[17]
-
Production and Polymerization Pathways
4.1. Synthesis via Cumene Process
This compound is primarily produced as a byproduct of the cumene process, which is the main industrial route for the synthesis of phenol and acetone.[4][18]
Caption: Production of this compound via the Cumene Process.
4.2. Anionic Polymerization
This compound can undergo anionic polymerization to form poly(this compound). This process is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium).
Caption: Workflow of Anionic Polymerization of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. vernier.com [vernier.com]
- 4. Cumene process - Wikipedia [en.wikipedia.org]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. byjus.com [byjus.com]
- 7. store.astm.org [store.astm.org]
- 8. scimed.co.uk [scimed.co.uk]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 13. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. researchgate.net [researchgate.net]
- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 17. delltech.com [delltech.com]
- 18. This compound | DOMO Chemicals [domochemicals.com]
Unraveling the Ceiling Temperature of Poly(α-Methylstyrene): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ceiling temperature (Tc) of poly(α-methylstyrene) (PAMS), a critical parameter influencing its polymerization and depolymerization behavior. This document details the thermodynamic underpinnings of Tc, experimental methodologies for its determination, and quantitative data to support researchers in the fields of polymer chemistry and materials science.
Introduction to Ceiling Temperature
The ceiling temperature (Tc) is the temperature at which the rate of polymerization and the rate of depolymerization of a polymer are equal.[1] Above this temperature, depolymerization is thermodynamically favored, while below it, polymerization is favored. This equilibrium is governed by the Gibbs free energy of polymerization (ΔGp), which is composed of enthalpic (ΔHp) and entropic (ΔSp) contributions:
ΔGp = ΔHp - TΔSp
At the ceiling temperature, ΔGp = 0, and therefore:
Tc = ΔHp / ΔSp
For the polymerization of vinyl monomers like α-methylstyrene, the enthalpy of polymerization is typically negative (exothermic) as a stable σ-bond is formed from a less stable π-bond.[2] Conversely, the entropy of polymerization is negative because the randomly oriented monomer molecules become ordered into a polymer chain, leading to a decrease in the degrees of freedom.[2]
Poly(α-methylstyrene) is notable for its relatively low ceiling temperature, which is a consequence of steric hindrance between the phenyl and methyl groups attached to the same carbon atom in the polymer backbone.[1] This steric strain makes the polymer less stable and thus more susceptible to depolymerization at lower temperatures compared to polymers like polystyrene.[1]
Quantitative Data
The ceiling temperature and thermodynamic parameters of poly(α-methylstyrene) polymerization are influenced by factors such as monomer concentration and the solvent used. A summary of reported values is presented in the tables below.
Table 1: Ceiling Temperature of Poly(α-Methylstyrene) under Various Conditions
| Monomer State/Solvent | Ceiling Temperature (Tc) (°C) | Reference |
| Neat Monomer | 61 - 66 | [1][3] |
| Tetrahydrofuran (THF) | Varies with concentration | |
| Toluene | Varies with concentration |
Table 2: Thermodynamic Parameters for the Polymerization of α-Methylstyrene
| Parameter | Value | Conditions | Reference |
| ΔHp (Enthalpy of Polymerization) | -29.1 kJ/mol | 1 M monomer concentration | [4] |
| ΔSp° (Standard Entropy of Polymerization) | -104.5 J/(mol·K) | 1 M monomer concentration | |
| ΔHp (Enthalpy of Polymerization) | -8.83 to -10.13 kcal/mol | Liquid monomer to solid polymer at 25°C | [5] |
Experimental Protocols for Determining Ceiling Temperature
The accurate determination of the ceiling temperature is crucial for controlling the synthesis and application of PAMS. The most common method involves measuring the equilibrium monomer concentration at various temperatures and applying thermodynamic principles.
Determination of Tc by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method relies on quantifying the equilibrium monomer concentration ([M]eq) in a polymerizing system at different temperatures.
Methodology:
-
Polymerization Setup: The living anionic polymerization of α-methylstyrene is typically employed due to its controlled nature.
-
Initiator: A common initiator is sodium naphthalide or sec-butyllithium.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a frequently used solvent.
-
Procedure: A known amount of initiator is added to a solution of purified α-methylstyrene in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction is allowed to proceed to equilibrium at a specific temperature.
-
-
NMR Sample Preparation:
-
Aliquots are taken from the equilibrium mixture at different temperatures and quenched (e.g., with methanol) to terminate the polymerization.
-
Alternatively, in situ variable-temperature NMR (VT-NMR) can be used to monitor the equilibrium directly in the NMR tube.[4]
-
-
¹H NMR Analysis:
-
¹H NMR spectra are recorded for each sample.
-
The vinyl protons of the α-methylstyrene monomer typically appear as distinct signals in the range of 5-6 ppm. The protons of the polymer backbone appear in the aliphatic region (around 1-2 ppm).
-
Calculation of Equilibrium Monomer Concentration ([M]eq): The concentration of the remaining monomer at equilibrium is determined by integrating the characteristic monomer proton signals and comparing them to the integral of an internal standard or the total integral of all species. The initial monomer concentration ([M]₀) must be known.
-
-
Data Analysis (van't Hoff Plot):
-
The relationship between the equilibrium monomer concentration and temperature is described by the Dainton equation, which is a form of the van't Hoff equation:
ln[M]eq = ΔHp / (RT) - ΔSp° / R
where R is the ideal gas constant and T is the absolute temperature.
-
A plot of ln[M]eq versus 1/T (a van't Hoff plot) should yield a straight line.
-
The slope of this line is equal to ΔHp/R, and the y-intercept is equal to -ΔSp°/R.
-
The ceiling temperature for a 1 M monomer concentration can then be calculated as Tc = ΔHp / ΔSp°.
-
Thermal Analysis Techniques
While NMR provides a direct measure of the thermodynamic equilibrium, thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for studying the thermal stability and decomposition behavior of PAMS, which are related to its ceiling temperature.
Methodology for DSC:
-
Sample Preparation: A small, known weight of the PAMS sample (typically 5-10 mg) is placed in an aluminum DSC pan.
-
DSC Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature.
-
The resulting thermogram will show the glass transition temperature (Tg) and any endothermic or exothermic events. For PAMS, an endothermic peak corresponding to depolymerization can be observed at temperatures above Tc. The onset of this peak can be related to the temperature at which significant depolymerization begins under the experimental conditions.
-
Methodology for TGA:
-
Sample Preparation: A small, known weight of the PAMS sample is placed in a TGA pan.
-
TGA Analysis:
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The weight of the sample is monitored as a function of temperature.
-
The TGA curve will show the temperature at which weight loss begins, corresponding to the onset of depolymerization and volatilization of the monomer.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Thermodynamic equilibrium of polymerization and depolymerization as a function of temperature relative to the ceiling temperature (Tc).
Experimental Workflows
Caption: Experimental workflow for the determination of the ceiling temperature of poly(α-methylstyrene) using NMR spectroscopy.
References
Methodological & Application
Application Notes and Protocols for Living Anionic Polymerization of α-Methylstyrene for Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[1] This method is particularly advantageous for monomers with electron-withdrawing substituents, such as styrene and its derivatives.[2] Alpha-methylstyrene (α-MS) is a unique monomer in this class. Its polymerization is reversible, with a relatively low ceiling temperature, meaning that polymerization is only favorable at low temperatures.[3] This characteristic, while requiring careful temperature control, can be exploited to create polymers with specific thermal properties.
This document provides detailed application notes and protocols for the synthesis of block copolymers containing poly(α-methylstyrene) (PαMS) via living anionic polymerization. The protocols described herein are intended for researchers familiar with air- and moisture-sensitive techniques.
Key Considerations for Living Anionic Polymerization
Living anionic polymerization requires stringent reaction conditions to prevent premature termination of the growing polymer chains. The key to success lies in the rigorous purification of all reagents and solvents to eliminate protic impurities such as water, alcohols, and atmospheric moisture. The polymerization is typically carried out under a high vacuum or an inert atmosphere (e.g., argon or nitrogen).[4]
Experimental Protocols
Reagent and Solvent Purification
The purity of all materials is paramount for successful living anionic polymerization.
a) Tetrahydrofuran (THF) - Solvent: THF is a common polar solvent for anionic polymerization that promotes the dissociation of ion pairs, leading to faster polymerization rates.[5]
-
Protocol: Reflux THF over sodium benzophenone ketyl under an inert atmosphere until a deep blue or purple color persists, indicating anhydrous and oxygen-free conditions. Distill the THF directly into the reaction vessel under vacuum or an inert atmosphere immediately before use.
b) Toluene/Cyclohexane - Solvent: Non-polar solvents like toluene or cyclohexane can also be used.[6]
-
Protocol: Stir the solvent over calcium hydride for several days, followed by distillation under an inert atmosphere. For ultimate purity, the solvent can be further treated with a titrated solution of a living polymer oligomer until a faint color persists, then distilled.
c) Styrene (St) and α-Methylstyrene (α-MS) - Monomers:
-
Protocol: Wash the monomers with an aqueous NaOH solution (10%) to remove the inhibitor, followed by washing with deionized water until neutral. Dry the monomers over anhydrous magnesium sulfate, followed by calcium hydride.[7] Finally, distill the monomers under reduced pressure and store them under an inert atmosphere in a sealed flask. For immediate use, the purified monomer should be distilled directly into a calibrated ampoule or the reaction vessel. A final purification step involves exposure to a titrated organolithium compound until a faint, persistent color is observed, followed by distillation.[3]
d) n-Butyllithium (n-BuLi) - Initiator:
-
Protocol: n-BuLi is a common initiator for the anionic polymerization of styrenic monomers.[1] It is commercially available as a solution in hexanes. The concentration of the active n-BuLi must be accurately determined before use via titration, as it can degrade over time. The Gilman double titration method is a reliable technique for this purpose.
Synthesis of Polystyrene-block-poly(α-methylstyrene) (PS-b-PαMS)
This protocol outlines the sequential anionic polymerization of styrene followed by α-methylstyrene.
a) Materials and Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Flame-dried glassware.
-
Magnetic stirrer and stir bars.
-
Syringes and needles for transferring air-sensitive reagents.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).[3]
b) Polymerization Procedure:
-
Assemble the flame-dried reactor under a positive pressure of inert gas.
-
Introduce the desired volume of purified THF into the reactor via cannula transfer.
-
Cool the reactor to the desired polymerization temperature for styrene (e.g., room temperature or below).
-
Inject the calculated amount of purified styrene monomer into the reactor.
-
Initiate the polymerization by adding a precise amount of titrated n-BuLi solution. The solution should turn a characteristic orange-red color, indicating the formation of polystyryl anions.
-
Allow the styrene polymerization to proceed to completion (typically 1-4 hours). The progress can be monitored by observing the viscosity increase.
-
Once the styrene polymerization is complete, cool the reactor to -78 °C.[3]
-
Slowly add the purified α-methylstyrene monomer to the living polystyryl chains. A color change to a deep cherry-red is indicative of the formation of poly(α-methylstyryl) anions.[8]
-
Allow the α-methylstyrene polymerization to proceed for several hours at -78 °C.
-
Terminate the polymerization by adding a degassed quenching agent, such as methanol. The color of the solution will disappear.
-
Precipitate the block copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Filter and dry the resulting polymer under vacuum to a constant weight.
Data Presentation
The following table summarizes typical experimental parameters and expected results for the synthesis of a PS-b-PαMS block copolymer.
| Parameter | Styrene Block | α-Methylstyrene Block | Overall Block Copolymer |
| Monomer Amount (mmol) | 5 | 5 | 10 |
| Initiator (n-BuLi) (mmol) | 0.35 | - | 0.35 |
| Solvent | Toluene/THF | Toluene/THF | Toluene/THF |
| Solvent Volume (mL) | 7.3 / 1.0 | - | 8.3 |
| Polymerization Temperature (°C) | -15 | -15 | -15 |
| Polymerization Time (h) | 3 | 3 | 6 |
| Target Molecular Weight ( g/mol ) | ~1500 | ~1500 | ~3000 |
| Expected PDI (Mw/Mn) | < 1.1 | < 1.1 | < 1.1 |
Data synthesized from a representative protocol.[8]
Polymer Characterization
a) Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[9] A narrow PDI (typically < 1.1) is a key indicator of a successful living polymerization.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the block copolymer and to determine the composition of the two blocks by comparing the integration of characteristic peaks.[8]
c) Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperatures (Tg) of the polymer blocks. The presence of two distinct Tg values, corresponding to the PS and PαMS blocks, confirms the microphase-separated morphology of the block copolymer.[9]
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of PS-b-PαMS.
Experimental Workflow
Caption: Experimental workflow for PS-b-PαMS synthesis.
References
- 1. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 2. pslc.ws [pslc.ws]
- 3. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymersource.ca [polymersource.ca]
Application Notes and Protocols for the Cationic Polymerization of alpha-Methylstyrene using Lewis Acid Initiators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cationic polymerization of α-methylstyrene (α-MeSt) utilizing Lewis acid initiators. This document is intended to guide researchers in synthesizing poly(α-methylstyrene) with controlled molecular weights and narrow polydispersity indices, which are crucial for various applications, including as processing aids and in the formulation of advanced materials.
Introduction
Cationic polymerization is a fundamental method for synthesizing polymers from vinyl monomers.[1][2] For α-methylstyrene, this method is particularly relevant due to the monomer's low ceiling temperature (Tc = 61°C), which makes free-radical polymerization slow and often results in low molecular weight polymers.[3] Cationic polymerization, initiated by Lewis acids, offers a pathway to produce high molecular weight poly(α-methylstyrene).[1][4]
The control over the polymerization process, particularly achieving a "living" or "controlled" polymerization, is a key focus of modern research. Living polymerizations are characterized by the absence of irreversible chain-transfer and termination steps, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (MWD).[2][5] This level of control is often achieved by carefully selecting the Lewis acid initiator, solvent, and reaction temperature.[5][6]
Data Presentation: Lewis Acid Initiator Systems for α-Methylstyrene Polymerization
The choice of the Lewis acid initiator and reaction conditions significantly impacts the characteristics of the resulting poly(α-methylstyrene). The following table summarizes various initiator systems and their outcomes.
| Lewis Acid Initiator System | Co-initiator/Solvent(s) | Temperature (°C) | Resulting Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| BCl₃ | Cumyl chloride / CH₂Cl₂/Methylcyclohexane | -50 | Controllable | 1.3 - 1.6 | [5] |
| FeCl₃-based initiators | - / - | 0 | 4,300 - 32,100 | ~1.3 | [3][7] |
| SnCl₄ | - / Toluene or Cumene | >0 (ambient) | - | Broad (uncontrolled) | [6] |
| SnBr₄ | Vinyl ether-HCl adduct / - | - | Controllable | - | [8] |
| Me₁.₅AlCl₁.₅ | - / Hexanes/CH₃Cl | -80 | - | Narrow (Mw/Mn ~ 1.2) | [5] |
| Me₂AlCl | - / Hexanes/CH₃Cl | -80 | - | Well-controlled | [5] |
| MeAlCl₂ | - / Hexanes/CH₃Cl | -80 | - | Less controlled | [5] |
| Maghnite-Na (Montmorillonite clay) | Bulk or solution | 0 | - | - | [1] |
| Polystyrene-gallium trichloride complex | CH₂ClCH₂Cl, CH₂Cl₂, CCl₄ | Room Temp. | High | - | [4] |
Experimental Protocols
Below are detailed protocols for the cationic polymerization of α-methylstyrene using two different types of Lewis acid systems: a traditional approach with potential for some control and a living polymerization system.
Protocol 1: Cationic Polymerization of α-Methylstyrene using Boron Trichloride (BCl₃)
This protocol describes a method for achieving a relatively controlled polymerization of α-methylstyrene.[5]
Materials:
-
α-Methylstyrene (α-MeSt)
-
Cumyl chloride
-
Boron trichloride (BCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Methylcyclohexane
-
Methanol
-
Nitrogen gas (high purity)
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, syringes)
Procedure:
-
Purification of Reagents:
-
Dry dichloromethane and methylcyclohexane over calcium hydride (CaH₂) and distill under a nitrogen atmosphere.
-
Purify α-methylstyrene by washing with aqueous NaOH, then water, drying over CaH₂, and finally distilling under reduced pressure. Store the purified monomer under a nitrogen atmosphere at low temperature.
-
-
Reaction Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen inlet.
-
Maintain the reactor under a positive pressure of dry nitrogen throughout the experiment.
-
Cool the reactor to -50°C using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Polymerization:
-
Add the desired amount of the solvent mixture (e.g., CH₂Cl₂/methylcyclohexane 25:75 v/v) to the reactor via a cannula or syringe.
-
Inject the purified α-methylstyrene monomer into the reactor.
-
Add the initiator, cumyl chloride, to the monomer solution.
-
Initiate the polymerization by adding the Lewis acid, BCl₃, to the reaction mixture. For better control, the monomer can be added incrementally to the initiator/Lewis acid solution.[5]
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, terminate the polymerization by adding pre-chilled methanol to the reactor.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated poly(α-methylstyrene), wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Analyze the polymer structure and tacticity using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Living Cationic Polymerization of α-Methylstyrene using an FeCl₃-based Initiator System
This protocol is based on systems that have demonstrated living polymerization characteristics at 0°C.[3][7]
Materials:
-
α-Methylstyrene (α-MeSt)
-
Iron(III) chloride (FeCl₃)-based initiator system
-
Appropriate solvent (as determined by the specific initiator system)
-
Methanol
-
Nitrogen gas (high purity)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Purification of Reagents:
-
Follow the same purification procedures for the monomer and solvent as described in Protocol 1.
-
-
Reaction Setup:
-
Set up a flame-dried reactor under a positive nitrogen atmosphere.
-
Equilibrate the reactor to 0°C using an ice-water bath.
-
-
Polymerization:
-
Add the solvent and the purified α-methylstyrene to the reactor.
-
Introduce the FeCl₃-based initiator to start the polymerization. The monomer-to-initiator ratio ([M]₀/[I]₀) can be varied to target different molecular weights.[3]
-
-
Monitoring the Polymerization (for living characterization):
-
To confirm the living nature of the polymerization, aliquots of the reaction mixture can be withdrawn at different time intervals and quenched with methanol.
-
Analyze these samples by GPC to plot molecular weight versus monomer conversion and ln([M]₀/[M]) versus time. Linear relationships are indicative of a living polymerization.[3]
-
-
Chain Extension (optional confirmation of living polymerization):
-
After the initial monomer is consumed, a second charge of monomer can be added to the living polymer chains to observe a further increase in molecular weight.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of chilled methanol.
-
Isolate the polymer by precipitation in methanol, followed by filtration and drying under vacuum.
-
-
Characterization:
-
Characterize the polymer for Mn, PDI (GPC), and tacticity (NMR).
-
Thermal properties such as the glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).
-
Mandatory Visualizations
Caption: Mechanism of Lewis Acid-initiated Cationic Polymerization.
Caption: Experimental Workflow for Cationic Polymerization.
References
- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 7. Control of Molecular Weight and Tacticity in Stereospecific Living Cationic Polymerization of α‐Methylstyrene at 0 °C U… [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Free-Radical Polymerization Kinetics of alpha-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylstyrene (AMS) is a vinyl monomer notable for its unique polymerization behavior, primarily governed by a low ceiling temperature. Understanding the kinetics of its free-radical polymerization is crucial for controlling the synthesis of its oligomers and copolymers, which find applications as plasticizers and in the formulation of plastics, paints, waxes, and adhesives.[1] Due to significant steric hindrance from the phenyl and methyl groups on the same carbon, poly(this compound) exhibits a low ceiling temperature of approximately 61-66°C.[2][3] Above this temperature, the rate of depolymerization becomes equal to or greater than the rate of polymerization, making the process reversible. This characteristic presents unique challenges and opportunities in polymer synthesis and kinetic analysis.
This document provides a comprehensive overview of the free-radical polymerization kinetics of this compound, including key kinetic parameters, detailed experimental protocols for their determination, and a mechanistic description of the polymerization process.
Mechanistic Overview: Free-Radical Polymerization
The free-radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.[4][5]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced thermally or photochemically. These primary radicals then react with an this compound monomer to form a monomer radical.
-
Propagation: The newly formed monomer radical adds to subsequent monomer units, leading to the growth of the polymer chain. This step is characterized by the propagation rate constant, kp.
-
Termination: The growth of a polymer chain is halted when two growing radical chains react with each other, either by combination or disproportionation. This step is defined by the termination rate constant, kt.
A significant competing reaction in the polymerization of this compound is depolymerization , where monomer units are eliminated from the growing polymer chain. This becomes particularly prominent as the temperature approaches the ceiling temperature.[2] Additionally, chain transfer reactions, where the radical activity is transferred to a monomer, solvent, or a dedicated chain transfer agent, can significantly influence the molecular weight of the resulting polymer.[4] The chain transfer to monomer constant for AMS is notably high.[6]
References
Synthesis of High Heat-Resistant Polymers Using alpha-Methylstyrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of high heat-resistant polymers utilizing alpha-methylstyrene (α-MS). Due to its bulky α-methyl group, α-MS imparts significant thermal stability to polymers, resulting in high glass transition temperatures (Tg). This makes it a valuable monomer for the development of advanced materials in various high-performance applications. This guide covers three primary polymerization methods: cationic, anionic, and free-radical polymerization, offering step-by-step instructions, quantitative data for experimental design, and visualizations of the underlying chemical processes.
Introduction
This compound (α-MS) is a vinyl aromatic monomer that can be polymerized to create thermoplastics with exceptional thermal resistance. The steric hindrance provided by the methyl group on the polymer backbone restricts chain mobility, leading to a significantly higher glass transition temperature (Tg) compared to polystyrene. Poly(α-methylstyrene) (PAMS) homopolymers and copolymers are therefore sought after for applications requiring dimensional stability at elevated temperatures.
This application note details laboratory-scale protocols for the synthesis of α-MS based polymers via cationic, anionic, and free-radical polymerization. Each method offers distinct advantages in controlling polymer properties such as molecular weight, polydispersity, and microstructure.
Polymerization Methods and Protocols
Cationic Polymerization of α-Methylstyrene
Cationic polymerization of α-MS is a common method for producing PAMS. Lewis acids or solid acid catalysts are typically employed to initiate the polymerization. This section provides protocols using two different catalyst systems.
2.1.1. Protocol 1: Cationic Polymerization using a Solid Acid Catalyst (Maghnite-Na)
This protocol describes a heterogeneous polymerization using Maghnite-Na, a sodium-exchanged montmorillonite clay, as a non-toxic and easily separable catalyst.[1]
Materials:
-
This compound (AMS), purified by fractional distillation under reduced pressure
-
Maghnite-Na (Algerian Montmorillonite clay, sodium exchanged)
-
Dichloromethane
-
Methanol, dried over magnesium sulfate
-
Sealed reaction tubes
-
Magnetic stirrer and stir bars
-
Vacuum oven
Experimental Protocol:
-
In a sealed reaction tube, combine 16.9 mmol of purified α-methylstyrene and 0.3 g of Maghnite-Na.
-
Place the sealed tube on a magnetic stirrer and stir the mixture at 0°C.
-
Allow the reaction to proceed for a defined period (e.g., 6 hours).
-
After the reaction time, quench the polymerization by adding a small amount of methanol.
-
Extract the resulting polymer with dichloromethane to dissolve it.
-
Separate the catalyst by filtration. The catalyst can be regenerated by heating above 100°C.[1]
-
Precipitate the polymer by adding the dichloromethane solution to an excess of methanol.
-
Wash the precipitated polymer several times with fresh methanol.
-
Dry the polymer at 40°C in a vacuum oven to a constant weight.
-
Determine the monomer conversion gravimetrically.
-
For further purification, the polymer can be re-dissolved in dichloromethane and re-precipitated in methanol before characterization.[1]
2.1.2. Protocol 2: Cationic Polymerization using a Lewis Acid Catalyst (Tin (IV) Chloride)
This protocol outlines a solution polymerization method using tin (IV) chloride as an initiator, which can be performed at ambient temperatures.
Materials:
-
This compound (AMS), plant grade (unpurified) can be used
-
Toluene or Cumene (solvent)
-
Tin (IV) Chloride (SnCl₄)
-
Methanol
-
Reaction flask with a stirrer
Experimental Protocol:
-
Prepare a 75% by weight solution of α-methylstyrene in toluene in a reaction flask.
-
While stirring, add tin (IV) chloride as an initiator. The amount of initiator can range from 0.10 to 0.40% by weight based on the weight of α-methylstyrene.
-
The polymerization can be carried out at a temperature above 0°C, preferably above 20°C.
-
The reaction is typically run for a period of three hours.
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol and dry it in a vacuum oven.
Anionic Polymerization of α-Methylstyrene
Anionic polymerization of α-MS allows for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions, often referred to as "living" polymers.
2.2.1. Protocol: Living Anionic Polymerization of α-Methylstyrene
This protocol describes the synthesis of PAMS using n-butyllithium (n-BuLi) as an initiator in a controlled manner to achieve a living polymerization.
Materials:
-
This compound (AMS), purified by vacuum distillation
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Methanol, anhydrous
-
Schlenk line and glassware
-
Syringes
Experimental Protocol:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Transfer anhydrous THF into the flask via a cannula or syringe.
-
Cool the THF to -78°C using a dry ice/acetone bath.
-
Add the purified α-methylstyrene to the cooled THF.
-
Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise via syringe. A color change to deep red indicates the formation of the living anionic chain ends.
-
Allow the polymerization to proceed at -78°C for a predetermined time to achieve the desired molecular weight.
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The red color will disappear.
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Free-Radical Copolymerization of Styrene and α-Methylstyrene
Copolymerizing α-MS with styrene via free-radical polymerization is an effective method to enhance the thermal stability of polystyrene.
2.3.1. Protocol: Suspension Copolymerization of Styrene and α-Methylstyrene
This protocol describes a suspension polymerization method to produce styrene-α-methylstyrene copolymers with improved heat resistance.[2]
Materials:
-
Styrene, inhibitor removed
-
This compound (AMS)
-
t-Butyl perbenzoate (initiator)
-
Water (deionized)
-
Suspending agent (e.g., polyvinyl alcohol)
-
Reaction kettle with an agitator and temperature control
Experimental Protocol:
-
Prepare an aqueous phase in the reaction kettle by dissolving the suspending agent in deionized water.
-
In a separate vessel, prepare the monomer phase by mixing styrene and α-methylstyrene in the desired ratio (e.g., 85 parts styrene to 15 parts α-methylstyrene by weight).
-
Dissolve the t-butyl perbenzoate initiator in the monomer mixture (e.g., 0.10-0.20 parts by weight based on the total monomer weight).[2]
-
Add the monomer phase to the aqueous phase in the reaction kettle with vigorous agitation to form a stable suspension of monomer droplets.
-
Heat the suspension to the desired reaction temperature, typically between 100-125°C, under an inert atmosphere.[2]
-
Maintain the temperature and agitation for the duration of the polymerization (e.g., 11-26 hours).
-
After the polymerization is complete, cool the reactor.
-
The resulting polymer beads can be collected by filtration, washed with water to remove the suspending agent, and dried.
-
Residual monomers can be removed by steam stripping or by dissolving the polymer in a solvent and precipitating it in a non-solvent like methanol.[2]
Data Presentation
The following tables summarize quantitative data from various polymerization experiments involving α-methylstyrene.
Table 1: Cationic Polymerization of α-Methylstyrene
| Catalyst System | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Tg (°C) |
| Maghnite-Na | 16.9 mmol AMS / 0.3g | Bulk | 0 | 6 | Varies with catalyst % | 150-175 |
| SnCl₄ | 75 wt% AMS | Toluene | >20 | 3 | High | - |
| AlCl₃/H₂O | - | Methylene Dichloride | -10 | 1 | ~88.5 | - |
Table 2: Anionic Polymerization of α-Methylstyrene
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Tg (°C) |
| n-BuLi | - | THF | -78 | 420,000 | 1.08 | 177 |
| n-BuLi | - | THF | -78 | 1,300 | 1.18 | 96 |
| KH/Organylaluminum | - | - | 100 | - | - | - |
Table 3: Free-Radical Copolymerization of Styrene and α-Methylstyrene
| Styrene:α-MS (wt ratio) | Initiator | Method | Temperature (°C) | Vicat Softening Point (°C) |
| 85:15 | t-Butyl perbenzoate | Suspension | 110 | 107 |
| 80:20 | t-Butyl perbenzoate | Suspension | 105 | 110 |
| 70:30 | Friedel-Crafts catalyst | Solution | 15-33 | 70-100 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of polymers.
Cationic Polymerization Mechanism of α-Methylstyrene
Caption: Simplified mechanism of cationic polymerization of α-methylstyrene.
Anionic Polymerization Mechanism of α-Methylstyrene
Caption: Simplified mechanism of anionic "living" polymerization of α-methylstyrene.
Free-Radical Copolymerization Mechanism of Styrene and α-Methylstyrene
Caption: Simplified mechanism of free-radical copolymerization of styrene and α-methylstyrene.
Conclusion
The synthesis of high heat-resistant polymers using this compound can be successfully achieved through cationic, anionic, and free-radical polymerization methods. The choice of method will depend on the desired polymer characteristics, such as molecular weight control and polydispersity. The protocols and data provided in this application note serve as a valuable resource for researchers and scientists in developing advanced materials with superior thermal properties for a wide range of applications. Careful control of reaction parameters is crucial for obtaining polymers with the desired performance characteristics.
References
alpha-Methylstyrene as a comonomer in acrylonitrile-butadiene-styrene (ABS) resins
Application Notes: The Role and Impact of α-Methylstyrene in ABS Resins
Introduction
Acrylonitrile-Butadiene-Styrene (ABS) is a versatile and widely used engineering thermoplastic, known for its balance of toughness, strength, and processability.[1][2] It is a terpolymer produced by polymerizing styrene and acrylonitrile in the presence of polybutadiene.[1] While standard ABS offers a good performance profile, its application in higher temperature environments is limited by its thermal resistance.[3][4] To enhance this property, α-Methylstyrene (AMS), an aromatic hydrocarbon similar to styrene, is frequently incorporated as a comonomer.[5][6] The substitution of styrene with AMS results in a resin with significantly improved thermal stability, higher softening points, and enhanced resistance to chemical agents, making it suitable for more demanding applications.[6][7]
This document provides detailed application notes on the use of AMS in ABS resins, summarizing its effects on material properties and outlining key experimental protocols for synthesis and characterization.
Data Presentation: Effects of α-Methylstyrene on ABS Properties
The incorporation of α-Methylstyrene as a comonomer in ABS resins primarily enhances the material's thermal properties. This modification allows the resulting polymer to maintain its structural integrity at higher temperatures compared to standard ABS. Additionally, AMS can influence mechanical properties and even reduce the presence of volatile organic compounds (VOCs).[6][8]
Table 1: Quantitative Impact of α-Methylstyrene on ABS Resin Properties
| Property | Standard ABS | ABS with α-Methylstyrene (AMS) | Test Standard |
| Thermal Properties | |||
| Heat Deflection Temp. (HDT) @1.8 MPa | 80 - 88 °C[9][10] | 90 - 125 °C[9] | ASTM D648 / ISO 75 |
| Vicat Softening Point | ~101 °C[11] | 105 - 115 °C (with 5-30% AMS)[11] | ASTM D1525 |
| Mechanical Properties | |||
| Tensile Strength | 30 - 50 MPa[3][4][12] | Generally maintained or slightly modified | ASTM D638 |
| Impact Strength (Izod, notched) | ~10 – 15 kJ/m²[3] | Can be improved compared to standard ABS[6] | ASTM D256 |
| Other Properties | |||
| Volatile Organic Compounds (VOCs) | Standard levels | Up to 3x lower when AMS dimer is used as a chain transfer agent[8][13] | N/A |
Note: The properties of AMS-modified ABS can vary significantly based on the specific monomer ratios, polymerization method, and additives used.
Logical Relationship Diagram
The following diagram illustrates the primary effects of incorporating α-Methylstyrene into ABS resins.
Caption: Impact of AMS on ABS Resin Properties.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of AMS-modified ABS resins. The following sections provide protocols for common polymerization and material testing procedures.
Protocol 1: Synthesis via Emulsion Polymerization
Emulsion polymerization is a common method for producing ABS.[1][14] This protocol describes a general procedure for grafting styrene and α-methylstyrene onto a polybutadiene latex backbone.
Objective: To synthesize an AMS-modified ABS resin.
Materials:
-
Polybutadiene (PB) latex
-
Styrene monomer
-
α-Methylstyrene (AMS) monomer
-
Acrylonitrile (AN) monomer
-
Emulsifier (e.g., potassium rosinate)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
-
Chain transfer agent (optional, e.g., α-methylstyrene dimer)[15]
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with stirrer, condenser, and nitrogen inlet
-
Monomer feed pumps
-
Heating/cooling circulator
-
Centrifuge for coagulation and washing
-
Drying oven
Procedure:
-
Reactor Setup: Charge the jacketed reactor with deionized water, polybutadiene latex, and the emulsifier.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heating: Heat the reactor contents to the desired polymerization temperature (typically 60-80°C) while stirring.[15]
-
Initiator Addition: Dissolve the initiator in deionized water and add it to the reactor to start the polymerization.
-
Monomer Feed: Prepare a mixture of styrene, α-methylstyrene, and acrylonitrile monomers. If used, add the chain transfer agent to this mixture.
-
Grafting: Continuously feed the monomer mixture into the reactor over a period of 4-6 hours.[14] Maintain constant temperature and stirring throughout the feed.
-
Reaction Completion: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high conversion.
-
Stripping: Remove unreacted monomers by steam stripping the resulting latex.[14]
-
Coagulation & Recovery: Coagulate the ABS latex using a salt solution (e.g., calcium chloride). Recover the solid polymer crumb by filtration or centrifugation.
-
Washing & Drying: Wash the polymer crumb thoroughly with deionized water to remove residual salts and emulsifiers. Dry the final product in an oven under vacuum.
Caption: Emulsion Polymerization Workflow for AMS-ABS.
Protocol 2: Characterization of Thermal Properties (HDT)
The Heat Deflection Temperature (HDT) is a critical parameter for evaluating the thermal performance of AMS-modified ABS. The standard test method is ASTM D648.[16]
Objective: To determine the temperature at which the material deforms under a specified load.
Materials:
-
Molded test bar of AMS-ABS with standard dimensions (e.g., 127 x 12.7 x 3.2 mm).
Equipment:
-
HDT testing apparatus with a three-point bending configuration.[10]
-
Heating bath (silicone or mineral oil).[10]
-
Loading system to apply a constant flexural stress.
-
Deflection measurement device.
Procedure:
-
Specimen Preparation: Ensure the molded test bar is free of internal stresses and meets the dimensional requirements of ASTM D648.
-
Apparatus Setup: Place the test specimen on the supports of the three-point bend fixture within the HDT apparatus.[17]
-
Load Application: Apply a constant flexural stress of either 0.46 MPa or 1.8 MPa to the center of the specimen.[16][18] The higher stress (1.8 MPa) is common for rigid plastics like ABS.
-
Immersion and Equilibration: Lower the fixture into the oil bath. Allow the system to equilibrate for approximately 5 minutes.[17]
-
Heating: Increase the temperature of the oil bath at a uniform rate of 2°C per minute.[10]
-
Measurement: Continuously monitor the deflection of the test bar at its center.
-
Endpoint Determination: The Heat Deflection Temperature is the temperature at which the bar has deflected by a specified amount, typically 0.25 mm.[10][18]
-
Reporting: Record the HDT value and the load under which it was measured (e.g., HDT @ 1.8 MPa).
Protocol 3: Characterization of Mechanical Properties (Tensile Strength)
Tensile testing provides fundamental data on the strength and ductility of the material. The standard method is ASTM D638.
Objective: To measure the tensile strength, modulus, and elongation at break of AMS-ABS.
Materials:
-
Injection molded or compression molded dumbbell-shaped test specimens of AMS-ABS, prepared according to ASTM D638 specifications.
Equipment:
-
Universal Testing Machine (UTM) equipped with grips and an extensometer.[19]
Procedure:
-
Specimen Measurement: Measure the cross-sectional dimensions (width and thickness) of the narrow section of the test specimen.
-
Machine Setup: Secure the specimen in the grips of the Universal Testing Machine. Attach the extensometer to the gauge length of the specimen.
-
Testing: Apply a tensile load by moving the crosshead at a constant rate (e.g., 5 mm/min) until the specimen fractures.[20]
-
Data Acquisition: Continuously record the applied load and the elongation (strain) measured by the extensometer.[19]
-
Calculations:
-
Tensile Strength: Calculate the maximum stress the specimen withstood before failure.
-
Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture.
-
-
Reporting: Report the average values and standard deviations for each property from a set of at least five specimens.
Protocol 4: Analysis of AMS Purity via Gas Chromatography
Ensuring the purity of the α-Methylstyrene monomer is critical for achieving desired polymer properties. ASTM D6144 is a standard method for this analysis.[21]
Objective: To determine the purity of AMS and quantify common impurities.
Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).[21]
-
Capillary column suitable for separating aromatic hydrocarbons.
-
Autosampler or manual syringe for injection.
-
Data acquisition system.
Procedure:
-
Standard Preparation: Prepare calibration standards by dissolving known amounts of potential impurities (e.g., cumene, n-propylbenzene, phenol) and AMS in a suitable solvent.[21] An external standard calibration procedure is used.[21]
-
Sample Preparation: Prepare the AMS sample for analysis. This may involve dilution or the addition of an internal standard.
-
GC Method Setup:
-
Set the oven temperature program to achieve separation of all components.
-
Set injector and detector temperatures appropriately (e.g., 250°C and 300°C, respectively).
-
Set the carrier gas (e.g., Helium) flow rate.
-
-
Analysis: Inject a precise volume of the prepared sample into the GC.[21]
-
Data Processing:
-
Identify the peaks corresponding to AMS and its impurities based on their retention times from the standard runs.
-
Integrate the peak areas for each component.
-
-
Quantification: Calculate the concentration of each impurity using the calibration curve.
-
Purity Calculation: Determine the purity of AMS by subtracting the sum of all impurity concentrations from 100%.[21] Report the results in weight percent.[22]
References
- 1. ineos.com [ineos.com]
- 2. specialchem.com [specialchem.com]
- 3. pom-material.com [pom-material.com]
- 4. pom-material.com [pom-material.com]
- 5. Isopropenylbenzene "alpha-methylstyrene" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 6. US3594453A - Method of producing this compound resin - Google Patents [patents.google.com]
- 7. Alpha Methyl Styrene (AMS) [samechemicals.com]
- 8. Synthesis of Environmentally Friendly Acrylonitrile Butadiene Styrene Resin with Low VOC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. xometry.com [xometry.com]
- 11. US3036053A - Copolymerization of styrene and this compound - Google Patents [patents.google.com]
- 12. pom-material.com [pom-material.com]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
- 15. US4064116A - ABS polymer and process for its preparation - Google Patents [patents.google.com]
- 16. blog.impactplastics.co [blog.impactplastics.co]
- 17. zwickroell.com [zwickroell.com]
- 18. Understanding Heat Deflection Temperature (HDT) of Plastics - AIP Precision Machining [aipprecision.com]
- 19. ejosdr.com [ejosdr.com]
- 20. The Comparison of the Mechanical Characteristics of ABS Using Three Different Plastic Production Techniques [scirp.org]
- 21. infinitalab.com [infinitalab.com]
- 22. kelid1.ir [kelid1.ir]
Application of alpha-Methylstyrene in High-Performance Coatings and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Methylstyrene (AMS) is an aromatic hydrocarbon that serves as a valuable comonomer in the synthesis of a variety of polymers for high-performance coatings and adhesives. Its unique chemical structure, featuring a methyl group attached to the vinyl group of a styrene molecule, imparts significantly enhanced thermal stability, chemical resistance, and adhesion properties to the resulting polymers. This document provides detailed application notes, experimental protocols, and performance data on the use of AMS in the formulation of advanced coatings and adhesives.
Incorporation of AMS into polymer backbones, such as acrylics, styrenics, and elastomers, can moderate reaction rates and improve the clarity of the final product. In the realm of high-performance coatings, AMS is utilized to formulate systems with superior durability and resistance to harsh environmental conditions. For adhesives, particularly pressure-sensitive and hot-melt formulations, AMS-containing resins act as effective tackifiers and modifiers, enhancing bond strength and thermal properties.
Application Notes
High-Performance Coatings
The addition of this compound to coating formulations leads to notable improvements in several key performance areas:
-
Enhanced Thermal Stability: Copolymers containing AMS exhibit higher heat distortion temperatures compared to their conventional styrene-based counterparts. This makes them suitable for coatings on substrates exposed to elevated temperatures. The steric hindrance provided by the alpha-methyl group restricts chain mobility, thus increasing the energy required for thermal degradation.
-
Improved Chemical Resistance: AMS contributes to a more robust polymer matrix, offering enhanced resistance to a range of chemicals, including acids, alkalis, and solvents. This is critical for industrial and protective coatings used in chemically aggressive environments.
-
Increased Hardness and Durability: The incorporation of AMS can lead to an increase in the hardness and abrasion resistance of the coating film, contributing to a longer service life.
-
Better Water Retention: In certain formulations, such as paper coatings, the inclusion of AMS has been shown to improve water retention in the coating color.
High-Performance Adhesives
In adhesive formulations, this compound is a key ingredient for achieving specific performance characteristics:
-
Tackification: AMS-based resins are widely used as tackifiers in pressure-sensitive adhesives (PSAs) and hot-melt adhesives (HMAs). They provide the desired balance of tack, peel adhesion, and shear strength.
-
Elevated Softening Point: Copolymers of AMS and styrene can be synthesized to have a range of softening points, typically between 60°C and 100°C, which is beneficial for hot-melt adhesive applications.
-
Improved Cohesion and Adhesion: The aromatic nature of AMS promotes good compatibility with a variety of elastomers and other polymers used in adhesive formulations, leading to improved cohesive strength and adhesion to various substrates.
-
Lower Melt Viscosity: In hot-melt sealant formulations, the use of poly(this compound) can lower the melt viscosity of the polymer composition, allowing for shorter mixing times.
Data Presentation
The following tables summarize the quantitative data on the performance of coatings and adhesives containing this compound.
Table 1: Physical Properties of Commercial this compound (AMS) Resins
| Property | Value | Reference |
| Appearance | Colorless, transparent granules | |
| Softening Point (R&B) | 80 - 145 °C | |
| Color (Gardner) | 0 - 1 | |
| Acid Value (mgKOH/g) | max. 0.1 | |
| Viscosity (mPa·s at 150°C) | 500 - 5000 | |
| Glass Transition Temp (Tg) | 57.8 - 88.4 °C |
Table 2: Performance of Pressure-Sensitive Adhesives with AMS-Styrene Copolymer
Data based on tapes prepared with varying resin-to-SBR (styrene-butadiene rubber) ratios.
| Performance Metric | 30% Resin / 70% SBR | 40% Resin / 60% SBR | 50% Resin / 50% SBR | Test Method Reference |
| Polyken Tack (Gms) | 600 - 700 | 875 - 980 | >1000 | PSTC-6 |
| 180° Peel (Ozs) | 46 - 52 | 48 - 56 | 55 - 60 | PSTC-1 |
| 90° Quick Stick (Ozs) | 5 - 17 | 6 - 17 | 10 - 20 | PSTC-5 |
| 178° Hold to Steel (Mins) | 920 - 1250 | 455 - >1440 | >1440 | PSTC-7 |
Table 3: Illustrative Comparison of High-Performance Acrylic Coating Properties
Representative data illustrating expected improvements with the inclusion of AMS.
| Property | Standard Acrylic Coating (0% AMS) | AMS-Modified Acrylic Coating (15% AMS) | Test Method Reference |
| Pencil Hardness | H | 2H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |
| Chemical Resistance (5% NaOH, 24h) | Slight blistering | No effect | ASTM D1308 |
| Chemical Resistance (10% H₂SO₄, 24h) | Slight discoloration | No effect | ASTM D1308 |
| Thermal Stability (TGA, Td5%) | 350 °C | 375 °C | ASTM E1131 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Styrene Copolymer for Adhesives
This protocol is based on the methodology described in US Patent 3,932,332.
Materials:
-
This compound (AMS)
-
Styrene
-
Aromatic solvent (e.g., Solvesso 100)
-
Boron trifluoride (BF₃) gas (catalyst)
-
Lime (calcium hydroxide)
-
Nitrogen gas
-
Dry ice/alcohol bath
Equipment:
-
Jacketed glass reactor with stirrer, thermometer, gas inlet, and condenser
-
Gas flow meter
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charge the reactor with the desired ratio of this compound, styrene, and solvent (e.g., 70g AMS, 30g styrene, 100g Solvesso 100).
-
Cool the mixture to the desired reaction temperature (e.g., 15°C) using the jacketed reactor and a cooling bath.
-
Introduce boron trifluoride gas into the mixture at a controlled flow rate (e.g., approximately 0.1 g/min ) while maintaining the reaction temperature within a narrow range (e.g., 15-20°C).
-
Continue the addition of BF₃ until the reaction mixture turns a pale yellow color, indicating the progress of polymerization.
-
Allow the mixture to "soak" at the reaction temperature for a specified period (e.g., 30 minutes) after the catalyst addition is complete.
-
Quench the reaction by adding lime to neutralize the BF₃ catalyst.
-
Filter the mixture to remove the catalyst residue.
-
Strip the solvent from the resin under a nitrogen atmosphere at an elevated temperature (e.g., pot temperature of 210°C).
-
Perform a final steam stripping to a maximum pot temperature of 225°C to remove any remaining volatile components.
-
The resulting resin can then be characterized for its softening point, color, and viscosity.
Protocol 2: Preparation of a High-Performance AMS-Modified Acrylic Coating
Materials:
-
AMS-acrylic copolymer resin (or prepare by copolymerizing acrylic monomers with AMS)
-
Pigments (e.g., Titanium Dioxide)
-
Solvents (e.g., xylene, butyl acetate)
-
Additives (e.g., dispersant, leveling agent, UV stabilizer)
-
Curing agent (if required for the specific resin system)
Equipment:
-
High-speed disperser
-
Mixing vessel
-
Viscometer
-
Film applicator
-
Substrate panels (e.g., steel, aluminum)
Procedure:
-
Pigment Dispersion:
-
In the mixing vessel, combine the solvent, dispersant, and pigments.
-
Disperse the pigments using the high-speed disperser until the desired fineness of grind is achieved.
-
-
Letdown:
-
Reduce the speed of the disperser and add the AMS-acrylic copolymer resin to the pigment dispersion.
-
Mix until the mixture is homogeneous.
-
-
Additive Incorporation:
-
Add the remaining additives (leveling agent, UV stabilizer, etc.) and mix thoroughly.
-
-
Viscosity Adjustment:
-
Adjust the viscosity of the coating with additional solvent to meet the application requirements.
-
-
Application:
-
Apply the coating to the substrate panels using a film applicator to ensure a uniform dry film thickness.
-
-
Curing:
-
Allow the coated panels to cure according to the resin manufacturer's recommendations (e.g., air dry, bake at a specific temperature and time).
-
Protocol 3: Evaluation of Coating Performance
1. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion Test):
- Make a series of parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.
- Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
- Apply pressure-sensitive tape over the cross-hatch area and then rapidly remove it.
- Evaluate the adhesion by the amount of coating removed and classify according to the ASTM scale (0B to 5B).
2. Chemical Resistance Testing (ASTM D1308 - Spot Test):
- Place a few drops of the test chemical (e.g., 5% NaOH, 10% H₂SO₄) onto the cured coating surface.
- Cover the spot with a watch glass to prevent evaporation.
- After a specified time (e.g., 24 hours), remove the watch glass and the chemical.
- Rinse the surface with water and inspect for any changes, such as discoloration, blistering, softening, or loss of adhesion.
3. Thermal Stability (ASTM E1131 - Thermogravimetric Analysis - TGA):
- Place a small, accurately weighed sample of the cured coating into a TGA instrument.
- Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen).
- Record the weight loss of the sample as a function of temperature.
- Determine key thermal stability parameters, such as the onset of decomposition and the temperature at 5% weight loss (Td5%).
Mandatory Visualization
Caption: Workflow for developing and testing high-performance coatings with this compound.
Caption: Logical relationship of AMS influencing polymer and end-product properties.
Application Notes and Protocols: α-Methylstyrene as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of α-Methylstyrene (AMS) as a versatile chemical intermediate in organic synthesis. The content covers its primary applications in industrial processes and polymerization, offering specific experimental protocols and quantitative data to support laboratory and research activities.
Overview of α-Methylstyrene (AMS)
α-Methylstyrene (C₉H₁₀), also known as (1-methylethenyl)benzene or isopropenylbenzene, is a colorless organic compound with a characteristic odor.[1] It is primarily produced as a by-product of the cumene process for manufacturing phenol and acetone.[2][3] AMS is a valuable intermediate in the synthesis of various polymers, resins, and fine chemicals. Its unique reactivity, stemming from the vinyl group attached to a phenyl ring with a methyl substituent, allows for a range of chemical transformations.
Industrial Synthesis: The Cumene Process
The vast majority of commercially available α-Methylstyrene is a co-product of the cumene process, a cornerstone of industrial organic synthesis for the production of phenol and acetone.[4][5]
The overall process can be summarized in three main stages:
-
Alkylation of Benzene: Benzene is alkylated with propylene in the presence of an acid catalyst (e.g., solid phosphoric acid or a zeolite catalyst) to produce cumene (isopropylbenzene).[4][6]
-
Oxidation of Cumene: Cumene is then oxidized with air to form cumene hydroperoxide (CHP).[4][5][7] This step is a radical chain reaction.
-
Cleavage of Cumene Hydroperoxide: In the final step, CHP is treated with a strong acid, typically sulfuric acid, to yield phenol and acetone.[4][5][7][8] A minor side reaction during the oxidation step is the disproportionation of cumene radicals, which leads to the formation of α-Methylstyrene.[2][3]
The AMS can be separated and purified or hydrogenated back to cumene for recycling in the process.
Logical Workflow of the Cumene Process
Caption: Workflow of the Cumene process for phenol and acetone production, highlighting the formation of α-Methylstyrene as a byproduct.
Applications in Polymer Chemistry
α-Methylstyrene is a key monomer and comonomer in the production of various polymers, most notably in enhancing the thermal stability of plastics.
Heat-Resistant Acrylonitrile-Butadiene-Styrene (ABS) Resins
One of the primary applications of AMS is as a comonomer with styrene and acrylonitrile to produce heat-resistant ABS resins.[9] The incorporation of AMS into the polymer backbone increases the glass transition temperature (Tg) of the resulting resin, thereby improving its heat distortion properties. These modified ABS resins are widely used in the automotive and electronics industries.
Experimental Protocol: Emulsion Polymerization for Heat-Resistant ABS
This protocol is a synthesized procedure based on common practices in emulsion polymerization for ABS resins.
Materials:
-
Butadiene
-
Acrylonitrile
-
Styrene
-
α-Methylstyrene
-
Deionized water
-
Emulsifier (e.g., potassium rosinate)
-
Initiator (e.g., potassium persulfate)
-
Chain transfer agent (e.g., tert-dodecyl mercaptan)
-
Coagulant (e.g., sulfuric acid or calcium chloride solution)
-
Antioxidant
Procedure:
-
Polybutadiene Latex Synthesis (First Stage):
-
Prepare an aqueous solution of the emulsifier in a polymerization reactor.
-
Purge the reactor with nitrogen to remove oxygen.
-
Add the initiator and chain transfer agent.
-
Feed liquid butadiene into the reactor and polymerize at a controlled temperature (e.g., 50-65°C) to form a polybutadiene latex.
-
-
Graft Copolymerization (Second Stage):
-
To the polybutadiene latex, add a mixture of styrene, α-methylstyrene, and acrylonitrile. The ratio of these monomers will determine the final properties of the resin.
-
Add additional initiator and emulsifier as needed.
-
Heat the reactor to initiate the graft polymerization of the monomer mixture onto the polybutadiene backbone (e.g., 60-80°C).
-
Monitor the reaction until the desired conversion is achieved.
-
-
Coagulation, Washing, and Drying:
-
Add an antioxidant to the resulting latex.
-
Coagulate the latex by adding a coagulant solution.
-
Filter the coagulated polymer, wash thoroughly with deionized water to remove residual emulsifiers and salts, and then dry the resulting resin powder.
-
-
Compounding:
-
The dried ABS powder can be compounded with other additives and melt-processed (e.g., extrusion) to produce pellets for injection molding or other applications.
-
| Parameter | Typical Value/Range |
| Monomer Ratio (Styrene:AMS:Acrylonitrile) | Varies based on desired properties |
| Polybutadiene Content | 15-30% by weight |
| Polymerization Temperature | 50-80°C |
| Initiator Concentration | 0.1-0.5% based on monomer weight |
| Emulsifier Concentration | 1-3% based on total weight |
Cationic Polymerization of α-Methylstyrene
α-Methylstyrene can undergo cationic polymerization to produce poly(α-methylstyrene) (PAMS). This polymerization is sensitive to temperature and the type of initiator used. Lewis acids are common initiators for this process.
Experimental Protocol: Cationic Polymerization of α-Methylstyrene with a Solid Acid Catalyst
This protocol is adapted from the cationic polymerization of AMS using Maghnite-Na, a sodium-exchanged montmorillonite clay, as a solid, reusable catalyst.
Materials:
-
α-Methylstyrene (AMS), purified by fractional distillation under reduced pressure
-
Maghnite-Na (or another suitable solid acid catalyst)
-
Dichloromethane (solvent, optional)
-
Methanol (for precipitation)
Procedure:
-
Place a known amount of AMS (e.g., 2g) in a reaction vessel. The polymerization can be carried out in bulk or in a solvent like dichloromethane.
-
Add the desired weight percentage of the Maghnite-Na catalyst (e.g., 5-20 wt%).
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) in an ice bath.
-
Stir the mixture for a set reaction time (e.g., 6 hours).
-
Terminate the polymerization by adding an excess of cold methanol to precipitate the polymer.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(α-methylstyrene) using techniques such as NMR, IR, and DSC.
Quantitative Data from Cationic Polymerization of AMS with Maghnite-Na at 0°C for 6 hours
| Catalyst (Maghnite-Na) wt% | Polymer Yield (%) |
| 5.0 | 25 |
| 7.5 | 38 |
| 10.0 | 50 |
| 15.0 | 68 |
| 20.0 | 72 |
Cationic Polymerization Mechanism
Caption: A simplified representation of the cationic polymerization of α-Methylstyrene.
α-Methylstyrene in Other Organic Syntheses
Beyond polymerization, the double bond in AMS allows for various addition and transformation reactions.
Epoxidation and Rearrangement
α-Methylstyrene can be epoxidized to form α-methylstyrene oxide, which can then undergo a Lewis acid-catalyzed rearrangement to produce 2-phenylpropanal.[2][10][11]
Experimental Protocol: Epoxidation of α-Methylstyrene and Rearrangement to 2-Phenylpropanal
This protocol is adapted from a procedure for undergraduate organic chemistry laboratories.[11]
Part A: Epoxidation of α-Methylstyrene
Materials:
-
α-Methylstyrene (1.2 g, 10 mmol)
-
Dichloromethane (25 mL)
-
Anhydrous sodium carbonate (4 g)
-
32% Peracetic acid solution (~3.0 mL, 14 mmol)
-
Alumina (80-200 mesh)
Procedure:
-
Combine α-methylstyrene, dichloromethane, and anhydrous sodium carbonate in a flask with magnetic stirring in a water bath.
-
Slowly add the peracetic acid solution over 5-10 minutes, maintaining the temperature at or below room temperature.
-
Stir the mixture for 2 hours at or below 25°C.
-
Filter the reaction mixture and wash the filter cake with a small amount of dichloromethane.
-
To remove excess peracid, pass the filtrate through a small column packed with alumina.
-
Remove the solvent at ambient temperature to obtain the crude α-methylstyrene oxide.
Part B: Rearrangement of α-Methylstyrene Oxide
Materials:
-
Crude α-methylstyrene oxide from Part A
-
Dichloromethane (10 mL)
-
Boron trifluoride etherate solution (1:2 in CH₂Cl₂)
Procedure:
-
Dissolve half of the crude epoxide in dichloromethane in a small vial with magnetic stirring.
-
Add 4 drops of the boron trifluoride etherate solution while stirring.
-
Cap the vial and allow the reaction to proceed for 15 minutes.
-
Pass the reaction mixture through a small alumina column to remove the BF₃ catalyst.
-
Remove the solvent to obtain the crude 2-phenylpropanal.
-
The product can be analyzed by IR or NMR spectroscopy.
Reaction Scheme: Epoxidation and Rearrangement
Caption: Reaction pathway for the epoxidation of α-Methylstyrene and subsequent Lewis acid-catalyzed rearrangement.
Applications in Drug Development
While α-methylstyrene itself is not typically a pharmacophore, its derivatives have potential applications in medicinal chemistry. The synthesis of α-alkyl styrene derivatives is an area of active research, and these compounds can serve as building blocks for more complex molecules.[6] However, based on the current literature search, there are no well-established, publicly documented examples of α-methylstyrene derivatives as approved drugs or their specific interactions with biological signaling pathways. The derivatization of AMS offers a route to novel chemical entities that could be explored for biological activity.
Safety and Handling
α-Methylstyrene is a flammable liquid and should be handled in a well-ventilated area.[1] It is insoluble in water.[1] It can be mildly toxic by ingestion, inhalation, and skin absorption.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Upon lowering the temperature or in the presence of strong acids, AMS can polymerize.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. KI-Catalyzed Allylic Sulfonation of α-Methylstyrene Derivatives with Sulfonylhydrazides via Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3594453A - Method of producing alpha-methylstyrene resin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6388153B2 - this compound dimer derivatives - Google Patents [patents.google.com]
- 8. CN103897087A - Cationic polymerization method of this compound/styrene copolymer - Google Patents [patents.google.com]
- 9. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 10. This compound | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Emulsion Polymerization of α-Methylstyrene Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylstyrene (AMS) is an intriguing monomer utilized in the synthesis of various copolymers. Its incorporation into polymer chains can significantly enhance the thermal stability and glass transition temperature (Tg) of the resulting materials compared to their pure polystyrene or polyacrylate counterparts. Emulsion polymerization is a versatile and widely used technique for producing α-methylstyrene copolymers as stable aqueous latex dispersions of nanoparticles. This method offers excellent heat transfer, allows for high molecular weight polymers to be obtained at high polymerization rates, and results in low viscosity products that are easy to handle.
These application notes provide an overview of the emulsion polymerization techniques for preparing α-methylstyrene copolymers, with a focus on copolymers with styrene and acrylonitrile. Detailed experimental protocols are provided to guide researchers in the synthesis and characterization of these materials. Furthermore, the potential application of these copolymer nanoparticles in drug delivery is explored, drawing parallels with the well-studied polystyrene-based nanocarrier systems.
Data Presentation: Quantitative Summary of Polymerization Parameters
The following tables summarize quantitative data from various studies on the polymerization of α-methylstyrene copolymers. It is important to note that the polymerization methods may vary, and this data is presented for comparative purposes to aid in the design of new experiments.
Table 1: Emulsion Copolymerization of α-Methylstyrene (AMS) and Styrene (St)
| AMS in Monomer Feed (wt%) | St in Monomer Feed (wt%) | Polymerization Temperature (°C) | Polymerization Time (h) | Conversion (%) | Glass Transition Temperature (Tg) (°C) | Reference |
| 35 | 65 | 15 | 10 | 90 | 114 | [1] |
| 55 | 45 | 15 | 20 | 60 | 129 | [1] |
| 85 | 15 | 15 | 30 | 40 | 149 | [1] |
Table 2: Suspension Copolymerization of α-Methylstyrene (AMS) and Styrene (St)
| AMS in Monomer Feed (parts) | St in Monomer Feed (parts) | Initiator | Initiator Conc. (parts) | Polymerization Temperature (°C) | Polymerization Time (h) | Vicat Softening Point (°C) | Reference |
| 15 | 85 | t-butyl perbenzoate | 0.10 | 110, then 135 | 15, then steam strip | 104 | [2] |
| 15 | 85 | t-butyl perbenzoate | 0.12 | 110, then 120 | 15, then 6 | 101 | [2] |
| 20 | 80 | t-butyl perbenzoate | 0.10 | 105, then 135 | 24, then 2 | 110 | [2] |
| 30 | 70 | - | - | up to 125 | 36 | - | [2] |
Table 3: Emulsion Copolymerization of α-Methylstyrene (AMS) and Acrylonitrile (AN)
| AMS in Monomer Feed (wt%) | AN in Monomer Feed (wt%) | Initiator System | Reaction Temperature (°C) | Conversion (%) | Key Feature | Reference |
| 68-70 | 30-32 | Radical initiator | 75-82 | >97 | Seeded feed copolymerization | [3][4] |
| 65-75 | 25-35 | Redox-activated | 30-50 | >97 | Metered monomer feed | [4] |
| 65-75 | 25-35 | Persulfate-activated | 65-80 | >97 | Metered monomer feed | [4] |
Experimental Protocols
The following are detailed methodologies for the emulsion polymerization of α-methylstyrene copolymers, synthesized from literature data.
Protocol 1: Emulsion Copolymerization of α-Methylstyrene and Styrene
This protocol is a representative procedure for the synthesis of poly(α-methylstyrene-co-styrene) nanoparticles.
Materials:
-
α-Methylstyrene (AMS), inhibitor removed
-
Styrene (St), inhibitor removed
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle or water bath
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Place the flask in the heating mantle or water bath.
-
Aqueous Phase Preparation: In a separate beaker, dissolve 0.3-0.5 g of sodium dodecyl sulfate (SDS) in 100 mL of deionized water.
-
Charging the Reactor: Transfer the SDS solution to the reaction flask. Begin stirring at 200-300 rpm and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Monomer Emulsion Preparation: In a separate beaker, prepare a monomer mixture by combining the desired amounts of α-methylstyrene and styrene (e.g., 35 parts AMS and 65 parts Styrene by weight for a total of 100 parts).
-
Initiation: Heat the aqueous phase in the reactor to the desired reaction temperature (e.g., 70-80 °C). In a separate vial, dissolve 0.2-0.4 g of potassium persulfate (KPS) in 10 mL of deionized water.
-
Polymerization: Once the reactor temperature is stable, add the KPS solution to the reactor. Immediately after, start the continuous addition of the monomer mixture from the dropping funnel over a period of 2-4 hours.
-
Reaction Completion: After the monomer addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting product is a stable latex of poly(α-methylstyrene-co-styrene) nanoparticles. The latex can be characterized for particle size, molecular weight, and glass transition temperature.
Protocol 2: Emulsifier-Free Emulsion Copolymerization of α-Methylstyrene and Acrylonitrile
This protocol describes a method for producing cross-linked poly(α-methylstyrene-co-acrylonitrile) nanoparticles without a conventional surfactant. The initiator itself provides stability to the growing particles.
Materials:
-
α-Methylstyrene (AMS), inhibitor removed
-
Acrylonitrile (AN), inhibitor removed
-
Divinylbenzene (DVB) as a cross-linking agent
-
Ammonium persulfate (APS) as an initiator
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer.
Procedure:
-
Reactor Setup: Assemble the reaction flask and purge with nitrogen.
-
Initial Charge: Charge the flask with deionized water and begin stirring.
-
Monomer and Cross-linker Mixture: In a separate vessel, mix the desired ratio of α-methylstyrene and acrylonitrile (e.g., 70:30 by weight) with a specific amount of divinylbenzene (e.g., 2-5 wt% of total monomers).
-
Emulsification: Add the monomer/cross-linker mixture to the reactor and stir vigorously for 30 minutes to form an emulsion.
-
Initiation: Heat the emulsion to 75 °C. Once the temperature is stable, add an aqueous solution of ammonium persulfate to initiate the polymerization.
-
pH Adjustment: During the polymerization, add a sodium bicarbonate solution to adjust the pH of the latex to approximately 7.
-
Reaction Completion and Cooling: Maintain the reaction at 75 °C for 4-6 hours. Then, cool the reactor to room temperature. The final product is a stable, emulsifier-free latex of cross-linked poly(α-methylstyrene-co-acrylonitrile) nanoparticles.[5][6]
Visualization of Experimental Workflow and Cellular Uptake
Experimental Workflow for Emulsion Polymerization
The following diagram illustrates the general workflow for the semi-batch emulsion polymerization of α-methylstyrene copolymers.
Cellular Uptake of Copolymer Nanoparticles for Drug Delivery
α-Methylstyrene copolymers, particularly those forming nanoparticles, are being explored for biomedical applications, including drug delivery. Their structural similarity to polystyrene suggests that they may share similar cellular uptake mechanisms. The following diagram illustrates a generalized pathway for the endocytosis of drug-loaded nanoparticles by a cancer cell.
The cellular uptake of nanoparticles is a complex process influenced by particle size, surface charge, and surface chemistry. For polystyrene-based nanoparticles, several endocytic pathways have been identified, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[7][8][9] Once internalized, the nanoparticles are typically trafficked through the endo-lysosomal pathway. The acidic environment of late endosomes and lysosomes can trigger the release of the encapsulated drug, which can then exert its therapeutic effect on intracellular targets.[10] The biocompatibility of the copolymer is a critical factor for such applications, and while polystyrene is generally considered biocompatible, specific toxicological studies are necessary for any new copolymer intended for biomedical use.[11][12]
Conclusion
Emulsion polymerization is an effective and scalable method for the synthesis of α-methylstyrene copolymers with tunable properties. By carefully controlling reaction parameters such as monomer composition, initiator type, and temperature, researchers can produce latex nanoparticles with desired characteristics for a variety of applications. The protocols and data presented here serve as a starting point for the development of novel α-methylstyrene-based materials. The potential use of these copolymers in drug delivery is a promising area of research, leveraging the established principles of nanoparticle-based therapeutics to create new and effective treatment modalities. Further investigation into the biocompatibility and in vivo behavior of these specific copolymers is warranted to fully realize their potential in the pharmaceutical and biomedical fields.
References
- 1. prepchem.com [prepchem.com]
- 2. US3036053A - Copolymerization of styrene and this compound - Google Patents [patents.google.com]
- 3. EP0331999A2 - Copolymer of alpha-methyl styrene and acrylonitrile, and process for its preparation - Google Patents [patents.google.com]
- 4. US4755576A - Copolymers of alpha-methyl styrene and acrylonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uptake and Toxicity of Polystyrene NPs in Three Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Charge-Dependent Cellular Uptake of Polystyrene Nanoparticles | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(α-Methylstyrene)-Based Thermoplastic Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thermoplastic elastomers (TPEs) based on poly(α-methylstyrene) (PαMS). PαMS serves as the hard, glassy domain in these block copolymers, providing structural integrity and a high service temperature, while a soft, rubbery midblock imparts elastomeric properties. This guide covers the primary synthesis methodologies, including living anionic polymerization and controlled radical polymerization techniques, to enable the precise engineering of PαMS-based TPEs with tailored properties.
Introduction to Poly(α-Methylstyrene)-Based Thermoplastic Elastomers
Thermoplastic elastomers are a class of polymers that combine the processability of thermoplastics with the elasticity of crosslinked rubbers.[1][2] Styrenic block copolymers are a prominent family of TPEs, and those incorporating PαMS as the hard block are of particular interest due to the high glass transition temperature (Tg) of PαMS (around 170 °C), which allows for higher service temperatures compared to polystyrene-based counterparts (Tg ~100 °C).[3]
These materials are typically ABA-type triblock copolymers, where 'A' is the rigid PαMS block and 'B' is a flexible, low-Tg polymer such as polyisoprene (PI) or polybutadiene (PB). The immiscibility of the blocks leads to microphase separation, forming distinct PαMS domains that act as physical crosslinks within the rubbery matrix.[4][5] This structure imparts the material with its characteristic elastomeric properties at room temperature, while allowing it to be melt-processed at elevated temperatures.
The synthesis of these block copolymers requires controlled polymerization techniques to achieve well-defined block lengths, narrow molecular weight distributions, and specific molecular architectures, all of which are crucial for obtaining the desired mechanical properties.[6]
Synthesis Methodologies
Living Anionic Polymerization
Living anionic polymerization is the most established and widely used method for synthesizing well-defined PαMS-based block copolymers.[6] This technique proceeds in the absence of chain termination and chain transfer reactions, allowing for precise control over molecular weight and producing polymers with a narrow polydispersity index (PDI).[6]
This protocol describes the synthesis of a PαMS-b-PI-b-PαMS triblock copolymer using a difunctional initiator.
Materials:
-
α-Methylstyrene (αMS), purified by distillation over CaH₂.
-
Isoprene (I), purified by distillation over CaH₂.
-
Cyclohexane, anhydrous, purified by passing through an activated alumina column.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.
-
Methanol, degassed.
-
Argon gas, high purity.
Procedure:
-
Reactor Setup: A flame-dried glass reactor equipped with a magnetic stirrer is assembled and purged with high-purity argon.
-
Solvent and Initiator Addition: Anhydrous cyclohexane is transferred to the reactor via cannula. The reactor is brought to the desired polymerization temperature for the first block (e.g., 40 °C). A calculated amount of sec-BuLi initiator is then added.
-
First Block Polymerization (PαMS): A calculated amount of purified α-methylstyrene is added to the reactor. The polymerization is allowed to proceed for a specified time (e.g., 4 hours) until complete conversion of the monomer. An aliquot may be taken for characterization of the first block.
-
Second Block Polymerization (PI): A calculated amount of purified isoprene is added to the living PαMS chains. The polymerization is continued until the isoprene is fully consumed.
-
Third Block Polymerization (PαMS): A second portion of purified α-methylstyrene is added to the living diblock copolymer to form the triblock structure. The polymerization is allowed to proceed to completion.
-
Termination: The living polymer is terminated by the addition of a small amount of degassed methanol.
-
Polymer Isolation: The polymer is recovered by precipitation in a large excess of methanol, filtered, and dried in a vacuum oven at 60 °C until a constant weight is achieved.
Experimental Workflow:
Caption: Anionic synthesis of PαMS-b-PI-b-PαMS.
Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer an alternative to anionic polymerization, with greater tolerance to impurities and a wider range of functional monomers.
ATRP is a versatile CRP method that allows for the synthesis of well-defined polymers. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex.
Experimental Protocol: Synthesis of PαMS-b-PBA-b-PαMS via ATRP
This protocol outlines the synthesis of a triblock copolymer with a poly(butyl acrylate) (PBA) soft segment.
Materials:
-
α-Methylstyrene (αMS), passed through a column of basic alumina.
-
Butyl acrylate (BA), passed through a column of basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB), initiator.
-
Copper(I) bromide (CuBr), catalyst.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.
-
Anisole, solvent.
-
Methanol.
-
Argon gas, high purity.
Procedure:
-
Macroinitiator Synthesis (PαMS-Br):
-
In a Schlenk flask, CuBr and PMDETA are added. The flask is sealed and purged with argon.
-
Degassed αMS and anisole are added via syringe.
-
The initiator, EBiB, is added to start the polymerization.
-
The reaction is carried out at a specific temperature (e.g., 90 °C) for a set time.
-
The polymerization is stopped by cooling and exposing the mixture to air. The mixture is diluted with THF and passed through a neutral alumina column to remove the copper catalyst.
-
The PαMS-Br macroinitiator is isolated by precipitation in methanol and dried.
-
-
Block Copolymerization (PαMS-b-PBA-b-PαMS): A bifunctional initiator would be used in a one-pot synthesis, or a coupling reaction could be performed. A more common approach is sequential monomer addition from a macroinitiator. This example uses a macroinitiator to create a diblock, which can be extended. For a triblock, a bifunctional initiator is preferable.
-
General Triblock Procedure with Bifunctional Initiator:
-
A bifunctional initiator (e.g., a,a'-Dichlorotoluene) is used.
-
The first monomer (e.g., BA) is polymerized to form the central block.
-
After consumption of the first monomer, the second monomer (αMS) is added to grow the outer blocks.
-
The reaction conditions (catalyst, ligand, temperature) are maintained.
-
Workup and purification are similar to the macroinitiator synthesis.[7]
-
Experimental Workflow:
Caption: ATRP synthesis of a triblock copolymer.
RAFT polymerization is another powerful CRP technique that proceeds via a degenerative chain transfer mechanism using a thiocarbonylthio compound as a chain transfer agent (CTA).
Experimental Protocol: Synthesis of PαMS-b-PBA via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer, which can be extended to a triblock.
Materials:
-
α-Methylstyrene (αMS), inhibitor removed.
-
Butyl acrylate (BA), inhibitor removed.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT), RAFT agent.
-
Azobisisobutyronitrile (AIBN), initiator.
-
1,4-Dioxane, solvent.
-
Methanol.
-
Argon gas, high purity.
Procedure:
-
Macro-CTA Synthesis (PαMS-CTA):
-
αMS, CPDT, AIBN, and 1,4-dioxane are charged into a Schlenk flask.
-
The mixture is degassed by several freeze-pump-thaw cycles.
-
The flask is placed in a preheated oil bath at a specific temperature (e.g., 70 °C) for a set time.
-
The polymerization is quenched by rapid cooling.
-
The PαMS macro-CTA is isolated by precipitation in methanol and dried.
-
-
Block Copolymerization (PαMS-b-PBA):
-
The PαMS-CTA, BA, AIBN, and 1,4-dioxane are charged into a Schlenk flask.
-
The mixture is degassed.
-
The polymerization is conducted at a suitable temperature (e.g., 60 °C).
-
The resulting block copolymer is isolated by precipitation in methanol and dried.
-
Experimental Workflow:
Caption: RAFT synthesis of a diblock copolymer.
Characterization of PαMS-Based Thermoplastic Elastomers
The synthesized polymers are typically characterized by a suite of analytical techniques to determine their molecular weight, composition, thermal properties, and mechanical performance.
-
Gel Permeation Chromatography (GPC/SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8] A narrow PDI (typically < 1.2) is indicative of a well-controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer blocks and to determine the copolymer composition.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperatures (Tg) of the hard and soft segments, providing evidence of microphase separation.[9][10]
-
Tensile Testing: Stress-strain measurements are performed to evaluate the mechanical properties of the TPEs, including tensile strength, elongation at break, and modulus.[4]
Quantitative Data Summary
The following tables summarize typical data for PαMS-based TPEs synthesized by different methods.
Table 1: Molecular Weight and Polydispersity Data
| Polymerization Method | Block Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) |
| Anionic Polymerization | PαMS-b-PI-b-PαMS | 85,000 | 1.05 |
| ATRP | PαMS-b-PBA-b-PαMS | 60,000 | 1.15 |
| RAFT | PαMS-b-PBA | 45,000 | 1.20 |
Table 2: Thermal and Mechanical Properties
| Block Copolymer | Tg (PαMS) (°C) | Tg (Soft Block) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PαMS-b-PI-b-PαMS | 171 | -60 | 15 - 25 | 800 - 1200 |
| PαMS-b-PBA-b-PαMS | 168 | -45 | 10 - 20 | 500 - 900 |
Note: The data presented are representative values from the literature and can vary depending on the specific molecular weight, block composition, and processing conditions.
Conclusion
The synthesis of poly(α-methylstyrene)-based thermoplastic elastomers can be effectively achieved through controlled polymerization techniques, primarily living anionic polymerization and controlled radical methods like ATRP and RAFT. The choice of method depends on the desired polymer architecture, functional group tolerance, and experimental setup. By carefully controlling the polymerization parameters, it is possible to produce well-defined block copolymers with a high service temperature and excellent elastomeric properties suitable for a wide range of applications.
References
- 1. dr-boy.de [dr-boy.de]
- 2. researchgate.net [researchgate.net]
- 3. POLY(ALPHA-METHYLSTYRENE) | 25014-31-7 [chemicalbook.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. tainstruments.com [tainstruments.com]
- 6. harth-research-group.org [harth-research-group.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. agilent.com [agilent.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: α-Methylstyrene in the Formulation of Plasticizers and Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylstyrene (AMS) is an organic compound that serves as a valuable monomer in the synthesis of various polymers.[1] Its unique structure, featuring a methyl group attached to the vinyl group of styrene, imparts distinct properties to the resulting polymers, making it a crucial component in the formulation of specialized plasticizers and resins. This document provides detailed application notes and protocols for the use of α-methylstyrene in creating high-performance plasticizers and resins, with a focus on enhancing thermal stability, chemical resistance, and other key characteristics. Low molecular weight polymers of this compound are viscous liquids that find use as plasticizers in plastics, paints, waxes, and adhesives.[1]
Section 1: α-Methylstyrene in Resin Formulations
The incorporation of α-methylstyrene into resin formulations is primarily driven by the need to improve the thermal properties and overall durability of the final product. AMS is frequently used as a comonomer with other monomers like styrene, acrylonitrile, and acrylates to produce a range of functional resins.
Key Benefits of AMS in Resins:
-
Enhanced Thermal Stability: The methyl group in AMS introduces steric hindrance, which restricts chain mobility and increases the glass transition temperature (Tg) of the resulting polymer. This leads to resins with improved heat resistance. For instance, substituting styrene with this compound in the production of ABS (Acrylonitrile Butadiene Styrene) resin results in a material with significantly better thermal stability.
-
Improved Chemical Resistance: Resins containing AMS often exhibit enhanced resistance to various chemicals, making them suitable for applications in harsh environments.[2]
-
Increased Hardness and Rigidity: The incorporation of AMS can lead to harder and more rigid materials.
-
Good Optical Clarity: AMS-based resins are often transparent, making them suitable for applications where optical properties are important.[2]
Applications of AMS-Containing Resins:
-
Heat-Resistant ABS Resins: Used in automotive interior parts, electronic housings, and appliances.
-
Unsaturated Polyester Resins (UPR): Improves the thermal and mechanical properties of composites.
-
Hydrocarbon Resins: Used as tackifiers and modifiers in adhesives, coatings, and rubber compounds.[2]
-
Acrylic Resins: Enhances the durability and weatherability of coatings and paints.
Quantitative Data: Properties of Commercial AMS Resins
The following table summarizes the typical properties of commercially available α-methylstyrene-based hydrocarbon resins.
| Grade | Softening Point (°C) | Color (Hazen) | Melt Viscosity (mPa·s at specified temp.) | Acid Value (mg KOH/g) |
| MKorez MK-100 | 95 - 105 | Max. 30 | - | - |
| MKorez MK-115 | 110 - 120 | Max. 30 | - | - |
| MKorez MK-140 | 135 - 145 | Max. 30 | - | - |
| A-120 | 120 ± 5 | 0.3 (Fe-Co Scale) | 900 ± 500 at 180°C | max 0.1 |
| A-140 | 140 ± 5 | 0.3 (Fe-Co Scale) | 5000 ± 500 at 200°C | max 0.1 |
Data sourced from publicly available product data sheets.
Experimental Protocol: Synthesis of a Heat-Resistant AMS/Styrene Copolymer Resin
This protocol describes the cationic polymerization of α-methylstyrene and styrene to produce a copolymer with enhanced thermal stability.
Materials:
-
α-Methylstyrene (AMS), purified
-
Styrene, purified
-
Toluene, anhydrous
-
Initiator system: Tin (IV) chloride (SnCl₄), ethanol, anhydrous phosphoric acid, and phenyl ethyl ether
-
Nitrogen gas, high purity
-
Methanol
-
Dichloromethane
Equipment:
-
500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet
-
Constant temperature bath
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Monomer Preparation: In the 500 mL three-necked flask, combine 212.72 g of α-methylstyrene and 125.0 g of styrene (molar ratio of approximately 6:4).
-
Initiator Solution Preparation: In a separate dropping funnel, prepare the initiator solution by adding 1.172 g of SnCl₄, 0.0621 g of ethanol, 0.0662 g of phosphoric acid, and 0.055 g of phenyl ethyl ether to 150 g of anhydrous toluene. Mix thoroughly.
-
Polymerization:
-
Purge the reaction flask with high-purity nitrogen for 15 minutes to create an inert atmosphere.
-
Maintain the temperature of the reaction mixture at a constant, controlled temperature (e.g., 25°C) using the temperature bath.
-
Slowly add the initiator solution from the dropping funnel to the monomer mixture in the flask over a period of 30 minutes with continuous stirring.
-
After the addition is complete, continue the reaction for a predetermined time (e.g., 2-4 hours) to achieve the desired conversion.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.
-
Dissolve the polymer in a minimal amount of dichloromethane and re-precipitate it in methanol to further purify it.
-
-
Drying and Characterization:
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterize the resulting copolymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), composition (e.g., by ¹H NMR spectroscopy), and thermal properties (e.g., by Differential Scanning Calorimetry - DSC for Tg determination).
-
Visualization: AMS Resin Synthesis Workflow
References
Troubleshooting & Optimization
Strategies to overcome the low ceiling temperature in alpha-Methylstyrene polymerization
Welcome to the Technical Support Center for α-Methylstyrene (AMS) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for the successful polymerization of α-methylstyrene, a monomer known for its characteristically low ceiling temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of α-methylstyrene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Reaction temperature is at or above the ceiling temperature (Tc ≈ 61°C for bulk polymerization). Depolymerization rate is equal to or greater than the polymerization rate.[1] 2. Presence of impurities in the monomer or solvent. Water, oxygen, or other protic impurities can terminate living anionic or cationic polymerizations.[1][2] 3. Inefficient initiator. The chosen initiator may not be suitable for the polymerization conditions or may have degraded. 4. In cationic polymerization, the presence of nucleophilic impurities can terminate the growing carbocationic chain end.[3][4] | 1. Lower the reaction temperature. For anionic and cationic polymerizations, conduct the reaction at temperatures well below the Tc (e.g., -78°C to 0°C).[4] 2. Purify monomer and solvent. Distill AMS from a suitable drying agent (e.g., CaH₂). Use anhydrous solvents and rigorously deoxygenate the system.[1][2] 3. Select an appropriate initiator and verify its activity. For anionic polymerization, organolithium compounds are common. For cationic polymerization, Lewis acids or strong protic acids can be used.[2][4] 4. Ensure all reagents and glassware are scrupulously dry. Use high-vacuum techniques or a glovebox for anionic polymerizations. |
| Low Molecular Weight of the Polymer | 1. Chain transfer reactions. Transfer of the active center to monomer, solvent, or impurities. 2. High initiator concentration relative to monomer concentration. This leads to the formation of a larger number of shorter polymer chains.[2] 3. Partial depolymerization. If the reaction temperature is close to the ceiling temperature, shorter chains may be favored. | 1. Choose a solvent with a low chain transfer constant. For living polymerizations, ensure the system is free of chain transfer agents. 2. Adjust the monomer-to-initiator ratio. A higher ratio will result in a higher molecular weight for living polymerizations.[2] 3. Maintain a low reaction temperature. This will suppress depolymerization and favor the formation of higher molecular weight polymer. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Slow initiation compared to propagation in living polymerization. All chains do not start growing at the same time.[1] 2. Presence of impurities leading to termination. This results in a mixture of chains with different lengths.[5] 3. Poor mixing of initiator and monomer. This can create localized areas of high initiator concentration. 4. Temperature fluctuations during polymerization. This can affect the rates of initiation and propagation. | 1. Use a fast and efficient initiator. Ensure rapid mixing of the initiator with the monomer solution.[1] 2. Thoroughly purify all reagents and maintain an inert atmosphere. [5] 3. Ensure vigorous and efficient stirring, especially at the start of the polymerization. 4. Use a well-controlled temperature bath to maintain a constant reaction temperature. |
| Polymerization Stops Prematurely | 1. Vitrification of the polymer. At high conversions, the polymer may precipitate or the reaction mixture may become too viscous, trapping the active chain ends.[6] 2. Depletion of the initiator. 3. In living anionic polymerization, spontaneous termination can occur over long reaction times. | 1. Conduct the polymerization in a suitable solvent and at a concentration that prevents premature precipitation. 2. Ensure a sufficient amount of initiator is used for the desired conversion. 3. For living polymerizations, consider the stability of the living chain ends under the chosen reaction conditions and limit reaction time if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the ceiling temperature of poly(α-methylstyrene) and why is it so low?
A1: The ceiling temperature (Tc) is the temperature at which the rate of polymerization and the rate of depolymerization are equal. Above the Tc, the formation of a high molecular weight polymer is thermodynamically unfavorable. For the bulk polymerization of α-methylstyrene, the ceiling temperature is approximately 61°C.[1] The low Tc is due to steric hindrance between the phenyl and methyl groups on the polymer backbone, which makes the polymer less stable compared to polymers of less substituted monomers like styrene.
Q2: What are the primary strategies to achieve high molecular weight poly(α-methylstyrene)?
A2: The main strategies to overcome the low ceiling temperature and obtain high molecular weight polymer are:
-
Low-Temperature Polymerization: Conducting the polymerization at temperatures significantly below the ceiling temperature (e.g., -78°C to 0°C) shifts the equilibrium towards polymerization. Anionic and cationic polymerizations are well-suited for these low temperatures.[4]
-
High-Pressure Polymerization: Applying high pressure (e.g., up to 5,000 kg/cm ²) increases the ceiling temperature and favors polymerization, leading to higher molecular weight polymers.[7]
-
Copolymerization: Copolymerizing α-methylstyrene with a monomer that has a higher ceiling temperature, such as styrene, can effectively increase the overall polymerization tendency.
Q3: Which type of polymerization is best suited for α-methylstyrene?
A3: The choice of polymerization technique depends on the desired polymer characteristics:
-
Living Anionic Polymerization: This method offers excellent control over molecular weight and results in a narrow molecular weight distribution (low PDI). It is, however, very sensitive to impurities.[2][8]
-
Cationic Polymerization: This technique can be used to polymerize AMS, often at low temperatures, and can be initiated by Lewis acids or strong protic acids. Control over molecular weight and PDI can be more challenging than in living anionic polymerization.[4]
-
Free Radical Polymerization: Homopolymerization of AMS via free radical methods is generally not effective due to the low ceiling temperature. However, copolymerization with other monomers like styrene can be achieved using free radical initiators.
Q4: How can I control the molecular weight of poly(α-methylstyrene) in a living anionic polymerization?
A4: In a living anionic polymerization, where termination and chain transfer reactions are absent, the number-average degree of polymerization (DPn) is determined by the molar ratio of the monomer to the initiator. Therefore, you can control the molecular weight by carefully controlling the amounts of monomer and initiator used. A higher monomer-to-initiator ratio will result in a higher molecular weight polymer.[2]
Data Presentation
Table 1: Comparison of Polymerization Strategies for α-Methylstyrene
| Polymerization Strategy | Typical Temperature | Typical Pressure | Initiator System | Key Advantages | Key Disadvantages |
| Anionic Polymerization | -78°C to 0°C | Atmospheric | n-BuLi, sec-BuLi | Excellent control over MW and PDI | Highly sensitive to impurities |
| Cationic Polymerization | -78°C to 25°C | Atmospheric | Lewis Acids (e.g., SnCl₄, BF₃·OEt₂), Protic Acids | Can be performed at slightly higher temperatures than anionic | Less control over MW and PDI compared to living anionic |
| High-Pressure Polymerization | 20°C to 125°C | 1000 - 5000 kg/cm ² | Radical or Ionic Initiators | Allows for polymerization above the normal Tc | Requires specialized high-pressure equipment |
| Copolymerization with Styrene | 0°C to 80°C | Atmospheric | Anionic, Cationic, or Radical Initiators | Overcomes low Tc, tailors polymer properties | Polymer composition depends on reactivity ratios |
Experimental Protocols
Protocol 1: Living Anionic Homopolymerization of α-Methylstyrene
Materials:
-
α-Methylstyrene (AMS), dried over CaH₂ and distilled under reduced pressure.
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) solution in hexanes, titrated.
-
Degassed methanol.
-
Argon or nitrogen gas (high purity).
Procedure:
-
Assemble a flame-dried glass reactor with a magnetic stir bar under a positive pressure of inert gas.
-
Transfer the desired amount of anhydrous THF to the reactor via cannula.
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Add the purified AMS to the reactor via a gas-tight syringe.
-
Slowly add the n-BuLi initiator dropwise to the stirred solution. The appearance of a characteristic reddish-orange color indicates the formation of the living polystyryl anions.
-
Allow the polymerization to proceed at -78°C for the desired time (e.g., 1-4 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues in AMS polymerization.
Caption: Factors influencing the polymerization-depolymerization equilibrium of AMS.
References
- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 2. pslc.ws [pslc.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scilit.com [scilit.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of alpha-Methylstyrene (AMS) Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of alpha-Methylstyrene (AMS) monomer, with a specific focus on the removal of inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from this compound (AMS) before use?
A1: Commercial AMS is typically stabilized with a phenolic inhibitor, such as p-tert-butylcatechol (TBC), to prevent polymerization during storage and transportation.[1] However, this inhibitor can interfere with or completely prevent desired chemical reactions, particularly polymerization. For sensitive applications like anionic polymerization, complete removal of the inhibitor is crucial for achieving the desired polymer properties.
Q2: What are the common impurities found in commercial-grade this compound (AMS)?
A2: Besides the added inhibitor, commercial AMS may contain other impurities originating from its manufacturing process (the cumene process). These can include:
-
Cumene: A common impurity as AMS is a byproduct of cumene oxidation.
-
Aldehydes and Ketones: Such as benzaldehyde and acetophenone, which are polar substances.[2][3]
-
Phenol: Another potential polar impurity from the manufacturing process.[2]
-
Water: Moisture can be present in the monomer.
Q3: What are the primary laboratory methods for removing inhibitors from this compound (AMS)?
A3: The three most common and effective laboratory-scale methods for removing phenolic inhibitors from AMS are:
-
Aqueous Base Wash: This technique involves washing the monomer with a sodium hydroxide (NaOH) solution to extract the acidic phenolic inhibitor.[2][3]
-
Column Chromatography: This method consists of passing the monomer through a column packed with an adsorbent like activated alumina, which retains the inhibitor.[4]
-
Vacuum Distillation: This purification technique separates the monomer from the non-volatile inhibitor and other high-boiling point impurities by distillation under reduced pressure.[5]
Q4: Which purification method is the most suitable for my experiment?
A4: The best method depends on the required purity of the AMS, the scale of your experiment, and the available equipment.
-
Aqueous Base Wash is a simple and cost-effective method suitable for applications where trace amounts of residual impurities are acceptable.
-
Column Chromatography is a fast and efficient method for purifying small to moderate amounts of AMS to a high purity.
-
Vacuum Distillation is the preferred method for achieving the highest possible purity and is ideal for sensitive applications like anionic polymerization.
Q5: How can I confirm that the inhibitor has been successfully removed?
A5: The removal of the TBC inhibitor can be confirmed both qualitatively and quantitatively:
-
Qualitative Method: During the aqueous base wash, the aqueous layer will turn a yellowish-brown color in the presence of the TBC phenolate ion. Repeated washings until the aqueous layer remains colorless indicate the removal of the majority of the inhibitor.
-
Quantitative Method: The concentration of TBC can be accurately measured using UV-Vis spectrophotometry. In an alkaline solution, TBC forms a colored complex that absorbs maximally at around 490 nm.[6] The purity of the AMS and the absence of other organic impurities can be determined by Gas Chromatography (GC).[7]
Data Presentation
The following table summarizes the effectiveness of the different purification methods for this compound.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Starting TBC Concentration (ppm) | Final TBC Concentration (ppm) | Typical Lab-Scale Yield (%) |
| Aqueous Base Wash | 99.3 - 99.6 | > 99.5 | 10 - 20 | < 5 | ~90-95 |
| Column Chromatography | 99.3 - 99.6 | > 99.8 | 10 - 20 | < 1 | ~85-90 |
| Vacuum Distillation | 99.3 - 99.6 | > 99.9 | 10 - 20 | Not Detectable | ~80-90 |
Note: The values presented are typical and can vary depending on the initial purity of the monomer and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Aqueous Base Wash
Objective: To remove the p-tert-butylcatechol (TBC) inhibitor from commercial this compound using an aqueous sodium hydroxide (NaOH) solution.
Materials:
-
Commercial this compound (AMS) containing TBC inhibitor
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Filter paper and funnel
Procedure:
-
Place the commercial AMS in a separatory funnel.
-
Add an equal volume of 10% NaOH solution to the separatory funnel.
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting the funnel to release any pressure buildup. Avoid vigorous shaking to prevent the formation of an emulsion.
-
Allow the layers to separate. The lower aqueous layer will be colored due to the formation of the sodium salt of TBC.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with fresh portions of 10% NaOH solution until the aqueous layer remains colorless.
-
Wash the AMS with two equal volumes of distilled water to remove any residual NaOH. Check the pH of the final water wash to ensure it is neutral.
-
Drain the washed AMS into a clean, dry Erlenmeyer flask.
-
Add a small amount of a drying agent (e.g., anhydrous magnesium sulfate) to the flask and swirl gently. Let it stand for at least 30 minutes to remove any residual water.
-
Decant or filter the dry AMS into a clean, dry storage bottle.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To remove the TBC inhibitor and other polar impurities from commercial this compound using an activated alumina column.
Materials:
-
Commercial this compound (AMS)
-
Activated basic alumina (Activity I, ~150 mesh)
-
Chromatography column with a stopcock
-
Glass wool or cotton
-
Sand (optional)
-
Beaker or flask for collection
-
Hexane or other non-polar solvent (for wet packing)
Procedure:
-
Prepare the chromatography column by placing a small plug of glass wool or cotton at the bottom.
-
Add a thin layer of sand over the glass wool (optional).
-
Pack the column with activated basic alumina. For every 10 g of AMS, use approximately 50-100 g of alumina. The column can be dry-packed by carefully pouring the alumina into the column and tapping gently to ensure even packing. Alternatively, for better results, wet-pack the column by filling it with a non-polar solvent like hexane and then slowly adding the alumina as a slurry.
-
If wet-packing, drain the solvent until the level is just above the top of the alumina bed.
-
Carefully add the commercial AMS to the top of the alumina column.
-
Allow the AMS to pass through the column under gravity. Do not let the column run dry.
-
Collect the purified, inhibitor-free AMS in a clean, dry collection flask.
-
The first fraction collected will be the purified AMS. The inhibitor and other polar impurities will be adsorbed onto the alumina.
Protocol 3: Purification of this compound by Vacuum Distillation
Objective: To obtain high-purity, inhibitor-free this compound by distillation under reduced pressure.
Materials:
-
Inhibitor-free this compound (pre-treated with an aqueous base wash or passed through an alumina column)
-
Vacuum distillation apparatus (round-bottom flask, distillation head with a condenser, receiving flask)
-
Heating mantle with a stirrer
-
Vacuum pump and tubing
-
Manometer or vacuum gauge
-
Cold trap (to protect the vacuum pump)
-
Boiling chips or a magnetic stir bar
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Place a few boiling chips or a magnetic stir bar in the distillation flask and add the inhibitor-free AMS. Do not fill the flask more than two-thirds full.
-
Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Turn on the stirrer and begin to evacuate the system slowly to the desired pressure. A pressure of 10-20 mmHg is typically used.
-
Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point for AMS at the applied pressure. The boiling point of AMS at atmospheric pressure is 165 °C. Under vacuum, the boiling point will be significantly lower (e.g., ~60-62 °C at 20 mmHg).
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Caption: Workflow for AMS purification by aqueous base wash.
Caption: Workflow for AMS purification by column chromatography.
References
- 1. alpha-methyl styrene, 98-83-9 [thegoodscentscompany.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN101426824A - Method for purifying this compound, and heat-resistant styrene-based copolymer using the this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. mt.com [mt.com]
- 7. infinitalab.com [infinitalab.com]
Controlling the molecular weight and polydispersity of poly(alpha-Methylstyrene)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight and polydispersity of poly(alpha-methylstyrene) (PAMS).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) with controlled molecular weight and a narrow polydispersity index (PDI)?
A1: The most effective methods for achieving controlled polymerization of this compound (AMS) are living anionic polymerization, controlled cationic polymerization, and to a lesser extent, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Living anionic polymerization is particularly well-suited for producing PAMS with a predictable molecular weight and a very narrow PDI (typically < 1.1).[1]
Q2: Why is temperature control so critical in the polymerization of this compound?
A2: this compound has a low ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization. For bulk AMS, this is approximately 61°C. Polymerizations are often conducted at much lower temperatures (e.g., -78°C for anionic polymerization) to suppress depolymerization and favor the formation of high molecular weight polymer.[2]
Q3: How does the initiator-to-monomer ratio affect the molecular weight of the resulting polymer?
A3: In living polymerizations, such as anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the molar ratio of the monomer to the initiator. By carefully controlling this ratio, the molecular weight of the resulting PAMS can be precisely targeted.
Q4: What are the common characterization techniques for poly(this compound)?
A4: The primary techniques for characterizing PAMS are:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the polymer structure and tacticity.[1]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.[3]
Troubleshooting Guides
Living Anionic Polymerization
Issue 1: The polydispersity index (PDI) of my PAMS is broader than expected (> 1.2).
| Possible Cause | Troubleshooting Step |
| Impurities in the reaction system: Water, oxygen, or other protic impurities can terminate the living anionic chains, leading to a broader PDI. | Ensure all glassware is rigorously dried and assembled under an inert atmosphere (e.g., argon or nitrogen). Purify the solvent and monomer to remove any impurities. |
| Slow initiation: If the rate of initiation is slower than the rate of propagation, the polymer chains will not grow uniformly, resulting in a broader PDI. | Use a more efficient initiator or optimize the reaction conditions (e.g., temperature, solvent polarity) to ensure rapid and complete initiation. |
| Inadequate mixing: Poor mixing can lead to localized high concentrations of initiator, causing chains to start growing at different times. | Use efficient stirring and ensure the initiator is added in a manner that allows for rapid dispersion throughout the monomer solution. |
Issue 2: The polymerization is not proceeding to high conversion, or I am observing depolymerization.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high: As the polymerization approaches the ceiling temperature of AMS, depolymerization becomes significant. | Conduct the polymerization at a sufficiently low temperature, typically -78°C for anionic polymerization in THF, to favor propagation over depolymerization.[3] |
| Equilibrium has been reached: At a given monomer concentration and temperature, the polymerization will reach an equilibrium where the rates of polymerization and depolymerization are equal. | To achieve higher conversion, increase the initial monomer concentration or further decrease the reaction temperature. |
Cationic Polymerization
Issue 1: The polymerization is too fast and uncontrolled, leading to a very broad PDI.
| Possible Cause | Troubleshooting Step |
| Highly active initiator system: Some Lewis acid initiators can lead to very rapid and uncontrolled polymerization. | Lower the reaction temperature significantly (e.g., to -78°C). Use a less active Lewis acid or a co-initiator system that allows for better control. The use of certain solid catalysts like Maghnite-Na can also offer better control.[1] |
| Chain transfer reactions: Chain transfer to monomer or solvent is a common issue in cationic polymerization, leading to a broader PDI. | Choose a solvent with low chain transfer potential. Adjust the monomer and initiator concentrations to minimize chain transfer events. |
Issue 2: The molecular weight of the polymer is much lower than theoretically predicted.
| Possible Cause | Troubleshooting Step |
| High initiator concentration: A higher concentration of initiator will generate more polymer chains, resulting in a lower average molecular weight for a given amount of monomer. | Decrease the initiator concentration relative to the monomer concentration. |
| Chain transfer reactions: As mentioned above, chain transfer reactions terminate growing chains and initiate new ones, leading to a lower overall molecular weight. | Optimize the reaction conditions to minimize chain transfer. |
Data Presentation
Table 1: Effect of Initiator (Maghnite-Na) Amount on Molecular Weight in Cationic Polymerization of α-Methylstyrene
| Amount of Maghnite-Na (g) | Mn ( g/mol ) |
| 0.10 | 1440 |
| 0.15 | 1271 |
| 0.20 | 1222 |
| 0.30 | 1212 |
| 0.40 | 1015 |
Data extracted from a study on the cationic polymerization of AMS using a solid acid catalyst at 0°C.[4]
Table 2: Influence of Solvent Composition on Anionic Polymerization of a Styrene Derivative
| Cyclohexane/THF (v/v) | Yield (%) | Mn (GPC) | PDI |
| 100/0 | 10 | 11,200 | 1.35 |
| 50/50 | 95 | 9,500 | 1.15 |
| 20/1 | 100 | 8,800 | 1.09 |
| 10/1 | 100 | 8,900 | 1.08 |
| 5/1 | 100 | 9,100 | 1.08 |
This table illustrates the effect of solvent polarity on the control of anionic polymerization for a functionalized styrene monomer, demonstrating that an optimal solvent mixture can lead to high yield and narrow PDI.[5]
Experimental Protocols
Living Anionic Polymerization of α-Methylstyrene
Objective: To synthesize PAMS with a predictable molecular weight and a narrow PDI.
Materials:
-
α-Methylstyrene (AMS), purified by distillation from CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) as the initiator.
-
Methanol, degassed.
-
Argon or Nitrogen gas (high purity).
-
Schlenk line and oven-dried glassware.
Procedure:
-
Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.
-
Introduce the desired amount of purified THF into the reaction flask via cannula.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add the purified AMS monomer to the cooled THF via syringe.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution dropwise to the stirred monomer solution. The solution should turn a characteristic deep red color, indicating the formation of the living poly(α-methylstyryl) anions.
-
Allow the polymerization to proceed at -78°C for the desired time (e.g., 1-2 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol. The red color will disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the white polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using SEC/GPC and NMR.
Cationic Polymerization of α-Methylstyrene using SnCl₄
Objective: To demonstrate the cationic polymerization of AMS.
Materials:
-
α-Methylstyrene (AMS), purified.
-
Dichloromethane (CH₂Cl₂), dried.
-
Tin(IV) chloride (SnCl₄) as the initiator.
-
Methanol for termination.
-
Dry ice/acetone bath.
Procedure:
-
In a flame-dried reaction tube equipped with a stir bar and under an inert atmosphere, add the desired amount of dried dichloromethane.
-
Cool the tube to the desired reaction temperature (e.g., -78°C).
-
Add the purified AMS monomer to the cooled solvent.
-
In a separate, dry container, prepare a solution of SnCl₄ in dichloromethane.
-
Initiate the polymerization by adding the SnCl₄ solution to the stirred monomer solution.
-
Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by adding pre-chilled methanol.
-
Isolate the polymer by precipitation in methanol, followed by filtration and drying.
-
Characterize the polymer.
RAFT Polymerization of α-Methylstyrene (Representative Protocol)
Objective: To synthesize PAMS with controlled molecular weight using RAFT polymerization.
Materials:
-
α-Methylstyrene (AMS), inhibitor removed.
-
A suitable RAFT agent (e.g., a dithiobenzoate like 2-cyano-2-propyl benzodithioate).
-
A radical initiator (e.g., AIBN).
-
An appropriate solvent (e.g., toluene or anisole).
-
Methanol for precipitation.
Procedure:
-
In a reaction vessel, dissolve the AMS monomer, the RAFT agent, and the radical initiator in the chosen solvent. The ratio of monomer to RAFT agent will primarily determine the target molecular weight.
-
Deoxygenate the solution by purging with an inert gas or by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90°C) to initiate polymerization.
-
Maintain the reaction at this temperature for the required time to achieve the desired conversion.
-
Cool the reaction mixture and precipitate the polymer in methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer to determine Mn, Mw, and PDI.
Visualizations
Caption: Workflow for Living Anionic Polymerization of α-Methylstyrene.
Caption: Key Factors Influencing Molecular Weight and PDI in PAMS Synthesis.
References
- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. US6649716B2 - Polymerization of this compound - Google Patents [patents.google.com]
- 3. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Techniques for controlling the tacticity and stereoregularity of poly(alpha-Methylstyrene)
Welcome to the technical support center for the controlled synthesis of poly(alpha-Methylstyrene) (PAMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired tacticity and stereoregularity in their polymerization experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the stereocontrolled polymerization of this compound in a question-and-answer format.
Question 1: Why is my poly(this compound) atactic instead of the desired syndiotactic or isotactic form?
Answer: The tacticity of PAMS is highly sensitive to the polymerization method and reaction conditions. Several factors could lead to atactic polymer formation:
-
Inappropriate Initiator/Catalyst: The choice of initiator is critical. For instance, free-radical polymerization of α-methylstyrene generally yields atactic polymers with low molecular weight due to the low ceiling temperature of the monomer.[1] For syndiotactic PAMS, anionic polymerization with initiators like n-butyllithium in a polar solvent at low temperatures is effective. For isotactic PAMS, specific coordination catalysts, such as certain Ziegler-Natta or metallocene catalysts, are required.
-
Incorrect Solvent Polarity: The polarity of the solvent plays a significant role in stereocontrol. In anionic polymerization, polar solvents like tetrahydrofuran (THF) at low temperatures favor the formation of syndiotactic PAMS. Nonpolar solvents may lead to less stereoregular polymers.
-
Reaction Temperature Too High: Stereoregularity is often enhanced at lower temperatures. For example, in anionic polymerization of α-methylstyrene, higher syndiotacticity is achieved at temperatures like -78°C.[2] Cationic polymerization also shows temperature dependence for stereocontrol.
-
Presence of Impurities: Water, oxygen, and other protic impurities can interfere with the stereocontrolling mechanism of ionic polymerizations, leading to side reactions and a loss of tacticity. Ensure all reagents and glassware are rigorously dried and reactions are performed under an inert atmosphere.
Question 2: I am attempting a living anionic polymerization of this compound, but the molecular weight distribution of my polymer is broad. What could be the cause?
Answer: A broad molecular weight distribution (polydispersity index, PDI > 1.2) in a living polymerization suggests that termination or chain transfer reactions are occurring, or that initiation is not uniform. Potential causes include:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will grow to different lengths, resulting in a broad PDI. Ensure your initiator is sufficiently reactive under the chosen reaction conditions.
-
Impurities: As mentioned above, impurities can terminate growing polymer chains, leading to a broader molecular weight distribution.
-
Temperature Fluctuations: Poor temperature control can affect the rates of initiation and propagation, leading to a broader PDI. Maintain a constant and low temperature throughout the polymerization.
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations of monomer or initiator, causing non-uniform initiation and chain growth.
Question 3: My attempts to synthesize isotactic poly(this compound) have been unsuccessful. What specific conditions should I be using?
Answer: The synthesis of highly isotactic PAMS is challenging and typically requires the use of coordination polymerization with specific catalysts. Anionic and conventional cationic polymerizations generally do not yield isotactic PAMS.
-
Catalyst System: Research has shown that certain Ziegler-Natta catalysts or metallocene-based catalysts can produce isotactic polystyrene and its derivatives. For example, a catalyst system of dichloro[1,4-dithiabutanediyl-2,20-bis(4,6-di-tert-butyl-phenoxy)]titanium activated by methylaluminoxane (MAO) has been successfully used to synthesize fully isotactic poly(p-methylstyrene). While this is for a substituted styrene, similar catalyst systems are the most promising route for isotactic PAMS.
-
Reaction Conditions: The specific ligand environment of the transition metal, the type of cocatalyst, and the polymerization temperature are all critical parameters that must be precisely controlled to achieve high isotacticity.
Question 4: How can I accurately determine the tacticity of my poly(this compound) sample?
Answer: The most powerful and widely used technique for determining the tacticity of PAMS is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy .[2][3]
-
Quaternary Carbon Signal: The chemical shift of the quaternary carbon atom in the polymer backbone is particularly sensitive to the stereochemical environment. The signals for isotactic (meso, m), syndiotactic (racemic, r), and heterotactic (mr) triads appear at distinct chemical shifts.
-
Methyl Carbon Signal: The methyl carbon signal can also be used to analyze the tacticity at the triad and even pentad level, providing more detailed microstructural information.
-
Spectral Interpretation: By integrating the areas of the peaks corresponding to the different stereochemical sequences (e.g., mm, mr, rr for triads), the percentage of each tacticity can be quantified. Increasing the NMR acquisition temperature can sometimes improve the resolution and splitting of the peaks, allowing for a more detailed analysis.[2]
Frequently Asked Questions (FAQs)
Q1: What is tacticity and why is it important for poly(this compound)?
A1: Tacticity refers to the stereochemical arrangement of the phenyl and methyl groups along the polymer chain. In PAMS, three main tacticities are possible:
-
Isotactic: All phenyl groups are on the same side of the polymer backbone.
-
Syndiotactic: The phenyl groups alternate regularly on opposite sides of the backbone.
-
Atactic: The phenyl groups are randomly arranged along the backbone.
The tacticity of PAMS significantly influences its physical properties. Stereoregular polymers (isotactic and syndiotactic) can crystallize, leading to higher melting points, increased mechanical strength, and different solubility characteristics compared to the amorphous atactic form.
Q2: What are the primary methods for controlling the tacticity of poly(this compound)?
A2: The primary methods for controlling PAMS tacticity are:
-
Anionic Polymerization: This method, particularly living anionic polymerization at low temperatures (-78°C) in polar solvents (e.g., THF) with initiators like n-butyllithium, is the most common route to synthesize syndiotactic-rich PAMS .
-
Cationic Polymerization: Cationic polymerization, often initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) at low temperatures, can also lead to syndiotactic-rich PAMS, although control over the polymerization can be more challenging than in anionic systems.[4][5]
-
Coordination Polymerization: This method, using Ziegler-Natta or metallocene catalysts, is the key to producing isotactic PAMS . The catalyst's geometry and electronic properties dictate the stereochemistry of the monomer insertion.
Q3: What is the role of the counter-ion in controlling stereoregularity in ionic polymerization?
A3: In ionic polymerization, the counter-ion (from the initiator) and its association with the propagating chain end play a crucial role in stereocontrol. The nature of the ion pair (contact vs. solvent-separated) can influence the stereochemistry of the incoming monomer unit. The size of the counter-ion and its coordination with the solvent affect the steric hindrance around the active center, thereby influencing the tacticity of the resulting polymer.
Q4: How does temperature affect the stereoregularity of poly(this compound)?
A4: Lowering the reaction temperature generally favors a higher degree of stereoregularity in both anionic and cationic polymerization of α-methylstyrene. This is because at lower temperatures, the energetic difference between the transition states leading to syndiotactic versus atactic (or isotactic) placement is more significant, allowing for greater stereoselection. For example, the probability of meso (isotactic) diad formation in anionic polymerization at -78°C is lower than in cationic polymerization at -50°C, indicating a higher tendency for syndiotactic placement in the anionic system at that temperature.[3]
Data Presentation
Table 1: Influence of Polymerization Method on the Tacticity of Poly(this compound)
| Polymerization Method | Typical Initiator/Catalyst | Typical Solvent | Temperature (°C) | Predominant Tacticity | Meso Diad Probability (Pm) | Reference |
| Anionic Polymerization | n-Butyllithium | Tetrahydrofuran (THF) | -78 | Syndiotactic | 0.325 | [3] |
| Cationic Polymerization | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | -50 | Syndiotactic | 0.125 | [3] |
| Free Radical Polymerization | Benzoyl Peroxide | Toluene | 60 | Atactic | ~0.5 | General Knowledge |
| Coordination Polymerization | Dichloro[1,4-dithiabutanediyl-2,20-bis(4,6-di-tert-butyl-phenoxy)]titanium / MAO | Toluene | 25 | Isotactic | > 0.95 (estimated) | [6] |
Note: Meso diad probability (Pm) is a measure of the probability of forming an isotactic diad. A lower Pm value indicates a higher tendency for syndiotactic placement.
Experimental Protocols
Protocol 1: Synthesis of Syndiotactic-Rich Poly(this compound) via Living Anionic Polymerization
Materials:
-
This compound (α-MeSt), dried over CaH₂ and distilled under reduced pressure.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under nitrogen.
-
n-Butyllithium (n-BuLi) in hexane, standardized by titration.
-
Methanol, anhydrous.
-
Argon or Nitrogen gas (high purity).
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a gas inlet/outlet.
-
Purge the flask with dry argon or nitrogen.
-
Using a syringe, transfer the desired amount of dry THF into the flask.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Inject the purified α-MeSt monomer into the flask via syringe.
-
Initiate the polymerization by slowly adding the n-BuLi solution dropwise via syringe. The solution should turn a characteristic reddish-orange color, indicating the formation of the living polystyryl anions.
-
Allow the polymerization to proceed at -78°C for the desired time (e.g., 1-2 hours).
-
Quench the polymerization by adding a small amount of anhydrous methanol. The color of the solution will disappear.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the white polymer, wash with methanol, and dry under vacuum at 40-50°C to a constant weight.
-
Characterize the polymer for molecular weight, PDI (via GPC), and tacticity (via ¹³C NMR).
Protocol 2: Synthesis of Isotactic Poly(p-methylstyrene) via Coordination Polymerization (Adapted for this compound)
Disclaimer: This is an adapted protocol based on the successful synthesis of isotactic poly(p-methylstyrene). Optimization for this compound may be required.
Materials:
-
This compound (α-MeSt), purified as in Protocol 1.
-
Toluene, anhydrous.
-
Dichloro[1,4-dithiabutanediyl-2,20-bis(4,6-di-tert-butyl-phenoxy)]titanium catalyst.
-
Methylaluminoxane (MAO) solution in toluene.
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Methanol, acidic (e.g., 10% HCl in methanol).
-
Argon or Nitrogen gas (high purity).
Procedure:
-
In a glovebox, charge a flame-dried Schlenk flask with the titanium catalyst and anhydrous toluene.
-
Add the MAO solution to the flask and stir for a few minutes to activate the catalyst.
-
In a separate flask, dissolve the purified α-MeSt monomer in anhydrous toluene.
-
Transfer the monomer solution to the catalyst solution to initiate the polymerization.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time.
-
Terminate the polymerization by adding the acidic methanol solution.
-
Precipitate the polymer in a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum.
-
Characterize the polymer for tacticity using ¹³C NMR.
Mandatory Visualization
Caption: Experimental workflow for stereocontrolled polymerization.
Caption: Factors influencing the stereoregularity of poly(this compound).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Syndiotactic Polystyrene-Polyethylene Block Copolymer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. What are the differences between anionic and cationic polymerization? | AAT Bioquest [aatbio.com]
- 6. [PDF] Fully Isotactic Poly(p-methylstyrene): Precise Synthesis via Catalytic Polymerization and Crystallization Studies | Semantic Scholar [semanticscholar.org]
Troubleshooting side reactions in the cationic polymerization of alpha-Methylstyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of α-methylstyrene.
Frequently Asked Questions (FAQs)
Q1: My poly(α-methylstyrene) has a very low molecular weight and a broad molecular weight distribution (PDI > 2). What are the common causes?
A1: Low molecular weight and a broad polydispersity index (PDI) are typically indicative of uncontrolled side reactions that terminate the growing polymer chains prematurely. The primary culprits in the cationic polymerization of α-methylstyrene are chain transfer and termination reactions.
-
Chain Transfer to Monomer: This is a very common side reaction where a proton is abstracted from the growing carbocationic chain end by a monomer molecule. This terminates the existing polymer chain, often forming a terminal double bond, and creates a new carbocation from the monomer, which then starts a new, shorter chain. The prevalence of this reaction increases with temperature. Evidence for this can be found in the ¹H NMR spectrum of the polymer, which may show characteristic signals for vinylic protons around 5 ppm.[1]
-
Spontaneous Termination/Proton Loss: The growing carbocation can spontaneously lose a proton to the counter-ion, which also results in a polymer chain with a terminal unsaturation and regenerates the initial acid catalyst.
-
Impurities: Water, alcohols, and other nucleophilic impurities can act as potent chain transfer agents or terminating agents by reacting with the carbocationic chain ends. It is crucial to rigorously dry all reagents and solvents.
To mitigate these issues, consider the following:
-
Lower the reaction temperature: Cationic polymerizations of styrenic monomers are often conducted at low temperatures (e.g., -78°C to 0°C) to suppress chain transfer reactions.[2]
-
Purify all reagents: Ensure monomer, solvent, and initiator are free of water and other nucleophilic impurities. The monomer can be purified by fractional distillation under reduced pressure.[1]
-
Employ a "living" polymerization protocol: These systems are designed to minimize chain transfer and termination, allowing for the synthesis of polymers with controlled molecular weights and narrow PDIs.
Q2: I am attempting a living cationic polymerization of α-methylstyrene, but the resulting polymer still has a broad PDI. What could be wrong?
A2: Achieving a living cationic polymerization requires a delicate balance of reaction conditions to suppress irreversible chain-breaking events. If you are still observing a broad PDI, consider these possibilities:
-
Initiation is too slow: For a polymerization to be truly "living," the rate of initiation must be much faster than the rate of propagation. If initiation is slow, new chains are formed throughout the course of the reaction, leading to a mixture of chains of different lengths and thus a broader PDI. Ensure your initiator/co-initiator system is appropriate and concentrations are optimized.
-
Presence of Protic Impurities: Even trace amounts of water can act as an uncontrolled initiator, leading to the formation of a separate population of polymer chains and potentially a bimodal molecular weight distribution. The use of a proton trap, such as 2,6-di-tert-butylpyridine (DTBP), can help scavenge these stray protons.
-
Incorrect Solvent Polarity: The polarity of the solvent mixture can influence the equilibrium between active (ionic) and dormant (covalent) species in a living polymerization. A solvent system that is too polar may favor the more reactive free ions, increasing the likelihood of side reactions. A common solvent system for living cationic polymerization of α-methylstyrene is a mixture of a nonpolar solvent like methylcyclohexane (MCH) and a polar solvent like methyl chloride (MeCl).
Q3: My polymerization reaction is extremely fast, generating a lot of heat and resulting in a discolored, low-molecular-weight polymer. What is happening?
A3: This scenario describes a "runaway" polymerization, which is characteristic of an uncontrolled, conventional cationic polymerization. The rapid heat generation (exotherm) further accelerates the reaction and promotes side reactions.
-
High Initiator Concentration: An excessively high concentration of the Lewis acid initiator can lead to a very high concentration of active centers, causing a rapid and uncontrolled polymerization.
-
High Reaction Temperature: Starting the polymerization at too high a temperature provides the activation energy for rapid propagation and also for the chain transfer and termination reactions that limit molecular weight.
-
Inadequate Heat Dissipation: If the reaction vessel cannot effectively dissipate the heat generated, the internal temperature will rise, leading to a runaway reaction.
To control the reaction:
-
Reduce the initiator concentration.
-
Initiate the polymerization at a very low temperature (e.g., in a dry ice/acetone bath at -78°C) and allow it to warm slowly.
-
Ensure efficient stirring and use a reaction vessel with a high surface area-to-volume ratio to facilitate heat transfer.
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Consider adding the initiator slowly to the monomer solution rather than all at once.
Q4: I observe a bimodal molecular weight distribution in my GPC results. What does this indicate?
A4: A bimodal molecular weight distribution suggests the presence of at least two distinct populations of polymer chains with different average molecular weights. This can arise from several factors in cationic polymerization:
-
Multiple Active Species: Different initiating species may be present in the system, each with its own rate of propagation. For example, initiation by the desired initiator system and unintentional initiation by protic impurities (like water) can lead to two different polymer populations.
-
Chain Transfer to Polymer: A growing polymer chain can react with another polymer chain, leading to branched structures and a more complex molecular weight distribution.
-
Incomplete Crossover in Block Copolymerization: When synthesizing a block copolymer (e.g., poly(isobutylene-b-α-methylstyrene)), if the crossover from the first block to the second is not efficient, you may be left with a significant amount of the homopolymer from the first block, resulting in a bimodal distribution.[3]
To address this, ensure rigorous purification of all reagents to eliminate unintended initiators and optimize reaction conditions to favor clean initiation and propagation.
Data on Reaction Parameters
The following tables summarize the influence of key reaction parameters on the cationic polymerization of α-methylstyrene and related monomers.
Table 1: Effect of Temperature on Cationic Polymerization of Styrenics
| Monomer | Initiator System | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Styrene | SnCl₄/H₂O | CH₂Cl₂ | 0 | Lower | Broader |
| Styrene | SnCl₄/H₂O | CH₂Cl₂ | -78 | Higher | Narrower |
| p-MeSt | p-MeStCl/SnCl₄ | [Bmim][NTf₂] | -25 | ~12,000 | ~1.5 |
Note: Generally, decreasing the temperature in conventional cationic polymerization increases the molecular weight and narrows the PDI by suppressing chain transfer reactions.[4]
Table 2: Effect of Initiator Concentration on Cationic Polymerization of Styrene
| Monomer | Initiator System | [Monomer]/[Initiator] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| Styrene | Acidic Ionic Liquid | Lower | Lower | Narrow |
| Styrene | Acidic Ionic Liquid | Higher | Higher | Narrow |
| p-MeSt | p-MeStCl/SnCl₄ | Varied | Controlled by ratio | ~1.4-1.6 |
Note: In living polymerizations, the number-average molecular weight (Mn) is directly proportional to the monomer-to-initiator ratio. In conventional systems, higher initiator concentrations often lead to lower molecular weights due to an increased number of polymer chains.[5][6]
Table 3: Effect of Solvent Polarity on Cationic Polymerization
| Solvent System | Relative Polarity | Effect on Polymerization |
| Nonpolar (e.g., Hexane) | Low | Slower rates, may favor ion-pair formation |
| Polar (e.g., CH₂Cl₂) | High | Faster rates, favors free ion formation, can increase side reactions |
| Mixed Solvents (e.g., MCH/MeCl) | Tunable | Allows for fine-tuning of the balance between active and dormant species in living polymerizations |
Note: The choice of solvent is critical in controlling the reactivity of the carbocationic chain end. More polar solvents can increase the polymerization rate but may also enhance side reactions if not part of a well-controlled living system.
Experimental Protocols
Protocol 1: Conventional Cationic Polymerization of α-Methylstyrene with BF₃·OEt₂
This protocol is designed to produce poly(α-methylstyrene) using a common Lewis acid initiator. Expect a relatively low molecular weight and broad PDI.
Materials:
-
α-Methylstyrene (AMS)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Purification:
-
Dry CH₂Cl₂ over CaH₂ and distill under inert atmosphere.
-
Purify AMS by vacuum distillation from CaH₂ to remove inhibitors and water. Store under inert atmosphere.
-
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Purge the flask with inert gas.
-
-
Polymerization:
-
Using a gas-tight syringe, transfer the desired amount of anhydrous CH₂Cl₂ to the flask.
-
Cool the flask to 0°C using an ice-water bath.
-
Inject the purified AMS into the flask.
-
Prepare a stock solution of BF₃·OEt₂ in anhydrous CH₂Cl₂.
-
Slowly add the BF₃·OEt₂ solution dropwise to the stirred monomer solution. An exothermic reaction may be observed.
-
Maintain the reaction at 0°C for the desired time (e.g., 1-2 hours).
-
-
Quenching and Isolation:
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Pour the reaction mixture into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum at 40°C to a constant weight.[1]
-
Protocol 2: Living Cationic Polymerization of α-Methylstyrene with a TiCl₄-based System
This protocol aims to produce poly(α-methylstyrene) with a controlled molecular weight and a narrow PDI.[3]
Materials:
-
α-Methylstyrene (AMS)
-
2-chloro-2,4,4-trimethylpentane (TMPCl) or another suitable initiator
-
Titanium tetrachloride (TiCl₄)
-
2,6-di-tert-butylpyridine (DTBP)
-
Methylcyclohexane (MCH)
-
Methyl chloride (MeCl)
-
Methanol
-
Nitrogen or Argon gas supply and glovebox
Procedure:
-
Purification:
-
Rigorously purify all solvents and the monomer as described in Protocol 1. DTBP and TMPCl should also be purified by appropriate methods (e.g., distillation or recrystallization).
-
-
Reaction Setup:
-
All manipulations should be performed in a dry nitrogen atmosphere inside a glovebox.
-
In the glovebox, add chilled MCH to a pre-chilled, dry reaction tube equipped with a magnetic stirrer.
-
Add DTBP and the initiator (e.g., TMPCl).
-
Condense MeCl gas into the reaction tube.
-
Cool the reaction tube to -80°C in a dry ice/acetone bath.
-
-
Polymerization:
-
Add TiCl₄ to the reaction mixture and stir.
-
Add the pre-chilled, purified AMS to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically to monitor conversion and molecular weight evolution.
-
-
Quenching and Isolation:
-
Quench the reaction by adding pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Evaporate the volatiles.
-
Dissolve the remaining polymer in a suitable solvent (e.g., toluene) and precipitate it into methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.[3]
-
Visualizations
Caption: Key reaction pathways in cationic polymerization of α-methylstyrene.
Caption: A logical workflow for troubleshooting common polymerization issues.
References
- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. pslc.ws [pslc.ws]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Initiator Systems for Controlled α-Methylstyrene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the controlled polymerization of α-methylstyrene (α-MS).
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of α-methylstyrene challenging to control?
A1: The polymerization of α-methylstyrene presents challenges primarily due to its low ceiling temperature, which is approximately 61°C for the neat monomer.[1] Above this temperature, the rate of depolymerization becomes significant, leading to a dynamic equilibrium between the monomer and the polymer.[2] This makes it difficult to achieve high molecular weight polymers and can lead to broad molecular weight distributions if not properly controlled. Additionally, steric hindrance from the α-methyl group affects the reactivity of the monomer.[2]
Q2: What are the most common methods for the controlled polymerization of α-methylstyrene?
A2: The most common methods for achieving controlled polymerization of α-MS include:
-
Living Anionic Polymerization: This is a well-established method that allows for precise control over molecular weight and architecture, yielding polymers with narrow molecular weight distributions.[3][4][5] Alkyl lithium initiators are frequently used in this process.[3][4]
-
Cationic Polymerization: This method can be initiated by Lewis acids such as tin(IV) chloride (SnCl₄) or aluminum trichloride (AlCl₃).[6][7] It can be advantageous as it may not require extensive purification of the monomer.[6]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a form of reversible deactivation radical polymerization that can be used to control the polymerization of α-MS.[1][8] However, the stability of the tertiary radical generated from some RAFT agents can be a challenge, potentially leading to a lack of control.[8]
-
Atom Transfer Radical Polymerization (ATRP): While less commonly detailed for α-MS homopolymerization in the provided results, ATRP is a powerful controlled radical polymerization technique. Challenges can arise from the stability of the initiator and catalyst complexes at the required reaction temperatures.[9][10]
Q3: What is the significance of the ceiling temperature in α-methylstyrene polymerization?
A3: The ceiling temperature (Tc) is a critical parameter in the polymerization of α-methylstyrene. It is the temperature at which the rate of polymerization equals the rate of depolymerization. Above Tc, polymer formation is thermodynamically unfavorable. For α-MS, the low ceiling temperature of around 61°C means that polymerizations must often be conducted at lower temperatures to favor the formation of polymer chains.[1][2] This property can also be leveraged for controlled depolymerization, which is of interest for chemical recycling of plastics.[1]
Troubleshooting Guide
Issue 1: Low or No Polymer Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Initiator System | For cationic polymerization, ensure the initiator is active. For instance, some initiators are sensitive to impurities.[6] For anionic polymerization, ensure the initiator (e.g., alkyl lithium) has not been deactivated by moisture or air.[4] |
| Reaction Temperature Too High | If the reaction temperature is near or above the ceiling temperature of α-MS (~61°C), depolymerization will dominate.[1][2] Consider lowering the reaction temperature. |
| Presence of Inhibitors | Commercial α-methylstyrene often contains inhibitors to prevent spontaneous polymerization.[11] These must be removed before polymerization, for example, by passing the monomer through a column of activated alumina.[12] |
| Impurities in Monomer or Solvent | Impurities, especially water or other protic compounds, can terminate living polymerizations (anionic and cationic). Ensure all reagents and glassware are rigorously dried.[4] |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Troubleshooting Steps |
| Slow Initiation | In living polymerizations, if the rate of initiation is slow compared to the rate of propagation, it will lead to a broad PDI. Optimize the initiator concentration and type. For anionic polymerization, the choice of counter-ion and solvent can influence initiation rates. |
| Chain Transfer or Termination Reactions | These side reactions lead to a loss of living character and broaden the molecular weight distribution. This can be caused by impurities or inappropriate reaction temperatures. For RAFT polymerization, an unsuitable RAFT agent can lead to uncontrollable polymerization.[8] |
| Poor Control in RAFT Polymerization | The tertiary radical generated from some RAFT agents for α-MS can be unstable, resulting in poor control.[8] Screen different RAFT agents to find one that provides better control. |
Issue 3: Uncontrolled and Rapid Polymerization (Exotherm)
| Possible Cause | Troubleshooting Steps |
| Highly Reactive Initiator | Some cationic initiators can lead to very fast and uncontrolled polymerization, especially at higher temperatures.[6] |
| Inadequate Heat Dissipation | Polymerization is an exothermic process. If the heat generated is not effectively removed, the reaction temperature can rise, leading to uncontrolled polymerization. Use a suitable reaction setup with efficient stirring and a cooling bath. |
| High Initiator Concentration | An excessively high concentration of initiator can lead to a rapid and uncontrolled reaction. Optimize the initiator-to-monomer ratio. |
Data Presentation
Table 1: Cationic Polymerization of α-Methylstyrene with Tin(IV) Chloride Initiator [6]
| Solvent | Initiator Concentration (wt% based on α-MS) | Reaction Time (hours) | Monomer Conversion (%) |
| Toluene | 0.20 | 3 | Significant Conversion |
| Cumene | 0.20 | 3 | Significant Conversion |
Note: The original patent mentions "significant conversion" without specifying exact percentages in the summary tables.
Table 2: Copolymerization of α-Methylstyrene (AMS) and Styrene (St) [2]
| AMS/St Molar Ratio in Feed | Monomer Conversion (wt%) | AMS in Copolymer (mol%) | Molecular Weight ( g/mol ) |
| 50/50 | > 90 | 42 | up to 4400 |
Experimental Protocols
1. Living Anionic Polymerization of α-Methylstyrene
This protocol is a generalized procedure based on common practices for living anionic polymerization.[3][4]
-
Monomer and Solvent Purification:
-
Polymerization Procedure:
-
Assemble a flame-dried, argon-purged reaction vessel.
-
Transfer the purified solvent to the reaction vessel inside a vacuum glove box.
-
Introduce a precise amount of the initiator (e.g., sec-butyllithium) into the reactor.
-
Add the purified monomer dropwise to the initiator solution. The reaction mixture may change color, indicating the formation of living polymer anions.
-
Allow the polymerization to proceed for the desired time at a controlled temperature (e.g., moderate temperature).[3]
-
Terminate the polymerization by adding a proton source, such as degassed methanol.
-
-
Polymer Isolation:
-
Precipitate the polymer in a large excess of a non-solvent like methanol.
-
Filter the precipitated polymer and dry it under vacuum.
-
2. Cationic Polymerization of α-Methylstyrene with SnCl₄
This protocol is based on the process described in a patent for the polymerization of α-MS.[6]
-
Monomer and Solvent Preparation:
-
The patent suggests that unpurified, plant-grade α-methylstyrene can be used.[6]
-
Use a suitable organic solvent such as toluene or cumene.
-
-
Polymerization Procedure:
-
Prepare a solution of α-methylstyrene in the chosen solvent (e.g., 75% by weight).[6]
-
Prepare the initiator solution by dissolving tin(IV) chloride (SnCl₄) in the same solvent.
-
Add the desired amount of the SnCl₄ solution (e.g., 0.10 to 0.40% by weight based on the monomer) to the monomer solution to initiate polymerization.[6]
-
Carry out the polymerization at a temperature above 0°C, preferably above 20°C.[6]
-
Monitor the reaction progress, for example, by observing the increase in viscosity.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of a terminating agent like methanol.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry.
-
Visualizations
Caption: Generalized workflow for controlled polymerization of α-methylstyrene.
Caption: Troubleshooting guide for low polymer yield in α-methylstyrene polymerization.
References
- 1. Low temperature photoinferter RAFT polymerization of α-methyl styrene for controllable depolymerization as a potential route to plastic recycling | Poster Board #M7 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlled polymerization route to novel α-methyl styrene – olefin triblock copolymers with tailored architecture [poj.ippi.ac.ir]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. advansix.com [advansix.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Poly(alpha-Methylstyrene)
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual alpha-methylstyrene (α-MS) monomer from poly(this compound) (PAMS) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual α-methylstyrene monomer from PAMS?
The most common and effective methods for purifying PAMS and removing residual α-MS monomer are precipitation, vacuum drying, and solvent extraction/washing. Often, a combination of these techniques is employed to achieve high purity. Precipitation involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the monomer and other impurities in the solution.[1][2] Subsequent vacuum drying is then used to remove the volatile solvent and any remaining monomer.[1]
Q2: Why is it crucial to remove residual monomer from PAMS?
Residual monomers can significantly impact the final properties of the polymer.[3] For instance, the presence of unreacted monomer can affect the polymer's thermal stability, mechanical properties, and may cause yellowing.[4] In biomedical and pharmaceutical applications, residual monomers can be toxic, making their removal a critical step for ensuring the material's biocompatibility.[3]
Q3: Which solvents are suitable for dissolving PAMS and which can be used as non-solvents for precipitation?
Poly(this compound) is soluble in solvents like benzene, chloroform, cyclohexanone, hot DMF, methylene chloride, THF, toluene, and xylene.[5][6][7] Common non-solvents used for precipitation include methanol, ethanol, water, and hexanes.[6][7] A mixture of methanol and isopropanol has also been reported to be effective.[1][8] The choice of solvent and non-solvent system is critical for efficient purification.
Q4: What analytical techniques can be used to determine the concentration of residual α-methylstyrene?
Several analytical techniques can quantify residual monomer content. Gas Chromatography with a Flame Ionization Detector (GC-FID) and Gas Chromatography-Mass Spectrometry (GC/MS) are highly sensitive and robust methods for this purpose.[9] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, can also be used to detect and quantify the presence of the monomer by identifying its characteristic peaks.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Polymer does not precipitate completely | The non-solvent is not sufficiently "poor" for the polymer, or the polymer concentration is too low. | - Increase the volume of the non-solvent added. - Try a different non-solvent. For example, if using methanol, consider a mixture of methanol and water. - Concentrate the polymer solution before adding the non-solvent. |
| Residual monomer is still detected after a single precipitation | A single precipitation may not be sufficient to remove all trapped monomer, especially for highly concentrated solutions or high molecular weight polymers. | - Perform a second precipitation (re-precipitation): re-dissolve the precipitated polymer in a good solvent and precipitate it again in a fresh non-solvent. - Ensure vigorous stirring during the addition of the non-solvent to promote efficient separation. |
| The dried polymer has a strong solvent/monomer odor | Incomplete removal of solvent and/or monomer during the drying process. | - Increase the vacuum drying time and/or temperature. Be mindful of the polymer's glass transition temperature (Tg) to avoid altering its morphology.[10] - Ensure the vacuum pump is functioning correctly and a cold trap is used to efficiently remove volatiles.[1] |
| Polymer appears oily or sticky after precipitation and drying | This could be due to the presence of low molecular weight oligomers or a significant amount of residual monomer acting as a plasticizer. | - Fractionation by sequential precipitation can help remove low molecular weight species. This involves adding the non-solvent in portions to precipitate different molecular weight fractions separately. - Thoroughly wash the precipitated polymer with the non-solvent before drying.[2] |
| Discoloration (yellowing) of the polymer | Impurities in the monomer or solvent, or thermal degradation during processing. | - Ensure high-purity monomer and solvents are used.[4] - Avoid excessive temperatures during vacuum drying.[11] - Store the purified polymer in a cool, dark place, away from oxygen. |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation
Objective: To remove unreacted α-methylstyrene monomer and other soluble impurities from a PAMS sample.
Materials:
-
Crude PAMS sample
-
Toluene (or another suitable solvent like THF or chloroform)
-
Methanol (or another suitable non-solvent)
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper (or a Buchner funnel setup for vacuum filtration)
Methodology:
-
Dissolution: Dissolve the crude PAMS sample in a suitable solvent (e.g., toluene) to create a solution of approximately 1-5% (w/v). Stir the solution until the polymer is completely dissolved.
-
Precipitation: While stirring the polymer solution vigorously, slowly add a non-solvent (e.g., methanol). A common ratio is to add the polymer solution dropwise to an excess of the non-solvent (e.g., 1 part polymer solution to 10-20 parts non-solvent). The PAMS will precipitate as a white powder or a viscous liquid.
-
Isolation: Allow the precipitate to settle. Decant the supernatant liquid, which contains the dissolved monomer and impurities.
-
Washing: Wash the precipitated polymer multiple times with fresh portions of the non-solvent to remove any remaining impurities.[2]
-
Filtration: Collect the purified polymer by filtration. If the polymer is a fine powder, vacuum filtration is recommended.
-
Drying: Proceed to Protocol 2 for drying the purified polymer.
Protocol 2: Vacuum Drying of Purified Poly(this compound)
Objective: To remove residual solvent and any remaining volatile monomer from the purified PAMS.
Materials:
-
Purified, wet PAMS sample from Protocol 1
-
Vacuum oven
-
Vacuum pump with a cold trap
Methodology:
-
Place the filtered PAMS into a suitable container (e.g., a watch glass or a crystallization dish).
-
Transfer the container to a vacuum oven.
-
Heat the oven to a temperature below the polymer's glass transition temperature (Tg of PAMS is around 168-177°C). A temperature of 40-60°C is often sufficient.[1][2][12]
-
Apply vacuum to the oven. A pressure of less than 10 mmHg is typically used.[1]
-
Dry the polymer under vacuum for an extended period, typically overnight or until a constant weight is achieved, indicating that all volatile components have been removed.[1]
-
Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum to prevent oxidation of the hot polymer.
Quantitative Data Summary
The efficiency of monomer removal is often evaluated by the final purity of the polymer, which is typically determined by analytical techniques like GC or NMR. While a direct comparative table of different methods' efficiencies is scarce in the literature, the following provides an overview of conditions used in successful purifications.
| Method | Solvent/Non-Solvent System | Drying Conditions | Outcome/Observation | Reference |
| Precipitation & Vacuum Drying | Toluene / Methanol | 30°C at 0.001 mm Hg for ~1 month | Monomer and lowest molecular weight polymer were likely removed. | |
| Precipitation & Vacuum Drying | Dichloromethane / Methanol | 40°C in vacuum | Polymer was re-dissolved and precipitated before characterization. | [2] |
| Precipitation & Vacuum Drying | N/A / Methanol:Isopropanol (3:1) | 50°C under reduced pressure (<10⁻¹ bar) overnight | A white powder was recovered. | [1] |
| Volatilization/Drying | N/A | 180-300°C at 100Pa-50KPa vacuum | General conditions for removing volatile components and residual monomers. | [11] |
Visualizations
Experimental Workflow for PAMS Purification
Caption: Workflow for the purification of poly(this compound).
Troubleshooting Logic for Incomplete Monomer Removal
Caption: Troubleshooting logic for incomplete monomer removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. Poly(this compound) – scipoly.com [scipoly.com]
- 6. polymersource.ca [polymersource.ca]
- 7. polymersource.ca [polymersource.ca]
- 8. researchgate.net [researchgate.net]
- 9. polymersolutions.com [polymersolutions.com]
- 10. forum.prusa3d.com [forum.prusa3d.com]
- 11. CN101426824A - Method for purifying this compound, and heat-resistant styrene-based copolymer using the this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Preventing depolymerization of poly(alpha-Methylstyrene) during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(alpha-methylstyrene) (PAMS). The focus is on preventing depolymerization during processing, a common challenge due to the polymer's low ceiling temperature.
Frequently Asked Questions (FAQs)
Q1: What is the ceiling temperature of poly(this compound) and why is it important?
A1: The ceiling temperature (Tc) of poly(this compound) is approximately 61-66°C. This is the temperature at which the rate of polymerization equals the rate of depolymerization. Processing PAMS at or above this temperature will favor the reversion of the polymer back to its monomer, α-methylstyrene, leading to a loss of molecular weight and desired material properties.
Q2: My processed PAMS sample has a strong monomer smell. What is the likely cause?
A2: A strong monomer smell is a primary indicator of depolymerization. This is most likely caused by excessive processing temperatures that have exceeded the ceiling temperature of PAMS. Other contributing factors can include excessive shear heating during processing or the presence of impurities that can initiate degradation.
Q3: Can I use standard processing temperatures for other styrenic polymers, like polystyrene, for PAMS?
A3: No, this is not recommended. Polystyrene has a much higher ceiling temperature and is processed at significantly higher temperatures (e.g., 180-260°C). Using these temperatures for PAMS would lead to rapid and extensive depolymerization. Processing conditions for PAMS must be carefully controlled to remain below its ceiling temperature.
Q4: How does the molecular weight of PAMS affect its thermal stability?
A4: Higher molecular weight PAMS tends to have a lower decomposition temperature.[1] This means that higher molecular weight grades may be more susceptible to depolymerization at a given processing temperature. It is crucial to be aware of the properties of the specific grade of PAMS you are using.
Q5: Are there any additives that can help prevent the depolymerization of PAMS during processing?
A5: Yes, the use of thermal stabilizers and antioxidants can help to mitigate thermal degradation. While specific data for PAMS is limited in publicly available literature, hindered phenolic antioxidants are commonly used in other polymers to inhibit thermo-oxidative degradation by scavenging free radicals. The effectiveness of a specific stabilizer for PAMS would need to be determined experimentally.
Troubleshooting Guide
This guide addresses common issues encountered during the processing of poly(this compound).
| Problem | Potential Cause | Recommended Solution |
| Significant drop in molecular weight after processing | Exceeding the ceiling temperature of PAMS. | - Lower the barrel and die/nozzle temperatures of your extruder or injection molding machine. - Reduce screw speed to minimize shear heating. - Consider using a processing aid to reduce melt viscosity and processing temperatures. |
| Poor mechanical properties of the final product | Depolymerization leading to reduced chain length. | - Optimize processing parameters to stay below the ceiling temperature. - Incorporate a thermal stabilizer or antioxidant into your formulation. - Ensure the starting material is free from impurities that could catalyze degradation. |
| Discoloration (yellowing) of the processed material | Thermal degradation and oxidation. | - Lower processing temperatures. - Process under a nitrogen atmosphere to minimize oxidation. - Add an antioxidant, such as a hindered phenol, to the formulation. |
| Inconsistent melt flow during extrusion | Non-uniform heating or localized overheating. | - Ensure all heating zones on the extruder are accurately calibrated and controlled. - Use a screw design that provides gentle and uniform melting. - Check for "hot spots" in the extruder barrel. |
| Bubbles or voids in the molded part | Volatilization of the monomer due to depolymerization. | - Significantly reduce the melt temperature. - Optimize the holding pressure and time in injection molding to collapse any voids. - Ensure the polymer is thoroughly dried before processing to remove any residual moisture that could contribute to void formation. |
Data on Thermal Stabilization
Table 1: Illustrative Effect of Antioxidants on the Onset of Thermal Degradation of a Thermally Sensitive Polymer (Based on TGA Data)
| Stabilizer Type | Concentration (wt%) | Onset of Degradation (°C) | Notes |
| None | 0 | T | Baseline thermal stability. |
| Hindered Phenol (Primary Antioxidant) | 0.2 | T + 10-20 | Effective at scavenging free radicals at processing temperatures. |
| Phosphite (Secondary Antioxidant) | 0.2 | T + 5-15 | Decomposes hydroperoxides, often used in synergy with primary antioxidants. |
| Hindered Phenol + Phosphite (1:1) | 0.4 | T + 20-35 | Synergistic effect provides enhanced thermal stability. |
T represents the onset of degradation temperature for the unstabilized polymer.
Experimental Protocols
Protocol: Evaluating the Thermal Stability of PAMS with Additives using Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Prepare samples of PAMS with varying concentrations (e.g., 0.1%, 0.25%, 0.5% by weight) of the selected thermal stabilizer(s).
-
Ensure homogeneous mixing of the stabilizer into the polymer, for example, by solution blending and subsequent solvent evaporation or by melt mixing at the lowest possible temperature.
-
Prepare an unstabilized PAMS sample as a control.
-
-
TGA Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass.
-
Use an inert atmosphere (e.g., nitrogen) to isolate the effect of thermal degradation from thermo-oxidative degradation.
-
Set a heating rate of 10°C/min.
-
Set the temperature range from ambient to a temperature at which complete degradation is observed (e.g., 400°C).
-
-
TGA Analysis:
-
Place a small, consistent amount of the sample (5-10 mg) in the TGA pan.
-
Run the TGA experiment according to the set parameters.
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation:
-
Determine the onset of degradation temperature, defined as the temperature at which a significant mass loss (e.g., 5%) occurs.
-
Compare the onset of degradation temperatures for the stabilized samples to the control sample. A higher onset temperature indicates improved thermal stability.
-
Visualizations
Caption: Troubleshooting workflow for PAMS depolymerization.
Caption: Workflow for evaluating stabilizer effectiveness in PAMS.
References
Technical Support Center: Improving the Thermal Stability of α-Methylstyrene Copolymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the thermal stability of alpha-Methylstyrene (AMS) copolymers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of AMS copolymers.
Question 1: My AMS copolymer is degrading at a lower temperature than expected in Thermogravimetric Analysis (TGA). What are the common causes?
Answer: Premature degradation of AMS copolymers can stem from several factors related to both the polymer's structure and purity:
-
Residual Impurities: The presence of unreacted monomers, solvents, or polymerization initiators can create weak points in the material, initiating thermal degradation at lower temperatures.[1]
-
Low Molecular Weight: Polymers with a lower molecular weight have a higher concentration of chain ends.[1] These chain ends are often less stable than the polymer backbone and can serve as initiation sites for depolymerization.
-
Irregular Polymer Structure: The incorporation of AMS into the polymer chain creates a quaternary carbon, which can be a point of weakness compared to the backbone of polystyrene.[2] Furthermore, irregular head-to-head monomer linkages, which can occur during polymerization, are thermally less stable than the intended head-to-tail structures.[1]
-
Oxidative Degradation: If the TGA is performed in the presence of oxygen (i.e., in an air atmosphere instead of an inert gas like nitrogen), oxidative degradation can occur, which typically proceeds at a lower temperature than thermal degradation.[1]
-
Copolymer Composition: The thermal stability of copolymers containing AMS can be lower than that of polystyrene.[2] The specific composition and sequence distribution of the comonomers significantly influence the overall stability.
Question 2: During TGA, I observe a significant weight loss at a relatively low temperature (e.g., below 200°C) before the main degradation event. What does this indicate?
Answer: A notable weight loss at temperatures significantly below the main decomposition temperature usually points to the volatilization of low-molecular-weight species rather than the degradation of the polymer backbone. This can include:
-
Trapped solvents from the polymerization or purification process.
-
Unreacted residual monomers, such as styrene or α-methylstyrene.
-
Low molecular weight oligomers that did not get removed during purification.
To confirm this, you can analyze the evolved gas from the TGA using a coupled technique like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). A thorough purification step, such as re-precipitation, is recommended to remove these volatile components.[1]
Question 3: The glass transition temperature (Tg) of my copolymer is lower than desired. How is this related to thermal stability, and how can I increase it?
Answer: The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. While not a direct measure of decomposition, a higher Tg is often associated with a more rigid and thermally stable polymer backbone.
A low Tg may indicate:
-
Low Molecular Weight: Shorter polymer chains have more mobility, resulting in a lower Tg.
-
Copolymer Composition: The Tg of the copolymer is dependent on the ratio of the comonomers. If a comonomer with a low homopolymer Tg is used, it will lower the copolymer's Tg.
-
Plasticization: Residual solvents or monomers can act as plasticizers, increasing chain mobility and lowering the Tg.
To increase the Tg and potentially improve thermal stability:
-
Optimize Polymerization: Adjust reaction conditions (e.g., initiator concentration, reaction time) to target a higher molecular weight.[1]
-
Adjust Monomer Ratio: Increasing the content of a comonomer with a higher intrinsic Tg can elevate the copolymer's Tg. For instance, styrene-AMS copolymers can be engineered to have a higher heat distortion temperature than polystyrene alone.[3]
-
Ensure Purity: Implement rigorous purification protocols to remove any residual plasticizing agents.[1]
Frequently Asked Questions (FAQs)
Question 1: What are the primary strategies to improve the thermal stability of AMS copolymers?
Answer: Improving thermal stability involves a multi-faceted approach focusing on purity, molecular weight, and structural integrity:
-
High-Purity Monomers: Start with monomers that are free from inhibitors and other impurities.
-
Optimized Polymerization: Control the polymerization conditions to achieve a high molecular weight and a regular polymer structure. For styrene-AMS copolymers, controlling the free-radical concentration during suspension polymerization is a known method to produce materials with high softening points.[3]
-
Post-Polymerization Purification: Thoroughly remove residual monomers, solvents, and catalysts using techniques like re-precipitation or steam stripping.[1][3]
-
Copolymerization: Copolymerizing AMS with other monomers, like styrene, can yield materials with enhanced heat-distortion temperatures compared to polystyrene.[3] The presence of this compound has an inhibiting effect on copolymerization, so reaction conditions must be carefully controlled.[3]
-
Use of Stabilizers: While less common for bulk applications, incorporating thermal stabilizers or antioxidants can mitigate degradation initiated by oxidation or specific catalysts. For example, salts of maleic anhydride/alpha-methylstyrene adducts have been used to stabilize latex systems.[4]
Question 2: What is the typical thermal degradation profile of a pure poly(α-methylstyrene) (PAMS) homopolymer?
Answer: The thermal degradation of PAMS is primarily a one-step depolymerization reaction that reverts the polymer to its monomer.[2][5] When analyzed by TGA in a nitrogen atmosphere at a heating rate of 10°C/min, the main degradation temperature range is from approximately 302°C to 343°C, with the maximum weight loss rate occurring at around 326°C.[2] The degradation temperature tends to increase with a higher heating rate.[2]
Question 3: How does copolymerizing AMS with styrene specifically affect thermal stability?
Answer: Copolymerizing AMS with styrene can significantly enhance the material's dimensional stability to heat. While pure polystyrene has a Vicat softening point of about 101°C, styrene-AMS copolymers can be synthesized to have Vicat softening points in the range of 105-115°C.[3] This improvement makes them suitable for applications requiring higher heat resistance. However, the inherent instability of the AMS unit's quaternary carbon means that the onset of decomposition may still be lower than that of high-molecular-weight polystyrene.[2]
Question 4: What analytical techniques are essential for evaluating the thermal stability of AMS copolymers?
Answer: The two primary techniques are:
-
Thermogravimetric Analysis (TGA): This is the most direct method for determining thermal stability. It measures the weight loss of a sample as a function of temperature in a controlled atmosphere. Key data points include the onset temperature of decomposition and the temperature of maximum degradation rate.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, most importantly the glass transition temperature (Tg). A higher Tg often correlates with better thermal stability and indicates the upper service temperature of the material before it softens.[1]
Data Presentation
Table 1: Comparison of Thermal Properties for Polystyrene and AMS Copolymers
| Polymer | Onset of Decomposition (°C) | 10% Weight Loss Temp (°C) | Vicat Softening Point (°C) |
| Polystyrene (PS) | ~350[2] | ~425[2] | ~101[3] |
| Poly(styrene-co-PCPP)¹ | 202 - 291[2] | 275 - 297[2] | Not Reported |
| Poly(styrene-co-AMS)² | Not Directly Reported | Not Directly Reported | 105 - 115[3] |
¹ PCPP is a comonomer noted to have a quaternary carbon similar to AMS, leading to lower stability.[2] ² Data for a copolymer containing 5-30% this compound.[3]
Table 2: Example Suspension Polymerization Conditions for High-Stability Styrene-AMS Copolymers[3]
| Monomer Ratio (Styrene:AMS) | Initiator (part by weight) | Temperature Profile | Resulting Vicat Softening Point (°C) |
| 85 : 15 | 0.12 part t-butyl perbenzoate | 15 hrs at 110°C, then 6 hrs at 120°C | 107 |
| 80 : 20 | 0.10 part t-butyl perbenzoate | 24 hrs at 105°C, then 2 hrs at 135°C | 110 |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition profile of an AMS copolymer by measuring weight loss as a function of temperature.[1]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the dried, purified polymer sample into a clean TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an oxygen-free environment.
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting curve to determine the onset temperature of decomposition (T_onset) and the temperature of the maximum rate of weight loss (T_max).
-
Protocol 2: Measurement of Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of an AMS copolymer.[1]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of the dried polymer sample and hermetically seal it in an aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
Place the sample and reference pans into the DSC cell.
-
First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg to erase its previous thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., 25°C).
-
Second Heat: Heat the sample again at the same controlled rate (e.g., 10°C/min).
-
The Tg is determined from the inflection point in the heat flow curve during the second heating scan. This standardized procedure ensures a reproducible thermal history.
-
Visualizations
Caption: Troubleshooting workflow for low thermal stability.
Caption: Key factors influencing AMS copolymer thermal stability.
Caption: General experimental workflow for stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US3036053A - Copolymerization of styrene and this compound - Google Patents [patents.google.com]
- 4. US4110293A - Process for stabilizing latex and stable latices produced thereby - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Challenges in the copolymerization of alpha-Methylstyrene with other vinyl monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the copolymerization of α-Methylstyrene (AMS) with other vinyl monomers.
Troubleshooting Guide
This guide addresses common issues encountered during the copolymerization of α-Methylstyrene.
Issue 1: Low or No Polymer Yield
Question: My copolymerization reaction with α-Methylstyrene is resulting in very low or no polymer yield. What are the possible causes and how can I troubleshoot this?
Answer:
Low polymer yield in α-Methylstyrene (AMS) copolymerization is a frequent challenge. Several factors can contribute to this issue, primarily related to the inherent properties of AMS. Here’s a step-by-step troubleshooting guide:
-
Check the Reaction Temperature: AMS has a low ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization. For the homopolymerization of AMS, this is approximately 61-66°C.[1][2] Above this temperature, depolymerization is favored, leading to low or no polymer formation.
-
Recommendation: Ensure your reaction temperature is kept well below the ceiling temperature of the copolymer system. For many AMS copolymers, operating between 40°C and 70°C is a common practice, depending on the comonomer and polymerization method.[3]
-
-
Evaluate Monomer Purity: Anionic polymerization, in particular, is highly sensitive to impurities in the monomers and solvent. Polar impurities like water, aldehydes, and ketones can terminate the growing polymer chains.
-
Recommendation: Purify AMS and the comonomer immediately before use. Common purification methods include passing the monomers through a column of activated basic alumina to remove inhibitors, followed by vacuum distillation.[3] For anionic polymerization, further purification by reacting polar substances with a basic substance may be necessary.[4][5]
-
-
Assess Initiator Choice and Concentration: The choice of initiator and its concentration are critical. For free-radical polymerization, an initiator that provides a steady flux of radicals at the chosen reaction temperature is necessary. For ionic polymerizations, the initiator must be appropriate for the monomer system.
-
Recommendation: For free-radical systems, ensure the initiator's half-life is suitable for the reaction time and temperature. For suspension copolymerization of styrene and AMS, organic peroxides that decompose between 100-125°C have been used, though this is above the typical ceiling temperature and requires careful control of free radical concentration.[6] For cationic polymerization, initiators like tin(IV) chloride have been shown to be effective, even without extensive monomer purification.[7]
-
-
Consider Steric Hindrance: The α-methyl group on AMS creates significant steric hindrance, which can slow down the propagation rate.[2]
-
Recommendation: While steric hindrance is an intrinsic property, optimizing other reaction parameters such as monomer concentration and initiator efficiency can help to mitigate its effect on the overall polymerization rate.
-
Issue 2: Poor Control Over Copolymer Composition
Question: The composition of my final copolymer is very different from the monomer feed ratio. How can I achieve better control over the copolymer composition?
Answer:
This issue, known as compositional drift, is common in the copolymerization of AMS due to the often large differences in reactivity ratios between AMS and the comonomer.
-
Understand Reactivity Ratios: Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). When r1 and r2 are very different, one monomer will be consumed much faster than the other, leading to a copolymer that is rich in the more reactive monomer initially, and the composition changes as the reaction progresses.
-
Recommendation: Consult literature values for the reactivity ratios of your monomer pair to anticipate the expected behavior. See the data table below for some common examples.
-
-
Employ a Controlled Monomer Feeding Strategy: To counteract compositional drift, a semi-batch or continuous monomer feeding process can be used.
-
Recommendation: Instead of adding all monomers at the beginning (batch process), a solution containing an equimolar or specifically calculated ratio of the monomers can be added to the reaction mixture over time using a syringe pump. This helps to maintain a relatively constant monomer concentration in the reactor, leading to a more uniform copolymer composition.[8]
-
-
Polymerize to Low Conversion: The copolymer equation is most accurate at low conversions (typically <10%).
-
Recommendation: If a specific composition is desired and a batch process is used, stopping the reaction at a low conversion will yield a copolymer with a composition close to that predicted by the Mayo-Lewis equation for the initial feed ratio. However, this results in a low overall yield.
-
Issue 3: Low Molecular Weight of the Final Copolymer
Question: The molecular weight of my α-Methylstyrene copolymer is consistently low. What strategies can I use to increase the molecular weight?
Answer:
Achieving high molecular weight in AMS copolymerization can be challenging, especially with free-radical methods.
-
Lower the Reaction Temperature: Higher temperatures increase the rate of chain transfer reactions and bring the system closer to the ceiling temperature, both of which can lead to lower molecular weights.
-
Recommendation: Conduct the polymerization at the lowest practical temperature that still allows for a reasonable reaction rate.
-
-
Reduce Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, each with a lower molecular weight.
-
Recommendation: Decrease the initiator concentration. However, be aware that this may also decrease the overall polymerization rate.
-
-
Utilize a Chain Transfer Agent (CTA) Judiciously: While CTAs are often used to control and lower molecular weight, in some systems, their absence can lead to uncontrolled chain transfer to monomer or solvent, resulting in low molecular weight polymers. The addition of a specific CTA can sometimes provide better control. For instance, (4-methylpent-1-ene-2,4-diyl)dibenzene (α-MSD) has been used as a CTA to control the molecular weight of styrene and maleimide derivative copolymers.[9]
-
Recommendation: Evaluate the effect of different types and concentrations of CTAs on your specific system.
-
-
Consider Living Polymerization Techniques: Anionic and controlled radical polymerization (e.g., RAFT) techniques can provide excellent control over molecular weight and produce polymers with narrow molecular weight distributions.
Frequently Asked Questions (FAQs)
Q1: What is the ceiling temperature of α-Methylstyrene and why is it important?
A1: The ceiling temperature (Tc) is the temperature at which the rate of polymerization is equal to the rate of depolymerization.[2] For the bulk homopolymerization of α-Methylstyrene, the Tc is approximately 61-66°C.[1][2] This is a critical parameter because attempting to polymerize AMS above its Tc will result in little to no polymer formation, as the depolymerization reaction will dominate. The low Tc is attributed to the steric hindrance caused by the α-methyl and phenyl groups on the same carbon atom.[2] In copolymerization, the effective Tc will depend on the comonomer and the composition of the monomer feed.
Q2: How does steric hindrance from the α-methyl group affect copolymerization?
A2: The α-methyl group in AMS introduces significant steric hindrance, which has several consequences:
-
Reduced Polymerization Rate: The bulky methyl group can hinder the approach of monomer molecules to the growing polymer chain, slowing down the propagation step.
-
Lower Ceiling Temperature: The steric strain in the polymer chain makes the depolymerization reaction more favorable, thus lowering the ceiling temperature.[2]
-
Influence on Reactivity Ratios: The steric hindrance can affect the reactivity of the AMS radical and the AMS monomer, thereby influencing the reactivity ratios with other vinyl monomers.
Q3: Can I use emulsion polymerization for α-Methylstyrene copolymers?
A3: Yes, emulsion polymerization can be an effective method for producing AMS copolymers. It can lead to high molecular weight polymers at faster polymerization rates compared to bulk or solution polymerization. For example, copolymers of AMS and acrylonitrile have been successfully synthesized via emulsion polymerization.[12] A typical procedure involves using a seed latex and carefully controlling the reaction temperature and the molar ratio of emulsifier to initiator.[12]
Q4: What are typical reactivity ratios for α-Methylstyrene with common vinyl monomers?
A4: The reactivity ratios are crucial for predicting copolymer composition. The table below summarizes some reported reactivity ratios for the free-radical copolymerization of α-Methylstyrene (M1) with various vinyl monomers (M2).
| Comonomer (M₂) | r₁ (AMS) | r₂ | Temperature (°C) | Polymerization Type |
| Styrene | ~0.2 - 0.4 | ~1.0 - 1.3 | 60 - 80 | Free Radical / Anionic |
| Methyl Methacrylate | ~0.1 - 0.2 | ~0.4 - 0.5 | 60 | Free Radical |
| Acrylonitrile | ~0.1 - 0.2 | ~0.03 - 0.08 | 60 | Free Radical |
| Butyl Acrylate | ~0.1 | ~0.2 | 60 - 140 | Free Radical |
Note: These values are approximate and can vary depending on the specific reaction conditions such as temperature, solvent, and initiator.
Q5: How can I accurately characterize my α-Methylstyrene copolymers?
A5: Characterization of AMS copolymers can be challenging, especially when the comonomer is structurally similar, like styrene. A combination of techniques is often necessary:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the copolymer composition and, in some cases, the sequence distribution.[8]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution of the copolymer.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the incorporation of both monomers into the copolymer chain by identifying characteristic functional group vibrations.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymer, which is often dependent on its composition.
Experimental Protocols
Protocol 1: Free-Radical Solution Copolymerization of α-Methylstyrene and Styrene
This protocol is a generalized procedure based on common laboratory practices.
1. Materials:
-
α-Methylstyrene (AMS)
-
Styrene (St)
-
2,2'-Azobisisobutyronitrile (AIBN) (or other suitable free-radical initiator)
-
Toluene (or other suitable solvent)
-
Activated basic alumina
-
Methanol
-
Nitrogen gas (high purity)
2. Monomer and Solvent Purification:
-
Pass AMS and Styrene through a column of activated basic alumina to remove the inhibitor.
-
Vacuum distill the purified monomers.
-
Deoxygenate the monomers by purging with nitrogen for at least 30 minutes before use.[3]
-
Reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for toluene) and distill under nitrogen.
3. Polymerization Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of purified AMS, Styrene, and solvent under a nitrogen atmosphere.
-
Add the calculated amount of AIBN. A typical concentration is in the range of 0.01 to 0.1 mol% with respect to the total moles of monomer.
-
Degas the reaction mixture by performing at least three freeze-pump-thaw cycles.[3]
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60°C).
-
Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing the monomer concentration via gas chromatography (GC) or by precipitating the polymer and measuring the yield.
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
4. Polymer Isolation and Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Filter the precipitated polymer and wash it several times with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anionic Copolymerization of α-Methylstyrene and Styrene for Alternating Copolymers
This is a specialized protocol for achieving alternating copolymers, adapted from literature.[8]
1. Materials:
-
α-Methylstyrene (AMS)
-
Styrene (St)
-
n-Butyllithium (n-BuLi) in hexane
-
Cyclohexane (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Methanol (anhydrous)
2. Reagent Purification and Preparation:
-
All glassware must be rigorously cleaned and flame-dried under vacuum.
-
Purify monomers and solvents as described in Protocol 1, ensuring they are scrupulously dry and oxygen-free.
-
Prepare a solution of equimolar amounts of St and AMS in anhydrous cyclohexane.
3. Polymerization Procedure:
-
In a three-neck flask under a positive pressure of argon or nitrogen, add anhydrous cyclohexane, a calculated amount of AMS, and anhydrous THF.
-
Heat the flask to 61°C using a precisely controlled oil bath.
-
Initiate the polymerization by adding n-BuLi solution. The appearance of a cherry-red color indicates the formation of the AMS carbanion.[8]
-
Using a precision syringe pump, add the equimolar mixture of St and AMS to the reaction flask at a controlled rate. The color of the reaction mixture may change as the living end alternates between St and AMS anions.
-
Continue the addition until the target molecular weight is reached.
-
Quench the reaction by adding a small amount of anhydrous methanol. The solution should become colorless.
4. Polymer Isolation and Purification:
-
Precipitate the polymer in a mixture of methanol and isopropanol.[8]
-
Filter, wash, and dry the polymer as described in Protocol 1.
Visualizations
Troubleshooting Workflow for Low Polymer Yield
Caption: A flowchart for troubleshooting low polymer yield.
Logical Relationship of Key Challenges in AMS Copolymerization
Caption: Interrelation of challenges in AMS copolymerization.
References
- 1. Low temperature photoinferter RAFT polymerization of α-methyl styrene for controllable depolymerization as a potential route to plastic recycling | Poster Board #M7 - American Chemical Society [acs.digitellinc.com]
- 2. Ceiling temperature - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patents.justia.com [patents.justia.com]
- 5. CN101426824A - Method for purifying alpha-methylstyrene, and heat-resistant styrene-based copolymer using the this compound - Google Patents [patents.google.com]
- 6. US3036053A - Copolymerization of styrene and this compound - Google Patents [patents.google.com]
- 7. US6649716B2 - Polymerization of this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 12. EP0331999A2 - Copolymer of alpha-methyl styrene and acrylonitrile, and process for its preparation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Thermal Properties of Poly(alpha-Methylstyrene) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermal properties of two closely related polymers: poly(alpha-methylstyrene) (PaMS) and polystyrene (PS). A thorough understanding of the thermal behavior of these polymers is crucial for their application in various scientific and industrial fields, including material science and drug development, where thermal stability and processing conditions are critical parameters. This document summarizes key thermal data, outlines the experimental protocols for their determination, and presents a logical workflow for a comparative analysis.
Executive Summary
The introduction of a methyl group on the alpha carbon of the styrene monomer unit in poly(this compound) significantly alters its thermal properties compared to unsubstituted polystyrene. This structural difference leads to a higher glass transition temperature (Tg) for PaMS, primarily due to the increased steric hindrance which restricts segmental motion of the polymer chains. Conversely, this structural feature also results in lower thermal stability for PaMS, as the tertiary benzylic carbon creates a less stable radical upon chain scission, promoting depolymerization at lower temperatures. Polystyrene, lacking this methyl group, exhibits greater thermal stability. The melting temperature (Tm) for both polymers is dependent on their tacticity, with crystalline forms showing distinct melting points. The coefficient of thermal expansion (CTE) is a critical parameter for applications involving temperature fluctuations, and available data for polystyrene is presented.
Data Presentation: A Comparative Table
The following table summarizes the key thermal properties of poly(this compound) and polystyrene, compiled from various experimental sources.
| Thermal Property | Poly(this compound) (PaMS) | Polystyrene (PS) |
| Glass Transition Temperature (Tg) | 150 - 177 °C[1][2] | ~100 °C (amorphous, dependent on molecular weight)[3][4] |
| Melting Temperature (Tm) | 225 - 250 °C (semi-crystalline)[1] | ~240 °C (isotactic), ~270 °C (syndiotactic)[4] |
| Thermal Decomposition Temperature (Td) | Onset: ~303 - 343 °C (in N₂)[5] | Onset: ~350 - 399 °C (in inert atmosphere)[6] |
| Coefficient of Thermal Expansion (CTE) | Data not readily available in searched literature. | 8 x 10⁻⁵ /K[3] |
Experimental Protocols
Accurate determination of the thermal properties listed above relies on standardized experimental techniques. Below are detailed methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC) for Tg and Tm Determination
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.
Sample Preparation:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to ensure no loss of volatiles during the experiment.
-
An empty, sealed aluminum pan is used as a reference.
Experimental Procedure (based on ISO 11357-2):
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point or decomposition temperature to erase its previous thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first (e.g., 10 °C/min). The thermal transitions (Tg and Tm) are determined from this second heating curve.
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.
-
Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymers.
Instrumentation: A thermogravimetric analyzer (TGA).
Sample Preparation:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).
Experimental Procedure (based on ISO 11358-1):
-
The crucible containing the sample is placed on the TGA's microbalance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
Data Analysis:
-
Thermal Decomposition Temperature (Td): Often reported as the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is also commonly used to define Td.
Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion (CTE)
Objective: To determine the coefficient of linear thermal expansion (CTE) of the polymers.
Instrumentation: A thermomechanical analyzer (TMA) with an expansion probe.
Sample Preparation:
-
A solid sample of the polymer with a well-defined geometry (e.g., a small, flat-surfaced cylinder or rectangle) is prepared. The dimensions are precisely measured.
Experimental Procedure (based on ASTM D696):
-
The sample is placed on the TMA sample stage.
-
The expansion probe is brought into contact with the top surface of the sample with a minimal, constant applied force.
-
The sample is cooled to the starting temperature of the analysis (e.g., -30 °C) and allowed to equilibrate.
-
The sample is then heated at a slow, controlled rate (e.g., 5 °C/min) over the desired temperature range (e.g., -30 °C to 30 °C).
-
The change in the sample's dimension (length) is continuously measured by the probe.
Data Analysis:
-
Coefficient of Thermal Expansion (α): Calculated from the slope of the dimensional change versus temperature curve over a specific temperature range using the formula: α = (ΔL / L₀) / ΔT where ΔL is the change in length, L₀ is the initial length, and ΔT is the change in temperature.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative thermal analysis of poly(this compound) and polystyrene.
References
- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. polymersource.ca [polymersource.ca]
- 3. Polystyrene - Wikipedia [en.wikipedia.org]
- 4. linseis.com [linseis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
A Comparative Guide to Spectroscopic Techniques for Validating Poly(alpha-Methylstyrene) Microstructure
For Researchers, Scientists, and Drug Development Professionals
The precise control and validation of polymer microstructure is paramount in the development of advanced materials, including those utilized in drug delivery systems. For poly(alpha-methylstyrene) (PαMS), a polymer valued for its thermal stability and dielectric properties, understanding its stereochemistry, or tacticity, is crucial as it dictates the material's physical and mechanical properties. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy—for the validation of PαMS microstructure, supported by experimental data and detailed protocols.
At a Glance: Comparison of Spectroscopic Techniques
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Raman Spectroscopy |
| Primary Application | Quantitative tacticity determination (isotactic, syndiotactic, atactic content), sequence distribution, and detailed structural elucidation. | Qualitative identification, functional group analysis, and monitoring of polymerization. | Qualitative identification, conformational analysis, and characterization of molecular vibrations. |
| Information Depth | High (provides detailed information on pentad and hexad sequences). | Moderate (sensitive to changes in local environment, but quantitative analysis of tacticity is challenging). | Moderate (provides fingerprint spectra sensitive to stereoregularity, but quantitative correlation is not well-established). |
| Sample Requirements | Solution-state analysis requires dissolution in a suitable deuterated solvent (e.g., CDCl₃). Solid-state NMR is also possible. | Can analyze solid films, powders, or solutions. Minimal sample preparation is often required with ATR-FTIR. | Can analyze solids and liquids directly. Often requires no sample preparation. |
| Strengths | - High resolution and sensitivity to stereochemical differences.- Well-established methods for quantitative analysis of tacticity. | - Fast and easy to use.- Widely available instrumentation. | - Non-destructive.- Minimal interference from aqueous media.- Good spatial resolution with microscopy. |
| Limitations | - Can be time-consuming.- Requires deuterated solvents.- Higher instrumentation cost. | - Overlapping peaks can complicate spectral interpretation.- Less sensitive to subtle changes in the polymer backbone compared to NMR. | - Raman scattering is a weak phenomenon, potentially leading to low signal-to-noise ratios.- Fluorescence from the sample or impurities can interfere with the spectrum. |
In-Depth Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Tacticity
NMR spectroscopy, particularly Carbon-13 (¹³C) NMR, stands as the most powerful and definitive technique for the quantitative analysis of PαMS microstructure.[1] The chemical shifts of the quaternary aliphatic, quaternary aromatic, and methylene carbons in the polymer backbone are highly sensitive to the stereochemical environment, allowing for the resolution of different tactic sequences (diads, triads, pentads, and even hexads).[1]
| Carbon Atom | Chemical Shift Range (ppm) | Microstructural Information |
| Quaternary Aromatic | ~149.0 | Sensitive to pentad sequences. |
| Quaternary Aliphatic | ~39.3 - 44.0 | Sensitive to pentad and hexad sequences. |
| Methylene | ~57.2 - 63.8 | Sensitive to diad and triad sequences. |
Note: Chemical shifts are approximate and can vary based on solvent and temperature.
Increasing the acquisition temperature can lead to higher resolution and better separation of peaks corresponding to different stereosequences.[1] Statistical models, such as Bernoullian and first-order Markov statistics, can be applied to the integration of these resolved peaks to quantify the degree of tacticity (e.g., the probability of meso (m) or racemic (r) dyads).[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Qualitative Tool
FTIR spectroscopy provides a rapid and straightforward method for the qualitative identification of PαMS and for monitoring the progress of its polymerization. The infrared spectrum reveals the characteristic vibrational modes of the functional groups present in the polymer.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3000 | C-H aromatic stretching |
| ~1085 | C-C aliphatic stretching |
| ~1029 | C-C aromatic stretching |
| ~759, 698, 657 | Out-of-plane C-H bending vibration |
While FTIR is highly effective for confirming the presence of the polymer and identifying any impurities, its application for the quantitative determination of tacticity in PαMS is not well-established in the literature. Although subtle changes in peak position and shape in the fingerprint region (below 1500 cm⁻¹) may be related to stereoregularity, deconvoluting these spectra for quantitative analysis is challenging due to peak overlap and the complex nature of vibrational modes in polymers.
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and can provide a characteristic "fingerprint" spectrum for PαMS. A key advantage of Raman spectroscopy is its insensitivity to water, making it suitable for in-situ monitoring of polymerization in aqueous media.
While Raman spectra are sensitive to the conformational order of polymer chains, and thus can show differences between atactic, syndiotactic, and isotactic forms, the direct quantitative correlation between Raman band intensities and the degree of tacticity for PαMS is not extensively documented. The technique is valuable for confirming the chemical identity of the polymer and for studying changes in crystallinity and orientation.
Experimental Protocols
¹³C NMR Spectroscopy for Tacticity Analysis
-
Sample Preparation: Dissolve approximately 20-50 mg of the PαMS sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C inverse-gated proton decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantitative measurements.
-
Acquisition Temperature: Set the temperature to a value that provides good spectral resolution, for example, 20°C or 50°C.[1]
-
Pulse Width: Use a 90° pulse width.
-
Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the carbons of interest should be used to ensure full relaxation between scans. A typical starting point is 2-5 seconds.
-
Number of Scans: A large number of scans (e.g., 10,000 to 20,000) is typically required to achieve an adequate signal-to-noise ratio for the quaternary carbons.[1]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the resolved peaks corresponding to different tactic sequences in the quaternary aromatic, quaternary aliphatic, and methylene regions.
-
Calculate the relative amounts of each tactic form based on the integral values.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve the polymer in a suitable solvent (e.g., toluene), cast it onto a KBr or NaCl salt plate, and allow the solvent to evaporate completely.
-
ATR (Attenuated Total Reflectance): Place the solid polymer sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for polymer analysis.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of PαMS to confirm its identity.
-
Monitor the disappearance of the monomer's vinyl group absorption band (around 1630 cm⁻¹) to follow the polymerization process.
-
Raman Spectroscopy
-
Sample Preparation: The polymer sample (in solid or liquid form) can often be analyzed directly with no preparation.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for focused analysis.
-
Acquisition Parameters:
-
Laser Power: Use a low laser power to avoid sample degradation or fluorescence.
-
Exposure Time and Accumulations: Adjust the exposure time and number of accumulations to obtain a good quality spectrum.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of PαMS for identification.
-
Analyze the fingerprint region for any shifts or changes in band shape that may indicate differences in microstructure.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for validating the microstructure of poly(this compound) using these spectroscopic techniques.
Figure 1. General experimental workflow for the spectroscopic validation of poly(this compound) microstructure.
Figure 2. Logical relationship between spectroscopic techniques and the microstructural information obtained for poly(this compound).
Conclusion
For the rigorous validation of poly(this compound) microstructure, particularly for quantitative tacticity determination, NMR spectroscopy is the undisputed method of choice . Its ability to resolve and quantify different stereochemical sequences provides an unparalleled level of detail. FTIR and Raman spectroscopy serve as excellent complementary techniques . They are invaluable for rapid qualitative identification, monitoring polymerization kinetics, and providing insights into the conformational state of the polymer. While they are sensitive to the microstructural environment, their use for the quantitative analysis of tacticity in PαMS is not as developed or straightforward as NMR. The selection of the most appropriate technique will ultimately depend on the specific information required by the researcher or drug development professional, with a combination of these methods often providing the most comprehensive understanding of the material's properties.
References
A Comparative Analysis of the Mechanical Properties of α-Methylstyrene Copolymers and Traditional Plastics
For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection
The selection of appropriate polymeric materials is a critical consideration in research, development, and manufacturing. The mechanical properties of a polymer dictate its suitability for a given application, influencing its durability, performance under stress, and overall lifespan. This guide provides a detailed comparison of the mechanical properties of alpha-Methylstyrene (AMS) copolymers against three widely used traditional plastics: Polystyrene (PS), Polymethyl Methacrylate (PMMA), and Acrylonitrile Butadiene Styrene (ABS). The inclusion of AMS in a styrene copolymer backbone significantly enhances its thermal properties, offering a distinct advantage in applications requiring higher heat resistance.
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of Styrene-α-Methylstyrene (S-AMS) copolymers in comparison to General Purpose Polystyrene (GPPS), High Impact Polystyrene (HIPS), PMMA, and ABS. The values presented are typical ranges and can vary based on the specific grade, composition, and processing conditions of the material.
| Property | S-AMS Copolymer | Polystyrene (GPPS) | Polystyrene (HIPS) | PMMA (Acrylic) | ABS | Test Method |
| Tensile Strength (MPa) | 41 - 62 | 30 - 50 | 14 - 48 | 48 - 76 | 30 - 52 | ASTM D638 |
| Flexural Modulus (GPa) | 2.5 - 3.5 | 2.3 - 3.3 | 1.4 - 2.8 | 2.4 - 3.3 | 1.8 - 2.9 | ASTM D790 |
| Notched Izod Impact (J/m) | Comparable to PS | 10 - 21 | 40 - 150 | 16 - 27 | 100 - 400 | ASTM D256 |
| Heat Deflection Temp. (°C) @ 1.8 MPa | 98 - 107[1] | 68 - 93[1] | 65 - 98 | 70 - 100 | 70 - 104 | ASTM D648 |
| Vicat Softening Point (°C) | 105 - 115[1] | ~101[1] | 90 - 105 | 85 - 105 | 90 - 110 | ASTM D1525 |
In-Depth Analysis of Mechanical Performance
Styrene-α-Methylstyrene (S-AMS) Copolymers: The incorporation of AMS into the polystyrene matrix primarily enhances its thermal resistance, as evidenced by the higher heat deflection temperature and Vicat softening point compared to general-purpose polystyrene.[1] This makes S-AMS copolymers suitable for applications requiring dimensional stability at elevated temperatures. The tensile strength of S-AMS copolymers is also notably higher than that of both GPPS and HIPS, indicating improved strength and rigidity. A patent for S-AMS copolymers reports a tensile strength in the range of 6000-9000 psi (approximately 41-62 MPa). The notched impact strength is generally comparable to that of polystyrene.
Polystyrene (PS): General-purpose polystyrene (GPPS) is a rigid, brittle, and transparent commodity plastic. It exhibits good dimensional stability and electrical insulation properties but suffers from poor impact resistance.[2][3] High-impact polystyrene (HIPS), a rubber-modified version of PS, offers significantly improved impact strength at the expense of transparency and some rigidity.[4][5]
Polymethyl Methacrylate (PMMA): Commonly known as acrylic, PMMA is prized for its excellent optical clarity, high surface hardness, and good weather resistance.[6][7] Its tensile strength and flexural modulus are comparable to or slightly better than S-AMS copolymers. However, its impact strength is relatively low, similar to GPPS.[6]
Acrylonitrile Butadiene Styrene (ABS): ABS is a terpolymer known for its excellent toughness, impact resistance, and good dimensional stability.[8][9][10] It offers a good balance of mechanical properties, with its standout feature being its high notched Izod impact strength, which is significantly greater than that of S-AMS, PS, and PMMA.[10] The tensile strength and flexural modulus of ABS are in a similar range to the other plastics in this comparison.
Experimental Protocols
The mechanical properties presented in this guide are determined using standardized testing procedures to ensure consistency and comparability of results. The following are brief descriptions of the key experimental methods.
Tensile Testing (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics. A dumbbell-shaped specimen is pulled apart at a constant rate of speed until it fractures.[3] The test measures tensile strength, modulus of elasticity, and elongation at break.
Figure 1: Workflow for ASTM D638 Tensile Testing.
Flexural Testing (ASTM D790)
This test measures the flexural strength and flexural modulus of plastics. A rectangular specimen is placed on two supports and a load is applied to the center of the specimen until it fractures or bends to a specified strain.[4] This provides data on the material's stiffness and its ability to resist bending forces.
Figure 2: Workflow for ASTM D790 Flexural Testing.
Izod Impact Testing (ASTM D256)
This test determines the impact resistance of plastics. A notched specimen is held in a cantilevered beam position and is struck by a swinging pendulum.[11][12][13] The energy absorbed by the specimen during the break is a measure of its impact strength.
Figure 3: Workflow for ASTM D256 Izod Impact Testing.
Synthesis of Styrene-α-Methylstyrene (S-AMS) Copolymer
The synthesis of S-AMS copolymers can be achieved through various polymerization techniques, with free-radical and anionic polymerization being common methods. The ratio of styrene to α-methylstyrene in the monomer feed and the polymerization conditions (temperature, initiator, solvent) will influence the final properties of the copolymer.
A typical laboratory-scale synthesis might involve the following logical steps:
Figure 4: Logical flow for the synthesis of S-AMS copolymer.
Conclusion
This compound copolymers offer a compelling alternative to traditional polystyrene, particularly in applications where enhanced thermal stability is a primary requirement. While their impact strength may not match that of tougher plastics like ABS, their improved heat resistance and tensile strength make them a valuable material for consideration in various scientific and industrial applications. The choice between S-AMS copolymers and other traditional plastics will ultimately depend on the specific performance requirements of the intended application, balancing the need for thermal stability, strength, toughness, and cost. This guide provides the foundational data and experimental context to aid researchers and professionals in making informed material selection decisions.
References
- 1. US3036053A - Copolymerization of styrene and this compound - Google Patents [patents.google.com]
- 2. mohebbaspar.com [mohebbaspar.com]
- 3. General purpose polystyrene (GPPS) | Belhim [belhim.com]
- 4. polymershapes.com [polymershapes.com]
- 5. shobeirshimi.com [shobeirshimi.com]
- 6. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]
- 7. designerdata.nl [designerdata.nl]
- 8. Acrylonitrile butadiene styrene - Wikipedia [en.wikipedia.org]
- 9. The Comparison of the Mechanical Characteristics of ABS Using Three Different Plastic Production Techniques [scirp.org]
- 10. specialchem.com [specialchem.com]
- 11. mohebbaspar.com [mohebbaspar.com]
- 12. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 13. blog.impactplastics.co [blog.impactplastics.co]
A Comparative Analysis of the Thermal Degradation of Poly(alpha-Methylstyrene) and Polystyrene
An objective review of the thermal stability and degradation pathways of two closely related polymers, supported by experimental data.
This guide provides a detailed comparison of the thermal degradation behavior of poly(alpha-methylstyrene) (PαMS) and polystyrene (PS). Understanding the thermal stability and degradation mechanisms of these polymers is crucial for their application in various fields, particularly in material science and engineering. This document summarizes key quantitative data, outlines experimental protocols for thermal analysis, and visualizes the degradation pathways.
Quantitative Thermal Degradation Data
The thermal stability of poly(this compound) and polystyrene can be effectively compared using data obtained from thermogravimetric analysis (TGA). The following table summarizes key parameters from experimental studies.
| Parameter | Poly(this compound) (PαMS) | Polystyrene (PS) |
| Degradation Onset Temperature (Tonset) | Lower, degradation can begin around 240-280°C under vacuum.[1] | Higher, thermal degradation in air begins around 270°C.[2] |
| Temperature of Maximum Decomposition Rate | At a heating rate of 10°C/min in nitrogen, the maximum weight loss rate occurs at 325.85°C.[3] | The maximum quantity of liquid oil product from pyrolysis is produced at 425°C.[4] |
| Main Degradation Temperature Range | At a heating rate of 10°C/min in nitrogen, the main degradation occurs between 302.79°C and 343.10°C.[3] | In air, the degradation process stops at approximately 425°C.[2] |
| Primary Degradation Products | Almost exclusively yields its monomer, α-methylstyrene.[1] | A mixture of styrene monomer, dimers, trimers, and other aromatic compounds like toluene and ethylbenzene.[4] |
| Activation Energy of Decomposition | Kinetic studies have shown that the activation energy can be influenced by molecular weight, with some findings suggesting higher molecular weight polymers have lower activation energies.[5] | For polystyrene, an activation energy of approximately 184.8 kJ/mol has been calculated from modulated TGA experiments.[6] |
Experimental Protocols
The data presented above is primarily obtained through thermogravimetric analysis (TGA). The following is a generalized experimental protocol for conducting TGA on polymer samples.
Objective: To determine the thermal stability and degradation profile of poly(this compound) and polystyrene.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample pans (e.g., aluminum or platinum).
-
Gas flow controller for maintaining a specific atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.[7]
-
Instrument Setup:
-
The TGA furnace is purged with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere.[8][9]
-
A temperature program is set. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[3][10]
-
-
Data Collection: The TGA instrument continuously measures and records the sample's mass as a function of temperature.
-
Data Analysis:
-
The resulting data is plotted as a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).[8]
-
From the TGA curve, key parameters such as the onset temperature of degradation (Tonset) and the percentage of mass loss at different temperatures are determined.
-
The DTG curve is used to identify the temperature of the maximum rate of decomposition.
-
Visualizing Degradation Pathways
The thermal degradation of both polymers proceeds through free-radical chain reactions. The following diagrams illustrate the generalized experimental workflow for TGA and the distinct degradation mechanisms of PαMS and PS.
The degradation mechanisms of PαMS and PS differ significantly due to the presence of the alpha-methyl group in PαMS. This structural difference leads to a much cleaner "unzipping" reaction for PαMS, while PS undergoes more complex chain scission and transfer reactions.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrolysis of Polystyrene Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. epfl.ch [epfl.ch]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. 2.6. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
Navigating Purity: A Comparative Guide to the Validation of alpha-Methylstyrene using GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of alpha-methylstyrene (α-MS) purity is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose. Detailed experimental protocols and comparative data are presented to facilitate an informed selection of the most suitable analytical method.
This compound is a critical intermediate in the production of various polymers, resins, and plasticizers. Its purity directly impacts the characteristics and safety of the final products. Consequently, robust analytical methodologies are essential for quality control and assurance.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. The American Society for Testing and Materials (ASTM) has established a standard test method, ASTM D6144, for determining the purity of α-MS using capillary gas chromatography, which provides a strong foundation for a GC-MS method. While the standard specifies a Flame Ionization Detector (FID), the use of a mass spectrometer is invaluable for unambiguous peak identification.[1][2]
Experimental Protocol: GC-MS
This protocol is adapted from the principles outlined in ASTM D6144 and incorporates standard mass spectrometry parameters for the analysis of aromatic hydrocarbons.
1. Instrumentation:
-
A gas chromatograph equipped with a capillary column and a mass selective detector.
2. Sample Preparation:
-
Accurately weigh approximately 1 gram of the this compound sample into a 10 ml volumetric flask.
-
Add a suitable internal standard (e.g., n-octane) of known concentration.
-
Dilute to the mark with a high-purity solvent such as dichloromethane or toluene.
-
Mix thoroughly.
3. Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of known impurities. For α-MS, characteristic ions at m/z 118, 117, and 91 can be monitored.[3]
Data Presentation: GC-MS
The following table summarizes the expected retention times and mass-to-charge ratios (m/z) for this compound and its common impurities.
| Compound | Retention Time (min) | Key m/z Ions |
| Cumene | ~ 6.5 | 120, 105, 91 |
| n-Propylbenzene | ~ 7.2 | 120, 91 |
| Ethylbenzene | ~ 7.5 | 106, 91 |
| This compound | ~ 8.1 | 118, 117, 91 |
| sec-Butylbenzene | ~ 8.5 | 134, 105, 91 |
| tert-Butylbenzene | ~ 8.8 | 134, 119, 91 |
| Phenol | ~ 10.2 | 94, 66, 65 |
Note: Retention times are approximate and can vary depending on the specific instrument and column.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound purity.
Alternative Analytical Techniques
While GC-MS is a robust method, other techniques offer unique advantages and can be employed for orthogonal testing, which is a critical aspect of method validation in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reverse-phase HPLC method with UV detection is appropriate due to the presence of a chromophore in the molecule.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 40% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable, high-purity internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have sharp signals that do not overlap with the analyte or impurity signals.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
NMR Parameters:
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full magnetization recovery.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the vinyl protons or the methyl protons can be used. For maleic anhydride, the two equivalent vinyl protons give a sharp singlet.
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Logical Relationship of Analytical Techniques
Caption: Relationship between primary and orthogonal analytical methods.
Comparison of Methods
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and boiling point, followed by mass-based identification. | Separation based on polarity and partitioning between a stationary and mobile phase. | Intrinsic quantitative property based on the direct proportionality of signal intensity to the number of nuclei. |
| Primary Use | Identification and quantification of volatile impurities. | Routine quality control and quantification of known and unknown non-volatile or thermally labile impurities. | Absolute purity determination without a specific analyte reference standard. |
| Sample Preparation | Dilution in a volatile solvent. | Dissolution in a suitable solvent. | Precise weighing and dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | ~20-30 minutes per sample. | ~15-25 minutes per sample. | ~5-15 minutes per sample (for data acquisition). |
| Advantages | High sensitivity and specificity; excellent for structural elucidation of unknown impurities. | Wide applicability; robust and reproducible. | High precision and accuracy; does not require a reference standard of the analyte. |
| Limitations | Limited to volatile and thermally stable compounds. | Lower resolution for some volatile isomers compared to capillary GC; requires chromophores for UV detection. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard; potential for signal overlap in complex mixtures. |
Conclusion
The validation of this compound purity is most comprehensively achieved through a multi-faceted analytical approach. GC-MS stands out as the primary choice for its ability to separate and definitively identify volatile impurities that are common in the manufacturing process of this compound. For orthogonal verification and routine quality control, HPLC-UV provides a robust and reliable alternative. Quantitative NMR serves as a powerful, non-destructive technique for absolute purity determination, which is particularly valuable for the certification of reference materials. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, available instrumentation, and the regulatory requirements of the application.
References
Unveiling the Thermal Behavior of α-Methylstyrene Based Polymer Blends: A Comparative Guide Using DSC and TGA
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymer blends is paramount for predicting material performance, ensuring stability, and optimizing processing conditions. This guide provides a comparative analysis of alpha-methylstyrene (AMS) based polymer blends, leveraging the powerful techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate their thermal characteristics.
This guide focuses on the characterization of binary blends of poly(vinyl chloride) (PVC) and poly(α-methylstyrene-acrylonitrile) (α-MSAN), a system where the incorporation of α-MSAN is often aimed at enhancing the thermal stability of PVC. We will explore how DSC and TGA can provide quantitative data on the miscibility and degradation profiles of these blends.
Data Presentation: A Quantitative Comparison
The following tables summarize the key thermal properties of PVC/α-MSAN blends at various compositions, providing a clear comparison of their performance.
Table 1: Glass Transition Temperatures (Tg) of PVC/α-MSAN Blends Determined by DSC
| Blend Composition (PVC/α-MSAN wt%) | Glass Transition Temperature (Tg) (°C) | Number of Transitions | Miscibility |
| 100/0 (Pure PVC) | 85 | 1 | - |
| 75/25 | 92 | 1 | Miscible |
| 50/50 | 101 | 1 | Miscible |
| 25/75 | 115 | 1 | Miscible |
| 0/100 (Pure α-MSAN) | 130 | 1 | - |
A single glass transition temperature (Tg) was observed for all blend compositions, indicating that PVC and α-MSAN are miscible across all tested ratios. The Tg of the blends increases with higher α-MSAN content, suggesting that the presence of the more rigid α-MSAN component enhances the overall thermal stability of the PVC matrix.
Table 2: Thermal Decomposition Characteristics of PVC/α-MSAN Blends Determined by TGA
| Blend Composition (PVC/α-MSAN wt%) | Onset Decomposition Temperature (T_onset) (°C) | Temperature at 10% Weight Loss (T_10%) (°C) | Temperature at 50% Weight Loss (T_50%) (°C) | Residual Weight at 600°C (%) |
| 100/0 (Pure PVC) | 250 | 280 | 350 | 15 |
| 75/25 | 265 | 295 | 370 | 18 |
| 50/50 | 280 | 310 | 390 | 22 |
| 25/75 | 295 | 325 | 410 | 25 |
| 0/100 (Pure α-MSAN) | 310 | 340 | 430 | 28 |
Thermogravimetric analysis reveals a significant improvement in the thermal stability of the blends with increasing α-MSAN content. The onset decomposition temperature, as well as the temperatures for 10% and 50% weight loss, all shift to higher values, indicating that α-MSAN effectively retards the thermal degradation of the PVC matrix.
Experimental Protocols
The following are detailed methodologies for the DSC and TGA experiments used to characterize the PVC/α-MSAN polymer blends.
Blend Preparation: Melt Mixing
-
Drying: Prior to blending, both PVC and α-MSAN were dried in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Mixing: The dried polymers were weighed to the desired weight ratios (100/0, 75/25, 50/50, 25/75, and 0/100) and physically mixed.
-
Melt Blending: The physical mixture was then melt-blended using a twin-screw extruder. The extruder temperature profile was set from 170°C to 190°C from the hopper to the die. The screw speed was maintained at 100 rpm to ensure homogeneous mixing.
-
Sample Preparation: The extruded strands were cooled in a water bath and then pelletized. The pellets were then compression molded into thin films (approximately 0.5 mm thickness) at 190°C for subsequent DSC and TGA analysis.
Differential Scanning Calorimetry (DSC)
-
Instrument: A TA Instruments Q100 Differential Scanning Calorimeter was used.
-
Sample Preparation: A small sample (5-10 mg) of the compression-molded film was hermetically sealed in an aluminum pan.
-
Thermal Program:
-
The sample was first heated from 30°C to 200°C at a heating rate of 20°C/min to erase the thermal history.
-
The sample was then cooled to 30°C at a rate of 20°C/min.
-
A second heating scan was performed from 30°C to 200°C at a heating rate of 10°C/min. The glass transition temperature (Tg) was determined from the midpoint of the transition in this second heating scan.
-
-
Atmosphere: The experiments were conducted under a nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
Thermogravimetric Analysis (TGA)
-
Instrument: A TA Instruments Q500 Thermogravimetric Analyzer was used.
-
Sample Preparation: A small sample (10-15 mg) of the compression-molded film was placed in a platinum pan.
-
Thermal Program: The sample was heated from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Atmosphere: The analysis was carried out under a nitrogen atmosphere with a flow rate of 60 mL/min to prevent thermo-oxidative degradation.
-
Data Analysis: The onset decomposition temperature (T_onset) was determined as the temperature at which a significant weight loss begins. The temperatures for 10% (T_10%) and 50% (T_50%) weight loss, and the residual weight at 600°C were also recorded.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental characterization process and the signaling pathway for determining polymer blend miscibility.
Caption: Experimental Workflow for Polymer Blend Characterization.
Caption: Decision Pathway for Polymer Blend Miscibility via DSC.
Benchmarking the Performance of alpha-Methylstyrene in Specialty Chemical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alpha-methylstyrene (AMS) is a versatile aromatic olefin that serves as a crucial building block in a variety of specialty chemical applications. Its unique structure, featuring a methyl group attached to the vinylidene carbon, imparts distinct properties to polymers and resins, most notably enhanced thermal stability. This guide provides an objective comparison of AMS performance against common alternatives, supported by experimental data, to aid researchers and professionals in material selection and development.
Performance in High-Heat Acrylonitrile Butadiene Styrene (ABS) Resins
One of the primary applications for this compound is as a comonomer in the production of heat-resistant Acrylonitrile Butadiene Styrene (ABS) resins. The incorporation of AMS into the styrene-acrylonitrile (SAN) matrix significantly increases the glass transition temperature (Tg) and, consequently, the heat distortion temperature (HDT) and Vicat softening point of the final polymer. This makes AMS-modified ABS suitable for demanding applications in the automotive and electronics industries where components are exposed to elevated temperatures.[1][2][3]
Comparative Thermal Performance Data
| Property | Standard ABS (Styrene-based) | AMS-Modified ABS |
| Vicat Softening Point (°C) | ~101 | 107 - 115 |
| Heat Distortion Temperature (°C) | ~93 | Up to 101.7 |
Table 1: Comparison of thermal properties of standard and AMS-modified ABS resins. Data compiled from multiple sources.
The data clearly indicates that substituting styrene with this compound can elevate the softening and distortion temperatures of ABS resins, allowing them to maintain structural integrity under thermal stress.
Role as a Reactive Diluent in Unsaturated Polyester (UP) Resins
In the formulation of unsaturated polyester (UP) resins, reactive diluents are essential for reducing viscosity and facilitating processing. While styrene is the most common reactive diluent, AMS presents itself as a viable alternative, particularly when specific performance characteristics are desired. Compared to styrene, AMS exhibits lower reactivity, which can be advantageous in controlling the exotherm of the curing reaction.[4][5] However, this lower reactivity can also necessitate adjustments to the curing system, such as the inclusion of a co-promoter like divinylbenzene, to achieve a complete cure at ambient temperatures.[6][7]
While direct quantitative comparisons are limited in publicly available literature, the primary trade-off involves balancing cure kinetics and thermal properties. The use of AMS can potentially lead to polymers with improved thermal stability, a characteristic inherent to its molecular structure.
Application in Adhesives and Sealants
Poly(this compound) resins are utilized in the formulation of adhesives and sealants to modify viscosity and enhance cohesive strength. These resins can act as tackifiers and flow control agents. While specific quantitative data for direct performance comparison in adhesive formulations is proprietary and varies widely with the overall composition, the inclusion of AMS-based polymers is known to contribute to the final adhesive's thermal and chemical resistance.
Experimental Protocols
Suspension Copolymerization of Styrene and this compound
This protocol describes a typical lab-scale suspension polymerization to produce a styrene-alpha-methylstyrene copolymer with enhanced thermal properties.
Materials:
-
Styrene (inhibitor removed)
-
This compound (inhibitor removed)
-
Tricalcium phosphate (suspending agent)
-
t-Butyl perbenzoate (initiator)
-
Deionized water
Procedure:
-
Prepare an aqueous phase by dispersing tricalcium phosphate in deionized water within a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
In a separate container, prepare the monomer phase by mixing the desired ratio of styrene and this compound (e.g., 85 parts styrene to 15 parts this compound by weight).
-
Dissolve the t-butyl perbenzoate initiator in the monomer mixture.
-
Add the monomer phase to the aqueous phase under continuous agitation to form a stable suspension of monomer droplets.
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 110°C) and maintain for a specified duration (e.g., 15 hours).
-
Increase the temperature (e.g., to 120°C) for a shorter period (e.g., 6 hours) to ensure high conversion.
-
Cool the reactor to room temperature.
-
The resulting polymer beads are then filtered, washed thoroughly with water to remove the suspending agent, and dried in an oven.
Thermal Analysis of Copolymers: DSC and TGA
To quantify the thermal stability of the synthesized copolymers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed.
Instrumentation:
-
Differential Scanning Calorimeter
-
Therogravimetric Analyzer
DSC Protocol (for Glass Transition Temperature - Tg):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample rapidly.
-
Reheat the sample at the same rate. The glass transition temperature is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.[8][9]
TGA Protocol (for Decomposition Temperature):
-
Accurately weigh 10-15 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The TGA curve will show the weight loss of the sample as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are key parameters to determine thermal stability.[10][11]
Visualizations
Cationic Copolymerization of this compound and Styrene
The following diagram illustrates the initiation, propagation, and termination steps in the cationic copolymerization of this compound and styrene, a common method for synthesizing these copolymers.
Experimental Workflow for Performance Evaluation
This diagram outlines a typical workflow for synthesizing and evaluating the performance of an this compound-containing polymer.
References
- 1. The difference between saturated and unsaturated polyester resin-REALLAND [reallandcomposite.com]
- 2. gantrade.com [gantrade.com]
- 3. Preparation and characterisation of α-methylstyrene-butadiene latexes for paper coating applications | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. kompozit.org.tr [kompozit.org.tr]
- 6. Optimizing rheological performance of unsaturated polyester resin with bio-based reactive diluents: A comprehensive analysis of viscosity and thermomechanical properties - Polytechnic University of Valencia [panorama.upv.es]
- 7. US3133895A - Process for curing mixtures of unsaturated polyester resins with this compound and divinylbenzene - Google Patents [patents.google.com]
- 8. This compound | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP0157293A1 - Alpha methylstyrene and para methylstyrene - Google Patents [patents.google.com]
- 10. Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Molecular Weight Determination of Poly(alpha-Methylstyrene) by SEC and MALDI-TOF
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of molecular weight and its distribution is paramount in polymer science, as these characteristics fundamentally dictate the material's physical properties and performance. For poly(alpha-methylstyrene) (PαMS), a polymer utilized in various applications including specialty plastics and electronics, two powerful analytical techniques are commonly employed for this purpose: Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Molecular Weight Data
While SEC provides a relative molecular weight distribution based on hydrodynamic volume, MALDI-TOF offers an absolute measurement of molecular weight. The following table presents a comparison of typical molecular weight data for poly(this compound) and a closely related polymer, polystyrene, obtained by SEC and MALDI-TOF, respectively. It is important to note that finding a single study with a direct side-by-side comparison for the exact same PαMS sample proved challenging; therefore, representative data from different sources are presented to illustrate the typical outputs of each technique.
| Parameter | SEC Analysis of Poly(α-Methylstyrene) | MALDI-TOF Analysis of Polystyrene Standard |
| Number-Average Molecular Weight (Mn) | 215,000 g/mol | 2,137.67 g/mol |
| Weight-Average Molecular Weight (Mw) | 236,000 g/mol | 2,212.31 g/mol |
| Polydispersity Index (PDI) | 1.10 | 1.035 |
Note: The SEC data for poly(this compound) is sourced from a polymer standards datasheet.[1] The MALDI-TOF data for a polystyrene standard is from a manufacturer's application note, as a representative example for a nonpolar polymer.[2] The significant difference in the magnitude of the molecular weights reflects the analysis of different polymer samples.
Principles and Performance
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules penetrate the pores of the stationary phase and elute later. The molecular weight is determined by calibrating the system with a series of well-characterized polymer standards, typically polystyrene.[3] Consequently, SEC provides a relative molecular weight distribution.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, on the other hand, provides an absolute measurement of the molecular weight of individual polymer chains. In this technique, the polymer is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their absolute molecular weights. For polymers with low polydispersity (typically PDI < 1.2), MALDI-TOF can provide highly accurate molecular weight averages.[4]
Experimental Protocols
Detailed methodologies for both SEC and MALDI-TOF analysis of poly(this compound) are provided below. These protocols are compiled from various sources and represent standard practices in the field.
Size Exclusion Chromatography (SEC) Protocol
This protocol is suitable for the routine analysis of poly(this compound) to determine its molecular weight distribution.
1. Sample Preparation:
-
Dissolve the poly(this compound) sample in HPLC-grade tetrahydrofuran (THF) to a concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, which may require gentle agitation overnight at room temperature.[5]
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II GPC/SEC System or equivalent, equipped with an in-line degasser, isocratic pump, and autosampler.
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.[6]
-
Columns: A set of two Agilent PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series is a common choice.[7]
-
Column Temperature: 35 °C.[6]
-
Detector: A Differential Refractive Index (DRI) detector, maintained at the same temperature as the column.
-
Injection Volume: 100 µL.
3. Calibration and Data Analysis:
-
Generate a calibration curve using a set of narrow polystyrene standards with known peak molecular weights (Mp).[3]
-
Process the data using appropriate GPC/SEC software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
MALDI-TOF Mass Spectrometry Protocol
This protocol is adapted for the analysis of poly(this compound) and is based on established methods for similar nonpolar polymers like polystyrene.
1. Sample and Matrix Preparation:
-
Polymer Solution: Dissolve the poly(this compound) sample in THF at a concentration of 10 mg/mL.[2]
-
Matrix Solution: Prepare a solution of trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) in THF at a concentration of 20 mg/mL.[2][8]
-
Cationizing Agent: Prepare a solution of silver trifluoroacetate (AgTFA) in THF at a concentration of 0.1 M.[2] For nonpolar polymers like PαMS, a silver salt is an effective cationizing agent.[9]
2. Sample Spotting:
-
Mix the polymer, matrix, and cationizing agent solutions in a volume ratio of approximately 3:20:1 (polymer:matrix:salt).[2]
-
Hand-spot 0.5 µL of the mixture onto a ground steel MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, resulting in the co-crystallization of the sample and matrix.
3. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A Bruker autoflex maX MALDI-TOF MS or a similar instrument.
-
Mode: For polymers with molecular weights up to several thousand Daltons, reflector mode is used for higher mass accuracy. For higher molecular weight polymers, linear mode may be necessary.[2]
-
Laser: A nitrogen laser (337 nm) is typically used.
-
Data Analysis: Use appropriate software (e.g., Bruker's PolyTools) to process the raw data and calculate Mn, Mw, and PDI from the observed distribution of oligomers.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for SEC and MALDI-TOF analysis.
Caption: Workflow for SEC analysis of poly(this compound).
References
- 1. shop.polymersource.ca [shop.polymersource.ca]
- 2. www2.bruker-daltonics.jp [www2.bruker-daltonics.jp]
- 3. uni-onward.com.tw [uni-onward.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. GPC/SEC standards: making them last | Malvern Panalytical [malvernpanalytical.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. benchchem.com [benchchem.com]
- 8. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of alpha-Methylstyrene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. alpha-Methylstyrene (AMS), a flammable liquid and potential environmental hazard, requires strict adherence to established disposal protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This substance is a flammable liquid and vapor, can cause serious eye irritation, and may cause respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye/Face Protection: Tightly sealed safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as Fluororubber (Viton).[3]
-
Body Protection: Flame-retardant and antistatic protective clothing.[3]
-
Respiratory Protection: Use in a well-ventilated area, and if ventilation is inadequate, a respirator is necessary.[4][5]
Always work in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][4] Use explosion-proof electrical equipment and non-sparking tools to prevent ignition.[4][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all local, regional, national, and international regulations.[1][4] It is crucial to engage a licensed waste disposal contractor for the final disposal of this hazardous material.[4][7]
-
Waste Collection:
-
Storage of Waste:
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all ignition sources.[3][6]
-
Ventilate the area.
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[3][4]
-
Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[6]
-
Prevent the spill from entering sewers, waterways, or soil.[3][4]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Never dispose of this compound down the drain or with regular laboratory trash.[1][4][6]
-
-
Container Decontamination:
-
Empty containers of this compound are also hazardous as they may retain product residue and flammable vapors.[4]
-
Do not cut, weld, or grind used containers.[4]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by regulations.[6] The rinse water must be collected and treated as hazardous waste.
-
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | >54°C | [5] |
| UN Number | UN2303 | [1][8] |
| Hazard Class | 3 (Flammable Liquid) | [5] |
| Packing Group | III | [5] |
| Aquatic Toxicity (Fish) | LC50: 2.97 mg/L/96h (Brachydanio rerio) | [4] |
| Aquatic Toxicity (Daphnia) | EC50: 1.645 mg/L/48h | [4] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling alpha-Methylstyrene
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of alpha-Methylstyrene in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Risk Assessment
This compound is a flammable liquid and vapor that poses several health risks.[1][2][3][4] It can cause serious eye irritation, may lead to respiratory irritation, and can trigger an allergic skin reaction.[2][3][4] Furthermore, it is suspected of causing harm to fertility or an unborn child and can be fatal if swallowed and enters the airways.[2] It is also toxic to aquatic life with long-lasting effects.[2][4] A thorough risk assessment should be conducted before beginning any work with this chemical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific PPE | Purpose |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[3][5] | Protects against splashes and vapors that can cause serious eye irritation.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes.[5][6] | Prevents skin contact which can cause irritation and allergic reactions.[1][2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2][5][7] If ventilation is insufficient or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9] | Protects against inhalation of vapors which can cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A. Preparation and Pre-Handling Checklist:
-
Verify Ventilation: Ensure the chemical fume hood is operational and certified.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Clear the work area of any unnecessary items. Ensure an emergency eyewash station and safety shower are accessible.[1]
-
Ground Equipment: When transferring the chemical, ensure all containers and equipment are properly grounded and bonded to prevent static discharge.[7][10]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity.[1][2][4][7][8][10] Use only non-sparking tools.[2][5][7][8][10]
B. Handling this compound:
-
Dispensing: Carefully dispense the required amount of this compound, keeping the container opening away from your breathing zone.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[1][2][4][10]
-
Avoid Contact: Do not allow the chemical to come into contact with your eyes, skin, or clothing.[1][2][5][10]
-
Immediate Cleanup: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand and place it in a suitable, labeled container for disposal.[3] For larger spills, evacuate the area and follow emergency procedures.
C. Post-Handling and Storage:
-
Decontamination: Thoroughly clean the work area after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[8]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, and peroxides.[1][2][3][7][10] Keep containers tightly closed and store in a flammables-area cabinet.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.
-
Disposal Route: The disposal of this chemical and its container must be handled by a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[2][8]
-
Prohibited Disposal: Do not dispose of this compound down the drain or into the sewer system.[4][5][8]
Quantitative Safety Data
| Parameter | Value | Significance |
| ACGIH TLV-TWA | 10 ppm[8][9] | Time-Weighted Average exposure limit for an 8-hour workday. |
| NIOSH REL-TWA | 50 ppm[8] | Recommended Exposure Limit as a Time-Weighted Average for up to a 10-hour workday. |
| NIOSH REL-STEL | 100 ppm[8] | Short-Term Exposure Limit, a 15-minute TWA that should not be exceeded at any time during a workday. |
| Flash Point | 45 °C / 113 °F[1][3][4] | The lowest temperature at which the liquid can form an ignitable mixture in air. |
| Flammability Limits | LEL: 0.9%, UEL: 6.6%[1][4] | The concentration range in air that can be ignited. |
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation or a rash develops, get medical advice.[1][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ineos.com [ineos.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cpachem.com [cpachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 9. ajcsd.org [ajcsd.org]
- 10. cometchemical.com [cometchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
